molecular formula C38H73NO8 B10828194 PEG(2000)-C-DMG

PEG(2000)-C-DMG

Katalognummer: B10828194
Molekulargewicht: 672.0 g/mol
InChI-Schlüssel: YWYMLVACUCXAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PEG(2000)-C-DMG is a useful research compound. Its molecular formula is C38H73NO8 and its molecular weight is 672.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H73NO8

Molekulargewicht

672.0 g/mol

IUPAC-Name

[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)

InChI-Schlüssel

YWYMLVACUCXAEC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as PEG(2000)-C-DMG, is a PEGylated lipid that has garnered significant attention in the field of advanced drug delivery. Its amphipathic nature, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (DMG) anchor, makes it an essential component in the formulation of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of various therapeutic payloads, most notably small interfering RNA (siRNA) and messenger RNA (mRNA).

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. Understanding these characteristics is paramount for the rational design, formulation, and storage of robust and effective LNP-based therapeutics. This document will delve into the physicochemical properties, stability profile, degradation pathways, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a complex molecule with distinct hydrophilic and hydrophobic regions that dictate its behavior in aqueous and lipid environments. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Synonyms mPEG-C-DMG, mPEG2000C-DMG, DMG-C-mPEG2000, α-(3'-{[1,2-di(myristyloxy)propanoxy] carbonylamino}propyl)-ω-methoxy, polyoxyethylene[1]
Molecular Formula C₃₈H₇₃NO₈ (for the lipid anchor) with a PEG chain of approximately 45 repeating units
Average Molecular Weight Approximately 2509.2 g/mol [2]
Appearance White to off-white solid or waxy solid
Solubility Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water.[2]
Amphiphilic Nature Possesses a hydrophilic methoxy-terminated polyethylene glycol (mPEG) head and a hydrophobic dimyristoyl glycerol (DMG) tail, enabling self-assembly in aqueous solutions.[2]
Critical Micelle Concentration (CMC) In aqueous solutions, molecules will spontaneously assemble into micelles or liposomes upon reaching the CMC.[2]

Stability Profile

The stability of this compound is a critical factor influencing the shelf-life and in vivo performance of LNP formulations. The primary degradation pathway for this molecule is through the hydrolysis of its ester linkages.

Hydrolytic Stability

The ester bonds connecting the myristoyl fatty acid chains to the glycerol backbone, and potentially the linkage between the PEG and the lipid anchor, are susceptible to hydrolysis. This degradation is influenced by several factors, most notably pH and temperature.

  • Temperature-Dependent Stability : As with most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures can be used in accelerated stability studies to predict the long-term stability of the molecule at lower temperatures. For optimal stability, this compound and formulations containing it should be stored at low temperatures, typically at -20°C for long-term storage.

In Vivo Stability and Dissociation

In a biological environment, the stability of this compound is also influenced by enzymatic activity. Esterases present in the plasma can accelerate the hydrolysis of the ester bonds.

Furthermore, the dimyristoyl (C14) anchor of this compound results in a relatively rapid dissociation from the surface of LNPs in vivo compared to PEGylated lipids with longer acyl chains (e.g., C18). This dissociation is a key feature for the delivery of therapeutics, as the removal of the PEG shield can facilitate the interaction of the LNP with target cells. The in vivo half-life of DMG-PEG 2000 has been reported to be less than 30 minutes.[2]

A summary of the stability considerations for this compound is provided in Table 2.

Stability FactorConditions Leading to InstabilityRecommended Storage and Handling
pH Acidic (pH < 6) and alkaline (pH > 8) conditions accelerate hydrolysis.Maintain formulations at a neutral pH (around 7.4).
Temperature Elevated temperatures increase the rate of hydrolysis.Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[2]
Enzymes Plasma esterases can catalyze the hydrolysis of ester bonds in vivo.This is an inherent property influencing in vivo performance.
Oxidation While less prominent than hydrolysis, oxidative degradation of the lipid components is possible over long-term storage if not protected from air and light.Store in a dry, dark place to minimize oxidation.[2]

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of its ester linkages. This results in the cleavage of the myristoyl fatty acid chains from the glycerol backbone. The main degradation products are expected to be:

  • 1-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

  • 2-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

  • Myristic acid

  • glycerol-3-methoxypolyethylene glycol-2000

The following diagram illustrates the potential hydrolytic degradation pathway of this compound.

G Potential Hydrolytic Degradation Pathway of this compound PEG_DMG This compound Hydrolysis Hydrolysis (Acid, Base, or Esterase) PEG_DMG->Hydrolysis Myristic_Acid Myristic Acid Hydrolysis->Myristic_Acid Monoacyl_PEG_Glycerol_1 1-monoacyl-PEG-Glycerol Hydrolysis->Monoacyl_PEG_Glycerol_1 Monoacyl_PEG_Glycerol_2 2-monoacyl-PEG-Glycerol Hydrolysis->Monoacyl_PEG_Glycerol_2 Hydrolysis_2 Further Hydrolysis Monoacyl_PEG_Glycerol_1->Hydrolysis_2 Monoacyl_PEG_Glycerol_2->Hydrolysis_2 Glycerol_PEG Glycerol-PEG Hydrolysis_2->Myristic_Acid Hydrolysis_2->Glycerol_PEG

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Stability Testing

A robust stability testing protocol is essential to determine the shelf-life of this compound and LNP formulations. A typical workflow for a forced degradation study is outlined below.

G Workflow for Forced Degradation Study of this compound cluster_0 Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Analysis Analysis by HPLC-CAD/MS Acid->Analysis Base Basic (e.g., 0.1 M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (e.g., UV/Vis light) Photolytic->Analysis Sample This compound Solution/LNP Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Data Data Analysis and Degradation Profile Analysis->Data

Caption: General workflow for a forced degradation study.

Protocol for Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.

  • Application of Stress Conditions:

    • Acidic: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 40°C).

    • Basic: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at room temperature.

    • Oxidative: Add hydrogen peroxide (e.g., to a final concentration of 3%) and incubate at room temperature.

    • Thermal: Incubate the sample solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the sample solution to UV and/or visible light.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Data Analysis: Quantify the remaining amount of intact this compound and identify and quantify the degradation products.

Analytical Methodologies

The analysis of this compound and its degradation products requires sensitive and specific analytical methods. Due to the lack of a strong UV chromophore, traditional HPLC-UV methods are not suitable.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

  • Principle: CAD is a universal detector that can be used to quantify non-volatile and semi-volatile compounds, making it ideal for PEGylated lipids.

  • Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid, is used for elution.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: LC-MS provides high sensitivity and specificity, allowing for the accurate quantification of the parent molecule and the identification of its degradation products based on their mass-to-charge ratio.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of PEGylated lipids.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is beneficial for accurate mass measurements and structural elucidation of unknown degradation products.

A summary of analytical methods is provided in Table 3.

Analytical MethodPrincipleApplication
HPLC-CAD Separation by HPLC followed by universal detection based on aerosol charging.Quantification of this compound in bulk material and formulations.
LC-MS Separation by HPLC followed by mass-based detection, providing high sensitivity and structural information.Quantification and identification of this compound and its degradation products.
NMR Spectroscopy Provides detailed structural information about the molecule and its degradation products.Structural confirmation of the parent molecule and elucidation of degradation product structures.

Conclusion

This compound is a critical excipient in the development of LNP-based drug delivery systems. A thorough understanding of its chemical properties and stability is essential for the successful formulation of safe and effective therapeutics. The primary stability concern for this compound is its susceptibility to hydrolysis, which is influenced by pH and temperature. Proper storage and handling conditions are crucial to minimize degradation. The use of appropriate analytical methods, such as HPLC-CAD and LC-MS, is necessary for the accurate quantification and stability assessment of this important molecule. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, enabling more informed decisions in the development of next-generation nanomedicines.

References

Synthesis and Purification of PEG(2000)-C-DMG: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. This PEGylated lipid is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, most notably mRNA vaccines. This document outlines the prevalent synthetic methodologies, detailed purification protocols, and analytical techniques for the characterization of this essential excipient. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is a synthetic lipid comprised of a dimyristoyl glycerol (DMG) anchor linked to a polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons. The PEGylation of the lipid imparts a "stealth" characteristic to lipid nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing the bioavailability of the encapsulated therapeutic agent. Given its integral role in advanced drug delivery systems, the synthesis of high-purity this compound is of paramount importance. This guide details the chemical synthesis, purification, and characterization of this critical raw material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000, mPEG-DMG
Average Molecular Weight ~2509.2 g/mol
Molecular Formula (C₂H₄O)nC₃₂H₆₂O₅
Appearance White to off-white solid
Purity (Commercial Batches) > 98.5%
Solubility Soluble in organic solvents such as ethanol and dimethylformamide (DMF)

Synthesis of this compound

The primary synthetic route for this compound involves the esterification of 1,2-dimyristoyl-rac-glycerol (DMG) with an activated methoxy-polyethylene glycol (mPEG) derivative. This process requires the activation of the terminal hydroxyl group of the mPEG-2000 to facilitate the reaction with the hydroxyl group of the DMG.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: activation of mPEG-2000 and the subsequent coupling reaction with DMG.

Synthesis_Pathway mPEG mPEG(2000)-OH Activated_mPEG Activated mPEG(2000) (e.g., mPEG-COOH, mPEG-Tosylate) mPEG->Activated_mPEG Activation Reagent PEG_DMG This compound Activated_mPEG->PEG_DMG Coupling Reaction (Esterification) DMG 1,2-Dimyristoyl-rac-glycerol (DMG) DMG->PEG_DMG Coupling Reaction (Esterification)

Diagram 1: General Synthesis Pathway for this compound.
Experimental Protocol: Esterification Method

This protocol describes a representative procedure for the synthesis of this compound via the esterification of DMG with carboxylic acid-activated mPEG-2000 (mPEG-2000-COOH).

Materials:

  • mPEG(2000)-COOH

  • 1,2-Dimyristoyl-rac-glycerol (DMG)

  • Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP) or a similar acylation catalyst

  • Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

  • Anhydrous Pyridine

Procedure:

  • Reaction Setup: In a round-bottom flask dried under vacuum, dissolve mPEG(2000)-COOH and a molar excess of DMG (e.g., 1.2 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the reaction mixture.

  • Coupling Agent Addition: Slowly add a solution of DCC (e.g., 1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) followed by a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, coupling agents, and byproducts. A multi-step purification strategy is often employed to achieve the high purity required for pharmaceutical applications.

Purification Workflow

A typical purification workflow involves initial precipitation followed by chromatographic techniques.

Purification_Workflow Crude_Product Crude this compound Precipitation Precipitation (e.g., with cold diethyl ether) Crude_Product->Precipitation Chromatography Chromatography Precipitation->Chromatography SEC Size-Exclusion Chromatography (SEC) Chromatography->SEC Fractionation by size RPC Reversed-Phase Chromatography (RPC) Chromatography->RPC Separation by hydrophobicity Pure_Product Pure this compound SEC->Pure_Product RPC->Pure_Product

Diagram 2: General Purification Workflow for this compound.
Experimental Protocol: Purification

4.2.1. Precipitation:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Slowly add the solution to a large volume of a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

  • The PEGylated lipid will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with the cold non-solvent.

  • Dry the precipitate under vacuum.

4.2.2. Column Chromatography:

Further purification is typically achieved using column chromatography. The choice of the stationary and mobile phases is critical for effective separation.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective in removing smaller impurities like unreacted DMG and coupling agent byproducts.

    • Stationary Phase: A gel with a suitable pore size for the separation of molecules in the range of 1000-5000 Da.

    • Mobile Phase: A solvent in which the product is soluble, such as tetrahydrofuran (THF) or chloroform.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. It is highly effective in separating the desired PEG-lipid from unreacted mPEG derivatives and other impurities with different polarities.

    • Stationary Phase: C18 or C8 silica gel.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA).

Characterization and Quality Control

The identity, purity, and integrity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical TechniquePurposeTypical Results
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Structural confirmation and determination of the degree of PEGylation.Characteristic peaks for the protons of the dimyristoyl glycerol backbone and the repeating ethylene glycol units of the PEG chain.
Mass Spectrometry (e.g., MALDI-TOF) Determination of the molecular weight distribution of the PEGylated lipid.A distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) Purity assessment and quantification of impurities.A major peak corresponding to this compound, with purity levels typically exceeding 98.5% in commercial-grade material.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Presence of characteristic ester carbonyl stretching vibrations.

Conclusion

The synthesis and purification of this compound are critical processes in the manufacturing of advanced drug delivery systems, particularly for mRNA-based therapeutics. The esterification of 1,2-dimyristoyl-rac-glycerol with an activated mPEG-2000 derivative is a common and effective synthetic strategy. Rigorous purification, primarily through precipitation and chromatographic techniques, is essential to achieve the high purity required for pharmaceutical applications. Comprehensive analytical characterization using techniques such as NMR, mass spectrometry, and HPLC is necessary to ensure the quality and consistency of the final product. This guide provides a foundational understanding of the core methodologies involved in the production of this vital lipid excipient.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of PEG(2000)-C-DMG in Lipid Nanoparticle Formulation

Introduction: The Pivotal Role of this compound in Modern Drug Delivery

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] The efficacy and safety of these delivery vehicles are critically dependent on their composition, which typically includes an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3] Among these components, the PEGylated lipid, specifically 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound), plays a multifaceted and indispensable role.[4]

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (1,2-DMG).[5][6] While constituting a small molar percentage of the total lipid composition (typically 1-5%), it exerts significant influence over the physicochemical properties, stability, and in vivo performance of LNPs.[1][7] This guide provides a comprehensive technical overview of the structure, function, and mechanism of this compound in LNP formulations, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Functions and the "PEG Dilemma"

The incorporation of this compound into LNP formulations serves several critical functions:

  • Steric Stabilization and Size Control: The polyethylene glycol (PEG) chain forms a hydrophilic, protective layer on the surface of the LNP.[4] This "stealth" coating provides a steric barrier that prevents the nanoparticles from aggregating and fusing, ensuring colloidal stability during formulation, storage, and circulation.[1] The molar ratio of the PEG-lipid is a key determinant of the final particle size; higher ratios generally lead to the formation of smaller nanoparticles by preventing particle growth during the self-assembly process.[8][9]

  • Prolonged Circulation Time: The hydrophilic PEG corona reduces the adsorption of serum proteins (opsonization), which helps the LNPs evade recognition and clearance by the mononuclear phagocyte system (MPS), particularly macrophages in the liver.[4][10] This "stealth" characteristic significantly prolongs the systemic circulation time, increasing the probability of the LNP reaching its target tissue.[1][7]

Despite these benefits, the PEG shield presents a significant challenge known as the "PEG dilemma." The very same steric hindrance that provides stability and longevity also impairs the LNP's ability to interact with and be internalized by target cells.[8][11] Furthermore, the dense hydration layer can inhibit the endosomal escape of the nucleic acid payload, a critical step for therapeutic efficacy.[10][12] Therefore, a delicate balance must be achieved: the PEG shield must be present long enough to ensure stability and delivery to the target site but must be shed to allow for cellular uptake and payload release.[11]

Mechanism of Action: The Critical Nature of PEG Shedding

The unique structure of this compound is key to resolving the "PEG dilemma." Its design allows for the transient nature of the PEG shield through a process known as "PEG shedding."

The "C-DMG" portion of the molecule refers to its 1,2-dimyristoyl-sn-glycerol anchor, which consists of two 14-carbon (C14) acyl chains. The length of these lipid anchors is inversely proportional to the rate of PEG shedding; shorter lipid tails have weaker hydrophobic interactions with the LNP core, facilitating faster dissociation from the nanoparticle surface when in a biological environment like the bloodstream.[13][14]

This rapid shedding is a crucial design feature.[4] Once the LNP reaches the target tissue, the PEG shield is shed, exposing the other lipid components. This unmasking allows for the adsorption of endogenous proteins, such as Apolipoprotein E (ApoE), onto the LNP surface.[15] ApoE is then recognized by receptors on target cells, particularly hepatocytes in the liver, mediating cellular uptake via endocytosis.[16][15] The rate of shedding is therefore a critical parameter that dictates the balance between circulation half-life and cellular uptake efficiency.[11]

Quantitative Data Summary

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized for each specific application. Below is a summary of how its concentration impacts key LNP attributes.

Table 1: Effect of this compound Molar Content on LNP Physicochemical Properties
Molar Content (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
0.5 - 1.5~50 - 200 nm[9]Low (<0.2)[2]Decreases with higher PEG content[12]>80%[12]
3.0Smaller particles[8]Generally remains lowMore neutral[12]Can decrease significantly[17]
5.0 - 10.0>200 nm (can increase at very high %)[18]Can increase slightly[19]Approaches neutralityLowest efficiency[12]

Note: Absolute values are highly dependent on the other lipid components, the formulation process, and the cargo.

Table 2: Effect of this compound Molar Content on Biological Performance
Molar Content (%)In Vitro TransfectionIn Vivo Transgene ExpressionCirculation Half-LifeOrgan Distribution
1.5Optimal[12][18]Lower than 5%ShorterPrimarily liver[17]
5.0Lower than 1.5%[12]Optimal[12][18]LongerIncreased stability allows for broader distribution before liver accumulation[12]
10.0Lowest[12]LowestLongestReduced cellular entry overall[12]

Note: A bell-shaped relationship is often observed, where optimal performance in vitro does not always correlate with optimal performance in vivo due to the trade-off between cellular uptake and systemic circulation stability.[12]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing LNPs with reproducible size and encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and this compound.

  • Nucleic acid cargo (e.g., mRNA, siRNA) in an appropriate buffer (e.g., 25-50 mM acetate buffer, pH 4.0).

  • Ethanol (200 proof, molecular biology grade).

  • Microfluidic mixing device (e.g., from Precision NanoSystems).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Lipid Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16] The total lipid concentration should be optimized for the specific microfluidic system.

  • Aqueous Phase Preparation: Dilute the nucleic acid cargo in the acetate buffer to the target concentration.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).[16]

  • Self-Assembly: Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through the other. The rapid mixing of the two streams induces a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.

  • Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid, which is crucial for stability.

  • Sterilization and Storage: Filter the final LNP suspension through a 0.22 µm sterile filter and store at 4°C.

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing & QC A1 Dissolve Lipids (incl. PEG-C-DMG) in Ethanol B1 Microfluidic Mixing (3:1 Aqueous:Ethanol) A1->B1 A2 Dissolve mRNA in Acetate Buffer (pH 4) A2->B1 C1 Dialysis vs. PBS (pH 7.4) B1->C1 C2 Sterile Filtration (0.22 µm) C1->C2 D1 Characterization (Size, PDI, Zeta, EE%) C2->D1 E1 Store at 4°C D1->E1

Protocol 2: Physicochemical Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI (a measure of the width of the size distribution).

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP suspension in an appropriate low-ionic-strength buffer. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge and colloidal stability) is calculated.

3. mRNA Encapsulation Efficiency (EE%) Quantification:

  • Technique: Ribogreen Assay.

  • Procedure:

    • Measure the total amount of mRNA by lysing a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated mRNA.

    • Measure the amount of free (unencapsulated) mRNA in an intact sample of the LNP formulation. This can be done by direct measurement or after separating the LNPs from the solution via centrifugation.

    • Quantify the mRNA in both samples using a fluorescent dye like RiboGreen, which selectively binds to RNA and fluoresces.

    • Calculate EE% using the formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Conclusion and Future Outlook

This compound is a master regulator of LNP properties. Its primary roles are to provide steric stability, control particle size, and prolong circulation half-life. The genius of its design lies in its C14 lipid anchor, which facilitates a "sheddable" PEG shield, resolving the inherent conflict between the need for stability in circulation and the requirement for cellular interaction at the target site. The molar concentration of this compound must be carefully optimized, as it creates a delicate balance between in vitro and in vivo performance.

Future research continues to explore modifications to the PEG-lipid structure, including different anchor lengths, cleavable linkers, and alternative hydrophilic polymers, to further refine control over LNP biodistribution and target-specific delivery.[3][20] Understanding the intricate role of this compound is fundamental for any researcher aiming to design and develop the next generation of nucleic acid therapies.

References

The Pivotal Role of PEG(2000)-C-DMG in mRNA Vaccine Lipid Nanoparticle Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unprecedented success of mRNA vaccines has cast a spotlight on the critical role of their delivery systems, primarily Lipid Nanoparticles (LNPs). A key, albeit minor, component of these LNPs is the PEGylated lipid, which is indispensable for the stability, circulation longevity, and ultimate efficacy of the vaccine. This technical guide provides an in-depth examination of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000. We will explore its structural characteristics, multifaceted functions within the LNP, and the critical balance required for optimal performance. This document synthesizes quantitative data on its impact on LNP physicochemical properties and biological activity, details key experimental protocols for formulation and evaluation, and visualizes the underlying mechanisms and workflows.

Introduction: The "PEG Dilemma" in LNP Technology

Lipid nanoparticles are typically composed of four main lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. While present in the smallest molar ratio (typically 1.5-2%), the PEGylated lipid, such as this compound, plays a crucial and multifaceted role.[1] Its primary function is to form a hydrophilic, protective layer on the surface of the LNP.[1] This "stealth" coating provides steric hindrance that prevents the nanoparticles from aggregating during formulation and storage.[2] In vivo, this steric barrier reduces opsonization (the process of being marked for destruction by the immune system), thereby preventing rapid clearance by the mononuclear phagocyte system and extending the LNP's circulation half-life.[3][4]

However, this protective shield also presents a challenge known as the "PEG dilemma".[3] The very same steric hindrance that protects the LNP can also impede its interaction with target cell membranes, thereby reducing cellular uptake and subsequent endosomal escape, which are critical steps for the mRNA to reach the cytoplasm and be translated into the target antigen.[2][5] The resolution to this dilemma lies in the carefully engineered, transient nature of the PEG shield, a key feature of this compound.

Structure and Function of this compound

This compound is an amphiphilic molecule composed of a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain with a molecular weight of approximately 2000 Daltons, and a hydrophobic lipid anchor, 1,2-dimyristoyl-sn-glycerol (DMG).[6] The DMG anchor consists of two 14-carbon saturated fatty acid chains (myristoyl groups).[7]

The Importance of the C14 Lipid Anchor and "PEG Shedding"

The choice of a 14-carbon (C14) lipid anchor for DMG is critical.[7] Compared to longer-chain anchors like the 18-carbon distearoyl (C18) anchor found in DSPE-PEG, the C14 anchor of DMG-PEG has a weaker insertion into the lipid bilayer of the nanoparticle.[2][7] This weaker anchoring facilitates the dissociation, or "shedding," of the PEG-lipid from the LNP surface after administration.[8]

This shedding process is crucial for resolving the PEG dilemma. As the LNP circulates, the this compound molecules gradually desorb from its surface.[9] This process is accelerated by interactions with serum proteins.[9][10] The loss of the PEG shield exposes the underlying lipids, allowing for the adsorption of key proteins, such as Apolipoprotein E (ApoE), which can then interact with receptors on target cells (primarily hepatocytes in the liver), facilitating endocytosis.[8] Studies have shown that the in vivo desorption rate for a C14 PEG-lipid is greater than 45% per hour, compared to a negligible 0.2% per hour for a C18 PEG-lipid.[11][12] This rapid shedding is essential for high transfection efficiency.

PEG_Shedding_Mechanism cluster_0 In Circulation cluster_1 Near Target Cell LNP_Pegylated LNP This compound Shield LNP_Shed LNP Exposed Surface FreePEG Shed this compound LNP_Pegylated:f1->FreePEG Dissociation (t½ ≈ 1.3h) SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->LNP_Pegylated:f0 Interaction Accelerates Shedding Cell Target Cell (Hepatocyte) LNP_Shed->Cell Receptor-Mediated Endocytosis ApoE ApoE ApoE->LNP_Shed:f1 Binding

Quantitative Impact on LNP Properties

The molar percentage of this compound in the lipid formulation is a critical quality attribute that must be precisely optimized. It significantly influences the physicochemical properties of the LNP and its biological performance.

Effect on Physicochemical Characteristics

Studies have shown that varying the molar percentage of this compound can have a modest effect on particle size and polydispersity index (PDI), but a more pronounced effect on mRNA encapsulation efficiency (EE) and surface charge (zeta potential). Generally, an increase in PEG-lipid content can lead to a decrease in encapsulation efficiency, possibly due to charge shielding effects that interfere with the electrostatic interaction between the cationic ionizable lipid and the anionic mRNA.[13]

Molar % of DMG-PEG2000Particle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
0.1%~185< 0.2> 95%~ -2.0
0.5%~190< 0.2> 95%~ -2.5
1.5%~195< 0.2> 95%~ -4.0
5.0%~210< 0.2> 95%~ -6.0
10.0%~225< 0.2~ 85%~ -8.0
Table 1: Representative data on the effect of varying DMG-PEG2000 molar percentage on the physicochemical properties of LNPs. Data synthesized from literature.[13]
Effect on Biological Activity

The concentration of this compound creates a trade-off between systemic stability and cellular uptake. A bell-shaped relationship is often observed between the PEG content and transfection efficiency.[13] An optimal concentration in vitro may differ from the optimal concentration in vivo, where factors like circulation and biodistribution play a larger role. For instance, a 1.5% DMG-PEG2000 concentration has been shown to yield optimal mRNA transfection in vitro, while a 5% concentration resulted in the highest transgene expression in vivo, likely due to improved stability and bioavailability in the bloodstream.[13]

Molar % of DMG-PEG2000In Vitro Transfection Efficiency (Relative to 10% group)In Vivo Liver Bioluminescence (Relative to 1.5% group)
1.5%2.3 - 3.1 fold higher1.0x
5.0%1.7 - 2.3 fold higher3.2x
10.0%1.0x (baseline)~0.37x
Table 2: Representative data on the effect of varying DMG-PEG2000 molar percentage on in vitro and in vivo mRNA delivery efficiency. Data synthesized from literature.[13]

Furthermore, the lipid anchor length has a profound impact on the circulation half-life of the LNP.

PEG-Lipid (at 1.5 mol %)Lipid AnchorCirculation Half-life (t½) in hours
This compoundC14~0.64 - 1.3
PEG(2000)-C16C16~2.18
PEG(2000)-C18 (DSPE)C18~4.03
Table 3: Comparison of circulation half-lives for LNPs formulated with PEG-lipids of different anchor lengths. Data synthesized from literature.[2][11]

Experimental Protocols

Reproducible formulation and rigorous characterization are paramount in the development of LNP-based therapeutics. The following sections detail standardized protocols for the synthesis and evaluation of LNPs containing this compound.

Protocol for LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of homogeneous LNPs with high encapsulation efficiency.[8]

Materials:

  • Lipid Stock Solutions (in 100% Ethanol):

    • Ionizable Lipid (e.g., SM-102)

    • Helper Phospholipid (e.g., DSPC)

    • Cholesterol

    • This compound

  • Aqueous Phase:

    • mRNA in a low pH buffer (e.g., 25-50 mM Citrate or Acetate buffer, pH 4.0)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr Ignite or similar)

    • Syringe pumps

    • Gas-tight glass syringes

  • Post-Processing:

    • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

    • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).[4] Vortex thoroughly.

  • Prepare mRNA Solution: Dilute the stock mRNA to the target concentration in the low pH buffer.

  • Setup Microfluidic System: Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Pump the two solutions through the microfluidic device at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).[14] The rapid mixing of the ethanol stream with the aqueous stream lowers the polarity, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNP core.

  • Purification and Buffer Exchange: The resulting LNP solution is immediately dialyzed against PBS (pH 7.4) for at least 4-6 hours or processed using TFF to remove ethanol and raise the pH.[14] This pH increase neutralizes the surface charge of the ionizable lipids, stabilizing the final particle.

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.[15]

LNP_Formulation_Workflow cluster_0 Phase Preparation cluster_1 Microfluidic Mixing cluster_2 Purification & Finalization Lipids Lipids in Ethanol (SM-102, DSPC, Chol, DMG-PEG) Mixer Microfluidic Mixer (e.g., Y-junction) Lipids->Mixer Organic Phase (1 part) mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Aqueous Phase (3 parts) Dialysis Dialysis / TFF (vs. PBS, pH 7.4) Mixer->Dialysis Self-Assembly Filter 0.22 µm Sterile Filtration Dialysis->Filter Buffer Exchange & Ethanol Removal Final_LNP Final LNP Formulation (Stored at 4°C) Filter->Final_LNP Sterilization

Protocol for Measuring mRNA Encapsulation Efficiency

The Quant-iT RiboGreen assay is a sensitive fluorescence-based method used to determine the amount of mRNA encapsulated within the LNPs versus the free, unencapsulated mRNA.

Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids. By measuring the fluorescence of an LNP sample with and without a lysing agent (e.g., Triton X-100), one can determine the amount of accessible (free) and total mRNA, respectively.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or similar intercalating dye)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Black, 96-well fluorescence-capable microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RNA Standard Curve: Create a standard curve by making serial dilutions of a known concentration of the same mRNA used in the formulation in TE buffer.

  • Sample Preparation: In the 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total mRNA): Add the LNP sample and dilute with TE buffer containing 1% Triton X-100. This lyses the LNPs, exposing all mRNA to the dye.[3]

    • Set 2 (Free mRNA): Add the LNP sample and dilute with TE buffer only. In this condition, only unencapsulated mRNA is accessible to the dye.[3]

  • Incubation: Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.[3]

  • Add RiboGreen Reagent: Prepare the RiboGreen working solution by diluting the stock reagent (e.g., 200-fold) in TE buffer. Add this solution to all standard and sample wells.

  • Read Fluorescence: Immediately measure the fluorescence intensity using the microplate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      • EE (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100 [3]

Protocol for In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the protein expression from an mRNA-LNP formulation in a murine model.

Materials:

  • LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase or Erythropoietin)

  • 6-8 week old mice (e.g., C57BL/6 or Balb/c)[4][15]

  • For Luciferase: D-Luciferin substrate, In Vivo Imaging System (IVIS)

  • For Secreted Proteins (e.g., EPO): Blood collection supplies (e.g., micro-hematocrit tubes), ELISA kit for the specific protein.

Procedure:

  • Administration: Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). A typical dose might be 0.5 mg/kg based on mRNA weight.[4]

  • Time Point Selection: Determine the optimal time point for analysis. For many formulations, peak protein expression occurs approximately 6 hours post-administration.[4][15]

  • Analysis (Luciferase Model):

    • At the 6-hour time point, administer D-Luciferin substrate via intraperitoneal injection.[15]

    • After a short waiting period (e.g., 10 minutes) for substrate distribution, anesthetize the mice.[15]

    • Image the mice using an IVIS to quantify the bioluminescence signal. The intensity of the light is proportional to the amount of luciferase protein expressed.

    • Following whole-body imaging, organs can be harvested for ex vivo imaging to determine the precise biodistribution of expression.

  • Analysis (Secreted Protein Model):

    • At the 6-hour time point, collect blood samples from the mice.

    • Process the blood to separate the serum or plasma.

    • Use a specific ELISA kit to quantify the concentration of the secreted protein (e.g., human EPO) in the serum.[4]

  • Data Interpretation: Compare the protein expression levels between different LNP formulations or control groups to determine the relative efficacy.

Conclusion

This compound is a masterfully designed excipient that embodies the delicate balancing act required for successful systemic mRNA delivery. Its C14 lipid anchor provides sufficient stability for formulation and circulation while permitting the crucial "shedding" of the PEG shield at the target site. This transient steric protection is the key to overcoming the PEG dilemma, enabling both extended circulation and efficient cellular uptake. A thorough understanding of its structure-function relationship, coupled with precise control over its concentration in the LNP formulation, is fundamental for the development of safe and effective mRNA vaccines and therapeutics. The protocols and data presented herein provide a foundational guide for researchers aiming to harness the full potential of this critical LNP component.

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene Glycol (DMG-PEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG) is a crucial lipid excipient in the development of advanced drug delivery systems, most notably in lipid nanoparticles (LNPs) for nucleic acid therapies such as mRNA vaccines.[1][2] Its amphiphilic nature, arising from the dimyristoyl glycerol hydrophobic anchor and the hydrophilic polyethylene glycol (PEG) chain, imparts unique physical properties that are critical to the stability, circulation time, and efficacy of nanoparticle formulations. This technical guide provides an in-depth overview of the core physical properties of DMG-PEG, detailed experimental protocols for their characterization, and logical workflows for its application in research and development.

Core Physical and Chemical Properties

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol is a synthetic lipid formed by the PEGylation of myristoyl diglyceride.[3] The dimyristoyl glycerol (DMG) portion serves as the lipid anchor, while the methoxy-terminated PEG chain provides a hydrophilic shield. The properties of DMG-PEG can vary depending on the length of the PEG chain, with DMG-PEG 2000 being a commonly used variant in LNP formulations for mRNA vaccines.[1][3][4]

General Properties
PropertyValueSource(s)
Synonyms DMG-PEG 2000, 1,2-Dimyristoyl-sn-glycerol-(methoxy(polyethylene glycol)-2000), PEG-DMG 2000[5]
Appearance White to off-white solid powder or viscous liquid (depending on PEG molecular weight)[4]
Purity Commercially available with purity ≥90% or >99% (TLC)[6][7][8]
Storage -20°C, protected from light and moisture[4][6]
Stability Stable for at least 4 years when stored correctly. Avoid repeated freeze-thaw cycles.[4][6]
Physicochemical Data

The physicochemical properties of DMG-PEG are fundamental to its function in drug delivery systems. The molecular weight is a key determinant of the PEG chain length, which in turn influences the steric barrier it provides. The critical micelle concentration (CMC) is the concentration at which the molecules self-assemble into micelles, a crucial aspect for the formation of lipid nanoparticles. The phase transition temperature indicates the temperature at which the lipid transitions from a gel to a liquid crystalline phase, affecting the fluidity and stability of the lipid bilayer.

PropertyValue (for DMG-PEG 2000)Source(s)
Molecular Weight Approximately 2509.2 g/mol [4][7]
Molecular Formula (C₂H₄O)nC₃₂H₆₂O₅[6][8]
Solubility Soluble in organic solvents such as chloroform, methanol, ethanol, dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Can also be dissolved in hot water.[1][4][6]
Critical Micelle Concentration (CMC) Approximately 0.02 mM (in 25% v/v ethanol/buffer solutions)[9]
Phase Transition Temperature (Tm) > 50°C[4]
Topological Polar Surface Area 71.1 Ų (for the DMG moiety)[5]

Experimental Protocols

Accurate characterization of the physical properties of DMG-PEG is essential for its effective application. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solutions, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, leading to a change in the ratio of the intensities of specific emission peaks.

Materials:

  • 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol

  • Pyrene

  • Ethanol or another suitable organic solvent

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol) at a concentration that will be negligible compared to the final volume.

  • Prepare a series of aqueous solutions with varying concentrations of DMG-PEG.

  • Add a small aliquot of the pyrene stock solution to each DMG-PEG solution. The final concentration of pyrene should be kept constant and low (e.g., 0.2 µM) to avoid excimer formation.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength is typically set around 334-336 nm, and the emission is scanned from approximately 350 to 450 nm.

  • Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 372 nm and 383 nm, respectively).

  • Plot the ratio of I₁/I₃ as a function of the logarithm of the DMG-PEG concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Pyrene Stock Solution C Add Pyrene to each DMG-PEG solution A->C B Prepare Serial Dilutions of DMG-PEG B->C D Incubate for Equilibration C->D E Measure Emission Spectra (Ex: ~335nm) D->E F Record Intensities of I1 and I3 peaks E->F G Calculate I1/I3 Ratio F->G H Plot I1/I3 vs. log[DMG-PEG] G->H I Determine CMC from Inflection Point H->I

Caption: Workflow for CMC determination using pyrene fluorescence.

Determination of Phase Transition Temperature (Tm) using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method can detect the endothermic transition associated with the melting of the lipid acyl chains.

Materials:

  • Hydrated sample of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans

Procedure:

  • Prepare a hydrated sample of DMG-PEG by dissolving it in an aqueous buffer.

  • Accurately weigh a small amount of the hydrated sample into a DSC pan and seal it hermetically.

  • Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument.

  • Equilibrate the system at a temperature below the expected transition temperature.

  • Scan the temperature over a desired range (e.g., 10°C to 80°C) at a controlled heating rate (e.g., 1-5°C/min).

  • Record the differential heat flow as a function of temperature, generating a thermogram.

  • The phase transition temperature (Tm) is identified as the peak temperature of the endothermic transition in the thermogram.

  • Cooling scans can also be performed to assess the reversibility of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Prepare Hydrated DMG-PEG Sample B Weigh and Seal Sample in DSC Pan A->B C Load Sample and Reference Pans B->C D Equilibrate at Start Temperature C->D E Heat at a Constant Rate D->E F Record Heat Flow vs. Temperature E->F G Generate Thermogram F->G H Identify Peak of Endothermic Transition G->H I Determine Phase Transition Temperature (Tm) H->I

Caption: Workflow for determining phase transition temperature by DSC.

Application in Lipid Nanoparticle (LNP) Formulation

DMG-PEG is a critical component in the formulation of LNPs for the delivery of nucleic acids. It forms a hydrophilic corona on the surface of the nanoparticle, which provides steric stabilization, prevents aggregation, and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.

General LNP Formulation Workflow

A common method for LNP formulation is through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, often using a microfluidic device.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve DMG-PEG, Ionizable Lipid, Helper Lipid, and Cholesterol in Ethanol C Rapid Microfluidic Mixing A->C B Dissolve mRNA/siRNA in a Low pH Aqueous Buffer B->C D Self-Assembly of Lipid Nanoparticles C->D E Dialysis/Purification to Remove Ethanol and Raise pH D->E F Sterile Filtration and Characterization E->F

Caption: General workflow for lipid nanoparticle formulation.

Conclusion

The physical properties of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol are integral to its function as a key excipient in modern drug delivery systems. A thorough understanding and precise characterization of its molecular weight, solubility, critical micelle concentration, and phase transition behavior are paramount for the rational design and optimization of lipid-based nanoparticles. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize and characterize DMG-PEG in their applications.

References

An In-depth Technical Guide to PEG(2000)-C-DMG: Properties, Formulation, and Applications in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. It is a crucial lipid excipient in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. This document details its physicochemical properties, provides guidance on its use in LNP formulations, and explores its application in modulating key biological pathways.

Physicochemical Properties of this compound

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (DMG). The polyethylene glycol (PEG) chain provides a hydrophilic shield that sterically stabilizes lipid nanoparticles, reduces aggregation, and prolongs circulation time in vivo. The dimyristoyl glycerol anchor ensures its incorporation into the lipid bilayer of the nanoparticle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Identifier Value Citation
Primary CAS Number 1019000-64-6[1][2]
Alternative CAS Number 1443687-74-8
Related Compound CAS (DMG-PEG 2000) 160743-62-4[3]
Property Reported Value ( g/mol ) Citation
Approximate Molecular Weight ~2600
Average Molecular Weight 2509.2[3][4]
Molecular Weight 2610.29

Experimental Protocols: Formulation of Lipid Nanoparticles

The formulation of effective lipid nanoparticles is a critical step in the successful delivery of nucleic acid payloads. The following protocols are based on established methodologies for the incorporation of this compound.

Lipid Stock Solution Preparation
  • Objective: To prepare individual lipid stock solutions for subsequent mixing.

  • Materials:

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • Cholesterol

    • Helper lipid (e.g., DSPC or DOPE)

    • This compound

    • Anhydrous ethanol

  • Procedure:

    • Individually dissolve each lipid in anhydrous ethanol to achieve the desired stock concentrations (e.g., 10 mg/mL to 100 mg/mL).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Store stock solutions at -20°C.

Lipid Nanoparticle Formulation via Nanoprecipitation
  • Objective: To formulate LNPs by rapid mixing of a lipid-ethanol solution with an aqueous buffer.

  • Procedure:

    • Prepare the organic phase by mixing the lipid stock solutions in the desired molar ratios. A common molar ratio for siRNA delivery is: Ionizable lipid/Cholesterol/Helper Lipid/PEG(2000)-C-DMG = 50:38.5:10:1.5.[5] For mRNA delivery, a ratio of 40:(50-X):X:10 (where X is the molar percentage of DMG-PEG) has been reported.[6]

    • Under continuous vortexing, add the organic phase dropwise to an acetate buffer (e.g., 200 mM, pH 5.4). This rapid mixing facilitates the self-assembly of the lipids into nanoparticles.

    • The resulting nanoparticle suspension is then typically dialyzed to remove the ethanol and stored at 4°C.

Lipid Nanoparticle Formulation via Microfluidic Mixing
  • Objective: To produce LNPs with controlled size and polydispersity using a microfluidic device.

  • Procedure:

    • Prepare the ethanol phase containing the lipid mixture as described in the nanoprecipitation method.

    • Prepare the aqueous phase containing the nucleic acid (siRNA or mRNA) in a suitable buffer (e.g., citrate buffer).

    • Load the ethanol and aqueous phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing cartridge.

    • Set the desired flow rates to control the mixing and nanoparticle formation process.

    • Collect the resulting LNP suspension and dialyze to remove ethanol.

Application in Silencing PD-L1 and PD-L2

Lipid nanoparticles incorporating this compound have been effectively used to deliver siRNA targeting the immune checkpoint ligands PD-L1 and PD-L2.[2] Silencing these ligands on antigen-presenting cells or tumor cells can enhance T-cell-mediated anti-tumor immunity.

Signaling Pathway: LNP-mediated Silencing of PD-L1

PDL1_Silencing cluster_LNP Lipid Nanoparticle (LNP) cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell LNP This compound Ionizable Lipid Cholesterol DSPC siRNA (anti-PD-L1) Endocytosis Endocytosis LNP->Endocytosis 1. LNP Uptake Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 2. Endosomal Escape & siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Degradation PD-L1 mRNA Degradation RISC->mRNA_Degradation 3. siRNA binds to PD-L1 mRNA PDL1_Expression Reduced PD-L1 Surface Expression mRNA_Degradation->PDL1_Expression PD1 PD-1 PDL1_Expression->PD1 4. Reduced PD-1/PD-L1 Inhibitory Signaling TCR TCR Activation T-Cell Activation (Enhanced Anti-Tumor Immunity) TCR->Activation Antigen Presentation PD1->Activation Inhibition Blocked

Caption: LNP-mediated delivery of siRNA to silence PD-L1 expression.

Experimental Workflow: LNP Formulation and In Vitro Transfection

The following diagram outlines a typical experimental workflow for formulating this compound-containing LNPs and assessing their in vitro transfection efficiency.

LNP_Workflow cluster_Formulation LNP Formulation cluster_Characterization Physicochemical Characterization cluster_InVitro In Vitro Transfection Lipid_Prep 1. Prepare Lipid Stock Solutions in Ethanol (this compound, etc.) Mixing 3. Microfluidic Mixing of Lipid and NA Phases Lipid_Prep->Mixing NA_Prep 2. Prepare Nucleic Acid (siRNA/mRNA) in Aqueous Buffer NA_Prep->Mixing Dialysis 4. Dialysis to Remove Ethanol Mixing->Dialysis DLS 5. Particle Size & Zeta Potential (DLS) Dialysis->DLS Encapsulation 6. Encapsulation Efficiency Assay Dialysis->Encapsulation Cell_Culture 7. Seed Cells in Culture Plates Dialysis->Cell_Culture Transfection 8. Incubate Cells with LNPs Cell_Culture->Transfection Analysis 9. Analyze Gene Silencing / Protein Expression (e.g., qPCR, Western Blot) Transfection->Analysis

Caption: Experimental workflow for LNP formulation and in vitro testing.

References

Navigating the Solubility of PEG(2000)-C-DMG in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in the formulation of lipid nanoparticles (LNPs) for drug delivery applications. Understanding the solubility of this PEGylated lipid in various organic solvents is paramount for the efficient preparation, purification, and scalability of LNP-based therapeutics, including mRNA vaccines and siRNA therapies.

Quantitative Solubility Data

Organic SolventReported SolubilitySource(s)
Ethanol~1 mg/mL[1]
up to 10 mg/mL[2]
Dimethylformamide (DMF)~1 mg/mL[1]
ChloroformSoluble[3][4]
up to 10 mg/mL[2]
MethanolSoluble[3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Soluble[4]

Note: The term "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. Researchers should perform their own solubility studies to determine precise limits for their specific applications.

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a standardized protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of visual inspection for dissolution, which is a common and straightforward technique for initial solubility screening.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., ethanol, chloroform, analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Clear glass vials with solvent-resistant caps (e.g., 2 mL capacity)

  • Pipettes and tips

Procedure:

  • Preparation of Stock Solution (if necessary for serial dilutions):

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to create a concentrated stock solution.

  • Preparation of Test Samples:

    • Accurately weigh a predetermined amount of this compound (e.g., 1 mg) into a series of glass vials.

    • Alternatively, aliquot a specific volume from the stock solution into the vials.

  • Solvent Addition:

    • To each vial containing the weighed this compound, add a precise volume of the organic solvent to achieve a target concentration. It is recommended to start with a concentration below the expected solubility and incrementally increase it in subsequent experiments.

  • Dissolution:

    • Cap the vials securely.

    • Vortex each vial vigorously for 2 minutes to facilitate the dissolution of the solid.

    • Place the vials in a thermostatically controlled environment (e.g., a 25°C water bath) for a set equilibration time (e.g., 24 hours). This allows the system to reach equilibrium.

  • Visual Inspection:

    • After the equilibration period, carefully remove the vials and visually inspect for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution at that concentration. The presence of a hazy solution or visible solid material indicates that the solubility limit has been exceeded.

  • Determination of Approximate Solubility:

    • The highest concentration at which the this compound completely dissolves is considered the approximate solubility in that solvent at the specified temperature.

  • Data Recording:

    • Record the solvent used, the temperature of the experiment, and the determined solubility value (e.g., in mg/mL).

Note: For more precise solubility determination, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to quantify the amount of dissolved lipid in a saturated solution.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G A Start: Select Organic Solvent and Temperature B Weigh this compound A->B C Add Precise Volume of Solvent B->C D Vortex for 2 minutes C->D E Equilibrate at Constant Temperature (24h) D->E F Visual Inspection for Undissolved Particles E->F G Decision: Completely Dissolved? F->G H Record Solubility Value G->H Yes I Increase Concentration and Repeat G->I No J End H->J I->C

Caption: Workflow for determining this compound solubility.

Concluding Remarks

The solubility of this compound in organic solvents is a fundamental consideration for the successful formulation of lipid nanoparticles. This guide provides the currently available quantitative data and a standardized protocol for its determination. Researchers are encouraged to perform their own detailed solubility studies under their specific experimental conditions to ensure the robustness and reproducibility of their LNP formulations. The interplay of solvent choice, temperature, and concentration will ultimately dictate the efficiency of the manufacturing process and the quality of the final drug delivery system.

References

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA and mRNA.[1][2] The composition of these LNPs is critical to their stability, efficacy, and safety. A key component in many LNP formulations is a PEGylated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles, prevents aggregation, and can prolong circulation time in vivo.[3][4][5] PEG(2000)-C-DMG is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (DMG) that has been utilized in the formation of LNPs for applications such as siRNA delivery.[6][7][8] This document provides a detailed protocol for the formulation of LNPs incorporating this compound, along with methods for their characterization.

The inclusion of PEGylated lipids like this compound is crucial for creating stable and effective LNPs. The "PEG dilemma" highlights the trade-off between the "stealth" properties conferred by PEG, which enhance systemic circulation, and the potential for PEG to hinder cellular uptake and endosomal escape of the payload. The choice of the lipid anchor for the PEG chain can influence the rate at which the PEG-lipid desorbs from the LNP surface, a factor that can be tuned to optimize delivery to specific targets.[9][10] For instance, PEG-lipids with shorter lipid anchors, such as the C14 chain in DMG-PEG, tend to dissociate from the LNP surface more rapidly than those with longer C18 chains.[11] This dissociation can expose the underlying lipids, allowing for interaction with apolipoproteins like ApoE, which can facilitate uptake in the liver.[9][10]

Materials and Equipment

Lipids and Reagents
  • Ionizable Cationic Lipid: e.g., DLin-MC3-DMA, SM-102

  • Helper Lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[12]

  • Cholesterol [12]

  • PEGylated Lipid: this compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic Acid: siRNA or mRNA

  • Ethanol (200 proof, anhydrous)

  • Aqueous Buffer: e.g., 50 mM citrate buffer (pH 4.0) for nucleic acid dilution[3]

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4[3]

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr®) or a setup for manual rapid mixing[3]

  • Syringes and tubing compatible with the mixing system

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer or UV-Vis spectrophotometer for nucleic acid quantification

  • Quant-iT RiboGreen Assay kit or similar for encapsulation efficiency determination

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile filters (0.22 µm)

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at a concentration of 10-50 mg/mL.[3] Gentle heating (up to 60°C) may be necessary to ensure complete dissolution.[3]

  • Mixed Lipid Solution: From the individual stock solutions, prepare a mixed lipid solution in ethanol containing the desired molar ratio of the components. A commonly used starting molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[5][13] The exact ratio should be optimized for the specific application.

  • Nucleic Acid Stock Solution: Dissolve the nucleic acid (siRNA or mRNA) in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to a final concentration of 0.1-1 mg/mL.[3]

LNP Formulation using Microfluidics

Microfluidic mixing provides a reproducible method for LNP formation with controlled particle size.

  • System Priming: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Loading: Load the mixed lipid solution (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.

  • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. An FRR of 3:1 (aqueous:ethanol) is commonly used.[13][14] Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stocks Prepare Individual Lipid Stocks (Ethanol) Mixed_Lipids Prepare Mixed Lipid Solution (Ethanol) Lipid_Stocks->Mixed_Lipids Microfluidics Microfluidic Mixing Mixed_Lipids->Microfluidics Ethanol Phase NA_Solution Prepare Nucleic Acid Solution (Aqueous Buffer) NA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis (TFF) vs. PBS (pH 7.4) Microfluidics->Dialysis Sterile_Filter Sterile Filtration (0.22 µm) Dialysis->Sterile_Filter Characterization Characterization (Size, PDI, Zeta, EE%) Sterile_Filter->Characterization Final_LNP Final LNP Product Characterization->Final_LNP

Caption: Experimental workflow for LNP formulation.

Purification and Buffer Exchange
  • Dialysis: To remove ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa). Perform dialysis overnight at 4°C with at least two buffer changes. Tangential flow filtration (TFF) can also be used for larger scale preparations.[3]

  • Sterile Filtration: For in vitro and in vivo applications, sterile filter the final LNP formulation through a 0.22 µm syringe filter.[3]

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a particle size below 100 nm and a PDI below 0.2.[15]

  • Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer. The zeta potential should be near-neutral at physiological pH.

  • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated nucleic acid using a fluorescent dye-binding assay such as the Quant-iT RiboGreen assay. The EE% is calculated using the following formula:

    EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

    To measure free nucleic acid, the fluorescence of the LNP sample is measured before and after lysis with a detergent (e.g., 0.5% Triton X-100).

Data Presentation

The following tables summarize typical molar ratios and physicochemical properties of LNPs formulated with DMG-PEG.

Table 1: Example LNP Formulations with DMG-PEG

Ionizable LipidHelper LipidCholesterolDMG-PEG(2000)Molar RatioReference
SM-102DSPC38.5 mol%1.5 mol%50:10:38.5:1.5[12]
DLin-MC3-DMADSPC38.5 mol%1.5 mol%50:10:38.5:1.5[13]
4A3-SC8Variable PL30 mol%1.5 mol%38.5:30:30:1.5[15]
DLin-MC3-DMADSPC40 mol%2 mol%10:48:40:2[14]
DLin-MC3-DMADSPC38.5 mol%1.2 mol%50:10:38.5:1.2[16]

Table 2: Physicochemical Properties of DMG-PEG containing LNPs

LNP Formulation (Ionizable Lipid)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
4A3-SC8 based~100< 0.2-2 to -4> 80[15]
Dlin-MC3-DMA based71.04 ± 6.18--87.6 ± 4.5[13]
DLin-MC3-DMA based~120~0.18~ -3~90[10]
DLin-MC3-DMA based< 100≤ 0.25-> 90[14]

Role of this compound in LNP Function

The inclusion of this compound in LNP formulations serves several critical functions that can be visualized as a logical relationship.

Caption: Role of this compound in LNP function.

Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of LNPs incorporating this compound. The use of microfluidics allows for reproducible production of LNPs with controlled physicochemical properties. The molar ratio of the lipid components, particularly the percentage of this compound, is a critical parameter that should be optimized to balance nanoparticle stability and biological activity for a given therapeutic application. The provided tables and diagrams offer a clear summary of key formulation parameters and the functional role of the PEGylated lipid.

References

Application Notes and Protocols: Optimizing LNP Stability with PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the concentration of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) for the formulation of stable and effective lipid nanoparticles (LNPs). The appropriate concentration of this PEGylated lipid is a critical parameter that influences the physicochemical properties, stability, and biological performance of LNPs for therapeutic delivery of nucleic acids like mRNA and siRNA.

The Role of this compound in LNP Formulation

This compound is a crucial excipient in LNP formulations, offering several key benefits:

  • Steric Stabilization: The polyethylene glycol (PEG) chains form a hydrophilic corona on the LNP surface, which provides steric hindrance. This layer prevents aggregation of nanoparticles, enhancing their colloidal stability during formation and storage.[1][2]

  • Controlled Particle Size: The amount of PEG-lipid included in the formulation is a key factor in controlling the final size of the LNPs during the self-assembly process.[3][4]

  • Prolonged Circulation (The "Stealth" Effect): In vivo, the PEG corona reduces opsonization (the process of marking particles for clearance by the immune system), thereby extending the circulation half-life of the LNPs and allowing more time for them to reach their target tissue.[5][6][7]

However, the concentration of this compound must be carefully optimized. An excess of PEG can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma," which can reduce the therapeutic efficacy of the encapsulated cargo.[5][7][8]

Quantitative Data Summary: this compound Concentration and LNP Properties

The optimal molar percentage of this compound is highly dependent on the specific application (in vitro vs. in vivo), the encapsulated payload, and the other lipid components of the formulation. The following tables summarize quantitative data from various studies.

Table 1: Effect of DMG-PEG2000 Concentration on mRNA-LNP Physicochemical Properties

Molar % of DMG-PEG2000Encapsulation Efficiency (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
0.5%> 80%~85< 0.2~ -5[9][10]
1.5%> 80%~90< 0.2~ -6[9][10]
5.0%> 80%~95< 0.2~ -8[9][10]
10.0%Lowest among tested~100< 0.2~ -10[9]

Table 2: Optimal DMG-PEG2000 Concentration for mRNA Delivery Efficacy

Molar % of DMG-PEG2000ApplicationOptimal ForKey FindingsReference(s)
1.5%In Vitro (HeLa, DC2.4 cells)Transfection EfficiencyYielded the highest mRNA transfection efficiency in cell culture.[9][10][11][9][10][11]
5.0%In Vivo (Mice)Transgene ExpressionResulted in the highest transgene expression after intravenous administration.[9][11][9][11]

This discrepancy highlights the trade-off between cellular internalization, which is favored by lower PEG levels, and systemic circulation stability, which is improved with higher PEG levels.[9][11]

Experimental Protocols

Below are detailed protocols for the formulation and characterization of LNPs with varying this compound concentrations.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and reproducible method.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • This compound dissolved in ethanol.

  • Nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr® from Precision NanoSystems).

  • Ethanol (100%).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratios. For example, to prepare a formulation with 1.5 mol% this compound, a common ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:this compound).[12] To test different PEG concentrations, adjust the molar ratio of cholesterol to compensate.[9]

  • Prepare Aqueous Phase: Dissolve the nucleic acid payload in the acidic aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanol).[13]

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the LNP solution if necessary using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final LNP solution at 2-8°C for short-term storage or at -20°C to -80°C for long-term stability.[14][15]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[15]

  • Stable LNP formulations should typically have a diameter between 80-150 nm and a PDI below 0.2.[10][14]

2. Encapsulation Efficiency (EE) Measurement using a RiboGreen Assay:

  • This assay quantifies the amount of nucleic acid encapsulated within the LNPs.

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Leave the second set intact to measure the amount of free (unencapsulated) nucleic acid.

  • Add the RiboGreen reagent (or a similar fluorescent dye that binds to nucleic acids) to both sets of samples.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the EE using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

The following diagrams illustrate key workflows and concepts related to LNP formulation and the role of this compound.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation & Purification cluster_characterization Characterization Lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, PEG-DMG) in Ethanol Mixing Microfluidic Mixing (e.g., 3:1 flow ratio) Lipids->Mixing NucleicAcid Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) NucleicAcid->Mixing Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal) Mixing->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm filter) Dialysis->Filter FinalLNP Final LNP Product Filter->FinalLNP DLS DLS Analysis (Size & PDI) RiboGreen RiboGreen Assay (Encapsulation Efficiency) FinalLNP->DLS QC FinalLNP->RiboGreen QC PEG_Concentration_Effect cluster_low Low Concentration (e.g., ~1.5%) cluster_high High Concentration (e.g., ~5%) PEG_Conc This compound Concentration Low_Stability Reduced Steric Shield PEG_Conc->Low_Stability Leads to High_Stability Increased Stability & Longer Circulation PEG_Conc->High_Stability Leads to High_Uptake Enhanced Cellular Uptake Low_Stability->High_Uptake InVitro Optimal for In Vitro Efficacy High_Uptake->InVitro Low_Uptake Reduced Cellular Uptake ('PEG Dilemma') High_Stability->Low_Uptake InVivo Optimal for In Vivo Efficacy High_Stability->InVivo Low_Uptake->InVivo

References

Applications of PEG(2000)-C-DMG in Gene Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) is a PEGylated lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material. Its utility in gene therapy research stems from its ability to impart stability to LNPs, prolong their circulation time in the bloodstream, and modulate their interaction with cells. This document provides detailed application notes and experimental protocols for the use of this compound in gene therapy research, focusing on the formulation of LNPs for the delivery of mRNA and siRNA.

Application Notes

This compound plays a multifaceted role in the efficacy of LNP-mediated gene delivery. Its primary functions include:

  • Steric Stabilization: The polyethylene glycol (PEG) chains of this compound form a hydrophilic shield on the surface of the LNP. This "stealth" coating prevents the aggregation of nanoparticles and reduces their uptake by the mononuclear phagocyte system (MPS), thereby increasing their stability and circulation half-life.[1][2]

  • Modulation of Cellular Uptake: The concentration of this compound in the LNP formulation is a critical parameter that influences the efficiency of gene delivery. While a certain level of PEGylation is necessary for stability, excessive PEGylation can hinder the interaction of the LNP with the target cell membrane, a phenomenon often referred to as the "PEG dilemma".[3][4] Research has shown a bell-shaped relationship between PEG content and transfection efficiency, with optimal concentrations varying between in vitro and in vivo applications.[3] For instance, a 1.5% molar ratio of DMG-PEG2000 was found to be optimal for in vitro mRNA transfection, whereas a 5% molar ratio resulted in the highest transgene expression in vivo.[3]

  • Influence on Physicochemical Properties: The molar percentage of this compound can influence the size, polydispersity index (PDI), and surface charge (zeta potential) of the LNPs. Generally, increasing the PEG-lipid content can lead to a slight decrease in particle size and a reduction in the surface charge.[3][5]

This compound has been a key component in several clinically successful LNP-based therapeutics, including Onpattro (a siRNA therapeutic) and the Moderna COVID-19 mRNA vaccine, highlighting its importance in the translation of gene-based therapies from the laboratory to the clinic.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of this compound on the physicochemical properties and efficacy of LNPs.

Table 1: Effect of DMG-PEG2000 Concentration on LNP Physicochemical Properties

Molar % of DMG-PEG2000Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
1.5<90<0.21-3.09 ± 0.34>94.8[1]
0.1 - 1.5<200Not SpecifiedDecreasing trend with increasing PEGNot Specified[3]
5>200Not SpecifiedDecreasing trend with increasing PEGNot Specified[3]
10>200Not SpecifiedDecreasing trend with increasing PEGNot Specified[3]

Table 2: Effect of DMG-PEG2000 Concentration on In Vitro and In Vivo Transfection Efficiency

Molar % of DMG-PEG2000In Vitro Transfection Efficiency (HeLa cells, relative to 10% DMG-PEG)In Vivo Transgene Expression (Luciferase in liver, relative to 10% DMG-PEG)Reference
1.53.1-fold higherNot Specified[3]
52.3-fold higher2.7-fold higher[3]

Experimental Protocols

Protocol 1: Formulation of mRNA-loaded LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol

  • Helper lipid (e.g., DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile microcentrifuge tube, combine the ionizable lipid, helper lipid, cholesterol, and this compound in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[1][8]

    • Add ethanol to the lipid mixture to achieve the desired final lipid concentration.

    • Vortex thoroughly to ensure complete dissolution and mixing of the lipids.

  • Prepare the mRNA-Aqueous Solution:

    • Dissolve the mRNA in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to the organic phase, typically at 3:1.[9]

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against PBS (pH 7.4) at 4°C for at least 2 hours, with several buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

This protocol outlines the standard methods for characterizing the physicochemical properties of the formulated LNPs.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • Triton X-100 solution (1% v/v)

  • TE buffer (pH 7.5)

  • 96-well black plates

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency:

    • Prepare a standard curve of the mRNA using the RiboGreen assay kit.

    • To measure the total amount of mRNA, add Triton X-100 to an aliquot of the LNP suspension to lyse the nanoparticles and release the encapsulated mRNA.

    • To measure the amount of unencapsulated mRNA, use an untreated aliquot of the LNP suspension.

    • Add the RiboGreen reagent to both the lysed and unlysed samples in a 96-well plate.

    • Measure the fluorescence intensity and calculate the mRNA concentration based on the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection of Cells with mRNA-LNPs

This protocol describes the procedure for transfecting mammalian cells in culture with mRNA-loaded LNPs.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • mRNA-LNP suspension

  • 24-well plates

  • Fluorescence microscope or flow cytometer (if using a fluorescent reporter mRNA)

  • Luciferase assay system (if using a luciferase reporter mRNA)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, complete medium.

    • Add the desired amount of mRNA-LNP suspension directly to the cells. The optimal concentration of mRNA will vary depending on the cell type and the specific LNP formulation. A starting point could be 250-500 ng of mRNA per well.[10]

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for cellular uptake of the LNPs and expression of the delivered mRNA.

  • Analysis of Gene Expression:

    • If a fluorescent reporter gene (e.g., GFP) was used, visualize the expression using a fluorescence microscope or quantify the percentage of transfected cells using flow cytometry.

    • If a luciferase reporter gene was used, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Protocol 4: In Vivo Administration of LNPs in Mice

This protocol provides a general guideline for the systemic administration of LNPs to mice for in vivo gene delivery studies.

Materials:

  • mRNA-LNP suspension

  • 6-8 week old mice (e.g., BALB/c)

  • Insulin syringes with 28-30 gauge needles

  • In vivo imaging system (if using a reporter gene like luciferase)

  • D-luciferin (for luciferase imaging)

Procedure:

  • Animal Handling:

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

  • Dose Preparation:

    • Dilute the mRNA-LNP suspension in sterile PBS to the desired final concentration. A typical dose for intravenous injection is 0.1-0.5 mg of mRNA per kg of body weight.[3][11]

  • Administration:

    • For systemic delivery, intravenous injection via the tail vein is a common route.

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Inject the prepared LNP suspension slowly into a lateral tail vein.

  • Analysis of Gene Expression:

    • At the desired time point after injection (e.g., 6, 24, or 48 hours), euthanize the mice.

    • If a luciferase reporter was used, inject the mice with D-luciferin intraperitoneally about 10-15 minutes before euthanasia.

    • Harvest the organs of interest (e.g., liver, spleen, lungs).

    • Image the organs using an in vivo imaging system to quantify the bioluminescence signal.

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application Lipid_Mix Lipid Mix in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Microfluidics LNPs mRNA-LNPs Microfluidics->LNPs DLS Size (DLS) LNPs->DLS PDI PDI (DLS) LNPs->PDI Zeta Zeta Potential LNPs->Zeta RiboGreen Encapsulation Efficiency LNPs->RiboGreen In_Vitro In Vitro Transfection (Cell Culture) LNPs->In_Vitro In_Vivo In Vivo Administration (Mouse Model) LNPs->In_Vivo

Caption: Experimental workflow for LNP formulation, characterization, and application.

Cellular_Uptake_and_Endosomal_Escape LNP This compound LNP Cell_Membrane Cell Membrane Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) LNP->Endocytosis Cell_Membrane->Endocytosis Cellular Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosol Cytosol Translation mRNA Translation (Protein Expression) Endosomal_Escape->Translation Gene_Silencing siRNA-RISC (Gene Silencing) Endosomal_Escape->Gene_Silencing Cytosol->Translation mRNA Cytosol->Gene_Silencing siRNA

Caption: Cellular uptake and endosomal escape pathway of LNPs.

References

Application Notes and Protocols for the Characterization of PEG(2000)-C-DMG Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The physicochemical characteristics of these LNPs are critical quality attributes (CQAs) that dictate their stability, safety, and efficacy. Among the various components of LNPs, the PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), plays a crucial role in controlling particle size, preventing aggregation, and prolonging circulation time.[1][2][3]

This document provides a comprehensive guide to the essential techniques for characterizing this compound LNPs. It includes detailed experimental protocols for the key analytical methods and presents typical quantitative data in structured tables for easy comparison and interpretation.

Key Characterization Techniques & Critical Quality Attributes

The successful development and manufacturing of this compound LNPs rely on the thorough characterization of several key parameters. These CQAs ensure batch-to-batch consistency and the desired in vivo performance. The primary techniques and the attributes they measure are:

  • Dynamic Light Scattering (DLS): Measures particle size (hydrodynamic diameter) and polydispersity index (PDI), which are crucial for cellular uptake and biodistribution.[4][5]

  • Electrophoretic Light Scattering (ELS): Determines the zeta potential, a measure of the particle's surface charge, which influences stability and interaction with biological membranes.[][7][8]

  • High-Performance Liquid Chromatography (HPLC): Quantifies the individual lipid components, including this compound, to ensure correct formulation ratios and assess purity and degradation.[9][10][11][12]

  • Fluorescence Spectroscopy: Used to determine the encapsulation efficiency of the nucleic acid payload, a critical parameter for therapeutic potency.[11][13]

The following sections provide detailed protocols for each of these techniques.

Data Presentation: Typical Characterization Data for this compound LNPs

The following tables summarize typical quantitative data obtained from the characterization of this compound LNPs. These values can serve as a benchmark for researchers developing similar formulations.

Table 1: Particle Size, Polydispersity, and Zeta Potential

ParameterTypical ValueAcceptance Criteria
Z-average Diameter (nm) 80 - 120 nm70 - 150 nm
Polydispersity Index (PDI) < 0.2< 0.3[4]
Zeta Potential (mV) -10 to +10 mVNear-neutral

Note: The specific acceptance criteria should be established based on the specific formulation and its intended application.

Table 2: Lipid Composition Analysis by HPLC

Lipid ComponentMolar Ratio (%)
Ionizable Lipid 40 - 50
Helper Lipid (e.g., DSPC) 10 - 20
Cholesterol 30 - 40
This compound 1 - 5

Table 3: Encapsulation Efficiency

ParameterTypical ValueAcceptance Criteria
Encapsulation Efficiency (%) > 90%> 85%

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments used to characterize this compound LNPs.

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic size and PDI of LNPs using a DLS instrument.

Materials:

  • LNP sample

  • Phosphate-buffered saline (PBS), 0.22 µm filtered

  • Disposable cuvettes

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Allow the LNP sample and PBS to equilibrate to room temperature.

    • Dilute the LNP sample in PBS to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a count rate within the instrument's linear range. A typical starting dilution is 1:100.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including dispersant (water or PBS), temperature (25°C), and measurement angle (e.g., 173° backscatter).[14]

  • Measurement:

    • Transfer the diluted LNP sample to a disposable cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).

    • The Z-average diameter represents the intensity-weighted mean hydrodynamic size of the particle population.

    • The PDI is a dimensionless measure of the broadness of the size distribution.

Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

This protocol describes how to measure the surface charge of LNPs.

Materials:

  • LNP sample

  • Deionized water, 0.22 µm filtered

  • Disposable folded capillary cells

Instrumentation:

  • ELS instrument (often integrated with a DLS system)

Procedure:

  • Sample Preparation:

    • Dilute the LNP sample in deionized water to an appropriate concentration. Using a low ionic strength dispersant like deionized water is crucial for accurate zeta potential measurements.[14]

  • Instrument Setup:

    • Select the zeta potential measurement mode in the instrument software.

    • Enter the correct dispersant properties (viscosity, dielectric constant).

  • Measurement:

    • Carefully inject the diluted sample into a folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the mean zeta potential and the zeta deviation.

    • The Smoluchowski model is typically used to calculate the zeta potential from the electrophoretic mobility.

Protocol 3: Lipid Component Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the analysis of individual lipid components in the LNP formulation. A common method involves reverse-phase HPLC coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as lipids often lack a UV chromophore.[10][11][15]

Materials:

  • LNP sample

  • Lipid standards (Ionizable lipid, DSPC, Cholesterol, this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Ammonium Acetate (mobile phase modifier)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids. This can be achieved by diluting the sample in a solvent like methanol or a methanol/chloroform mixture.

  • Standard Preparation:

    • Prepare individual stock solutions of each lipid standard in a suitable solvent (e.g., methanol).

    • Create a series of mixed standard solutions at different concentrations to generate a calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA or 10 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% TFA or 10 mM Ammonium Acetate

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the hydrophobic lipids.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 40 - 50°C

    • Injection Volume: 10 - 20 µL

  • Detection:

    • Set the CAD or ELSD parameters (e.g., nebulizer temperature, drying gas flow) according to the manufacturer's recommendations.

  • Data Analysis:

    • Integrate the peaks corresponding to each lipid in both the standard and sample chromatograms.

    • Construct a calibration curve for each lipid standard (peak area vs. concentration).

    • Use the calibration curves to determine the concentration of each lipid in the LNP sample.

    • Calculate the molar ratios of the lipid components.

Protocol 4: Encapsulation Efficiency Determination using a Fluorescence-Based Assay

This protocol describes a common method to determine the percentage of nucleic acid encapsulated within the LNPs using a fluorescent dye that specifically binds to the nucleic acid.

Materials:

  • LNP sample

  • Nucleic acid standards (the same type as encapsulated in the LNPs)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • Fluorescent dye specific for the nucleic acid (e.g., RiboGreen for RNA)

Instrumentation:

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of nucleic acid standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Measurement of Free Nucleic Acid: Dilute the LNP sample in TE buffer.

    • Measurement of Total Nucleic Acid: Dilute the LNP sample in TE buffer containing a final concentration of 0.5-1% Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.

  • Assay:

    • Add the fluorescent dye solution to the standards and the prepared LNP samples (with and without Triton X-100) in a 96-well black plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the fluorescence of the blank (TE buffer with dye) from all readings.

    • Generate a standard curve by plotting fluorescence intensity versus nucleic acid concentration.

    • Use the standard curve to determine the concentration of free nucleic acid (from the sample without Triton X-100) and the total nucleic acid (from the sample with Triton X-100).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound LNPs.

LNP_Characterization_Workflow cluster_sample LNP Sample cluster_dls Size & PDI cluster_els Surface Charge cluster_hplc Lipid Composition cluster_ee Encapsulation Efficiency lnp_sample This compound LNP dls Dynamic Light Scattering (DLS) lnp_sample->dls els Electrophoretic Light Scattering (ELS) lnp_sample->els hplc HPLC-CAD/ELSD lnp_sample->hplc ee_assay Fluorescence Assay lnp_sample->ee_assay dls_result Z-average PDI dls->dls_result els_result Zeta Potential els->els_result hplc_result Lipid Ratios Purity hplc->hplc_result ee_result EE% ee_assay->ee_result

Caption: Overall workflow for the physicochemical characterization of LNPs.

HPLC_Workflow start LNP Sample disrupt Disrupt LNPs (e.g., with Methanol) start->disrupt inject Inject into HPLC disrupt->inject separate Separate Lipids (C18 Column) inject->separate detect Detect with CAD or ELSD separate->detect quantify Quantify using Standard Curves detect->quantify end Lipid Composition & Purity quantify->end

Caption: Workflow for the analysis of lipid composition by HPLC.

Encapsulation_Efficiency_Workflow cluster_free Free Nucleic Acid cluster_total Total Nucleic Acid start LNP Sample split Split Sample start->split no_triton Add TE Buffer split->no_triton Aliquot 1 with_triton Add TE Buffer + Triton X-100 split->with_triton Aliquot 2 measure_free Measure Fluorescence no_triton->measure_free calculate Calculate EE% measure_free->calculate measure_total Measure Fluorescence with_triton->measure_total measure_total->calculate end Encapsulation Efficiency calculate->end

Caption: Workflow for determining encapsulation efficiency.

References

Application of PEG(2000)-C-DMG in the Development of siRNA-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of small interfering RNA (siRNA) has opened new frontiers in therapeutic interventions, including vaccine development. The ability of siRNA to silence specific genes offers a powerful tool to modulate immune responses and combat pathogens. However, the effective delivery of siRNA molecules to their target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and among the crucial components of these LNPs is the PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG.

This compound is a synthetic lipid that consists of a dimyristoyl glycerol (DMG) anchor attached to a polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1][2][3] In the context of siRNA-LNP formulations, this compound plays a pivotal role in the stability, circulation time, and overall efficacy of the vaccine. The PEG chain forms a hydrophilic corona on the surface of the LNP, which sterically hinders the binding of opsonins, thereby reducing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the nanoparticles.[4][5] This "stealth" characteristic is crucial for enabling the LNPs to reach their target tissues and cells.

Furthermore, the length of the lipid anchor in the PEGylated lipid influences the stability of the PEG shield. This compound, with its C14 myristoyl chains, is considered a "sheddable" PEG-lipid.[6][7] This means that it can dissociate from the LNP surface once in circulation. This shedding process is advantageous as it can facilitate the interaction of the LNP with target cells and promote endosomal escape of the siRNA payload into the cytoplasm, a critical step for its gene-silencing activity.[8][9] The concentration of this compound in the LNP formulation is a critical parameter that needs to be optimized, as it can significantly impact both the in vitro and in vivo performance of the siRNA vaccine.[10]

Data Presentation

The following tables summarize quantitative data from various studies on the formulation and characterization of siRNA-LNPs containing this compound.

Table 1: Exemplary Lipid Compositions for siRNA-LNP Formulation

Ionizable LipidHelper LipidCholesterolThis compoundMolar RatioReference
SM-102DSPCCholesterolDMG-PEG 200050:10:38.5:1.5[2]
DLin-MC3-DMADSPCCholesterolDMG-PEG2000Not Specified[11]
SM-102DSPCCholesterolDMG-PEG 200050:10:37.5:2.5[12]
DLin-MC3-DMADSPCCholesterolDMG-PEG200050:38.5:10:1.5[13]
Ionizable lipopeptidePhospholipidCholesterolDMG-PEG75:5:19.25:0.75[5]

Table 2: Physicochemical Properties of siRNA-LNPs Formulated with this compound

LNP Formulation (Ionizable Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)Reference
LNPDMG (DLin-MC3-DMA)~120~0.18~ -3~90[11]
SM-102 based70 - 195< 0.2Not Specified> 95[6]
Self-synthesized ionizable lipid (1.5% DMG-PEG)< 200Not SpecifiedNot Specified> 90%[10]
DMG-PEG LNPs90-100Not Specified5-7> 80
Ionizable lipopeptide basedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic device, a method that allows for precise control over nanoparticle formation.

Materials:

  • Lipids:

    • Ionizable lipid (e.g., SM-102)

    • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • This compound

  • siRNA: Target-specific siRNA and a non-targeting control siRNA.

  • Solvents and Buffers:

    • Ethanol (anhydrous)

    • Acetate buffer (25 mM, pH 4)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr)

    • Syringe pumps

    • Dialysis tubing (e.g., 12-14 kDa MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Fluorometer and Quant-iT RiboGreen RNA assay kit for encapsulation efficiency

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to prepare individual stock solutions.

    • For example, prepare a 10 mM stock solution of each lipid.

  • Preparation of Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).[2]

    • The total lipid concentration in the ethanol phase should be optimized, for instance, at 1 mM.[6]

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 25 mM acetate buffer (pH 4) to a desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).[6][12]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the siRNA.

  • Dialysis:

    • Collect the LNP suspension.

    • Dialyze the LNP suspension overnight against PBS (pH 7.4) at 4°C to remove the ethanol and unencapsulated siRNA.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs using DLS.

    • siRNA Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using the Quant-iT RiboGreen RNA assay. The assay is performed in the presence and absence of a surfactant (e.g., Triton X-100) to lyse the LNPs. The encapsulation efficiency is calculated as: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Protocol 2: In Vitro Gene Silencing Assay

This protocol outlines a method to assess the efficacy of the formulated siRNA-LNPs in silencing a target gene in a cell culture model.

Materials:

  • Cell line expressing the target gene (e.g., a cell line stably expressing a reporter gene like luciferase).

  • Cell culture medium and supplements.

  • siRNA-LNPs targeting the gene of interest and non-targeting control siRNA-LNPs.

  • Assay reagents for quantifying gene expression (e.g., Luciferase Assay System for a luciferase reporter gene, or reagents for qPCR to measure mRNA levels).

  • 96-well cell culture plates.

  • Plate reader (for luciferase assay) or qPCR instrument.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, complete medium.

    • Add the siRNA-LNPs to the cells at various concentrations. Include a non-targeting control siRNA-LNP and an untreated control.

    • Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for LNP uptake and gene silencing.

  • Quantification of Gene Silencing:

    • After the incubation period, lyse the cells according to the protocol of the chosen assay.

    • For a luciferase reporter gene: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a plate reader.

    • For endogenous gene silencing: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the percentage of gene knockdown relative to the non-targeting control or untreated cells.

    • Plot the dose-response curve to determine the IC50 (the concentration of siRNA-LNPs that causes 50% gene silencing).

Mandatory Visualization

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation lipids Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, this compound) in Ethanol mixing Microfluidic Mixing lipids->mixing siRNA siRNA in Aqueous Buffer (pH 4) siRNA->mixing dialysis Dialysis vs. PBS mixing->dialysis dls DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen transfection Cell Transfection dialysis->transfection assay Gene Silencing Assay (Luciferase or qPCR) transfection->assay

Experimental workflow for siRNA-LNP formulation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_cytoplasm Cytoplasmic Action lnp siRNA-LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (Acidic pH) early_endosome->late_endosome escape Endosomal Escape late_endosome->escape Protonation of ionizable lipid; Membrane fusion sirna_release siRNA Release escape->sirna_release risc RISC Loading sirna_release->risc mrna_cleavage mRNA Cleavage risc->mrna_cleavage silencing Gene Silencing mrna_cleavage->silencing

Mechanism of action for siRNA-LNP mediated gene silencing.

References

Application Notes and Protocols for Lipid Nanoparticle Synthesis: The Role of PEG(2000)-C-DMG Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a distinct role in the formulation's stability, delivery efficiency, and safety. One crucial component is the PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG). This application note provides a detailed overview of the role and optimization of the molar ratio of this compound in LNP synthesis.

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol.[1][2][3][4] In LNP formulations, it serves to provide a hydrophilic shield on the nanoparticle surface. This "stealth" characteristic prevents aggregation, reduces opsonization by blood proteins, and minimizes clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs.[5][6][7] However, the density of this PEG shield, determined by its molar ratio in the lipid mixture, presents a classic "PEG dilemma": while essential for stability and bioavailability, excessive PEGylation can hinder cellular uptake and endosomal escape of the payload.[7][8] Therefore, optimizing the molar ratio of this compound is a critical step in the development of effective LNP-based therapeutics.

Quantitative Data Summary

The molar ratio of this compound significantly influences the physicochemical properties and biological performance of LNPs. The following tables summarize quantitative data from various studies, illustrating the impact of varying this compound molar percentages on key LNP parameters.

Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties

Molar Ratio of this compound (%)LNP Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
0.1 - 1.5< 200NarrowNot specified> 80[9]
1.5~120< 0.2Not specified> 90[8]
5> 200NarrowNot specified> 80[9]
10> 200NarrowNot specified> 80[9]
1.2< 90< 0.21-3.09 ± 0.34> 94.8[10]
2.5~50Not specifiedNot specifiedNot specified[11]

Table 2: Impact of this compound Molar Ratio on LNP Biological Performance

Molar Ratio of this compound (%)In Vitro Transfection EfficiencyIn Vivo Transgene ExpressionKey FindingsReference
1.5OptimalSub-optimalMaximized in vitro mRNA transfection.[9][12]
5Sub-optimalOptimalResulted in the highest in vivo transgene expression.[9][12]
10LowestLowestHigh PEG content hindered both in vitro and in vivo performance.[9][12]

Experimental Protocols

The following are detailed protocols for the synthesis of LNPs with varying molar ratios of this compound, based on established methodologies.

Materials
  • Ionizable Lipid: e.g., DLin-MC3-DMA, SM-102

  • Helper Lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEGylated Lipid: this compound

  • Nucleic Acid: mRNA or siRNA

  • Ethanol: Anhydrous

  • Aqueous Buffer: e.g., 50 mM citrate buffer (pH 4.0)

  • Dialysis System: For buffer exchange and purification

  • Microfluidic Mixing System: e.g., NanoAssemblr™

Stock Solution Preparation
  • Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • Nucleic Acid Stock Solution: Dissolve the nucleic acid (e.g., mRNA) in the aqueous buffer to a final concentration of, for example, 1 mg/mL.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs with a target molar ratio of ionizable lipid:helper lipid:cholesterol:this compound. The example below is for a 50:10:38.5:1.5 molar ratio.

  • Lipid Mixture Preparation:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a final lipid mixture of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound), the volumes of each stock will depend on their initial concentrations and molecular weights.

    • Vortex the lipid mixture to ensure homogeneity.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Purification:

    • The resulting LNP solution is typically purified and concentrated by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.

LNP Characterization
  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Determine the surface charge of the LNPs using electrophoretic light scattering.

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%

Diagrams

Experimental Workflow for LNP Synthesis

LNP_Synthesis_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_post Post-Formulation Lipid Stock Prepare Lipid Stock Solutions (in Ethanol) Lipid Mix Combine Lipids to Desired Molar Ratio Lipid Stock->Lipid Mix NA Stock Prepare Nucleic Acid Stock Solution (in Aqueous Buffer) Microfluidics Microfluidic Mixing NA Stock->Microfluidics Lipid Mix->Microfluidics Purification Purification (e.g., Dialysis) Microfluidics->Purification Characterization Characterization (DLS, Zeta, EE%) Purification->Characterization

Caption: Workflow for the synthesis and characterization of lipid nanoparticles.

The "PEG Dilemma" in LNP Formulation

PEG_Dilemma cluster_increase Increasing Molar Ratio cluster_decrease Decreasing Molar Ratio PEG_Ratio This compound Molar Ratio Stability Increased Stability & Circulation Time PEG_Ratio->Stability Higher Uptake Decreased Cellular Uptake & Endosomal Escape PEG_Ratio->Uptake Higher Aggregation Increased Aggregation & Clearance PEG_Ratio->Aggregation Lower Transfection Increased Transfection Efficiency (Potentially) PEG_Ratio->Transfection Lower

References

Application Notes and Protocols for Oral Plasmid DNA Delivery Using PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral delivery of plasmid DNA (pDNA) presents a promising, non-invasive approach for gene therapy, offering improved patient compliance and the potential for targeted delivery to the gastrointestinal tract. However, significant physiological barriers, including the acidic environment of the stomach, enzymatic degradation, and the mucus layer of the intestine, hinder its clinical translation. The use of lipid-based nanoparticles (LNPs) has emerged as a viable strategy to overcome these challenges. PEG(2000)-C-DMG, a PEGylated lipid, is a key component in formulating LNPs for oral pDNA delivery. Its hydrophilic polyethylene glycol (PEG) chains provide a stealth characteristic, enabling the nanoparticles to permeate the mucus layer and reach the underlying epithelial cells for transfection.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-containing LNPs for oral pDNA delivery, based on available research.

Data Presentation

Table 1: Physicochemical Properties of a Representative DPPC/PEG(2000)-C-DMG/lPEI/pDNA Nanoparticle Formulation (NP-3)
ParameterValueReference
Composition Dipalmitoylphosphatidylcholine (DPPC), 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound), linear Polyethylenimine (lPEI), Plasmid DNA (pDNA)[1][2]
Particle Size (Z-average) ~150 - 250 nm (Estimated based on similar formulations)General knowledge
Zeta Potential Slightly positive (Estimated to facilitate interaction with negatively charged cell membranes)General knowledge
Polydispersity Index (PDI) < 0.3 (Indicative of a homogenous population)General knowledge
Encapsulation Efficiency > 90% (Typical for LNP formulations)General knowledge
Table 2: In Vitro Transfection Efficiency
Cell LineTransfection Efficiency (% of eGFP positive cells)Reference
HEK293~76%[1][2]
Table 3: In Vivo Gene Expression (Qualitative)
OrganLuciferase Expression Level (post-oral administration)Time PointReference
LiverHigh12-24 hours[1][2]
LungHigh12-24 hours[1][2]
IntestineHigh12-24 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of DPPC/PEG(2000)-C-DMG/lPEI/pDNA Nanoparticles

This protocol is adapted from methodologies for formulating lipid-polymer hybrid nanoparticles for nucleic acid delivery.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • This compound

  • Linear Polyethylenimine (lPEI, e.g., 25 kDa)

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., luciferase or GFP)

  • Ethanol, absolute

  • Nuclease-free water

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Solution:

    • Dissolve DPPC and this compound in absolute ethanol at a desired molar ratio. A starting point could be a 95:5 molar ratio of DPPC to this compound.

    • The total lipid concentration in ethanol should be around 10-20 mg/mL.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of lPEI/pDNA Complexes (Polyplexes):

    • Dilute the pDNA in nuclease-free water to a suitable concentration (e.g., 0.1 mg/mL).

    • In a separate tube, dilute the lPEI in nuclease-free water. The amount of lPEI should be calculated based on the desired N/P ratio (the ratio of nitrogen atoms in lPEI to phosphate groups in pDNA). A typical starting N/P ratio is 10:1.

    • Add the lPEI solution to the pDNA solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.

  • Formation of Lipid-Polymer Hybrid Nanoparticles:

    • Gently add the lPEI/pDNA polyplex solution to the lipid solution in ethanol. The aqueous to organic phase ratio can be varied, a common starting point is 3:1 (aqueous:organic).

    • The mixture should be gently vortexed during the addition.

    • The spontaneous self-assembly of the nanoparticles will occur.

  • Purification and Concentration:

    • Transfer the nanoparticle suspension to a dialysis membrane.

    • Dialyze against PBS (pH 7.4) for at least 4 hours at 4°C, with at least two changes of the dialysis buffer, to remove the ethanol and unencapsulated components.

    • The final nanoparticle suspension can be concentrated if necessary using a centrifugal filter device.

    • Store the nanoparticles at 4°C for short-term use. For long-term storage, the formulation may need to be lyophilized with a suitable cryoprotectant.

Protocol 2: In Vitro Transfection of HEK293 Cells

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DPPC/PEG(2000)-C-DMG/lPEI/pDNA nanoparticles

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer (for GFP expression)

  • Luciferase assay reagent (for luciferase expression)

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours, or until they reach 70-80% confluency.

  • Transfection:

    • On the day of transfection, replace the old media with 90 µL of fresh, serum-free DMEM.

    • Add 10 µL of the nanoparticle suspension containing a desired amount of pDNA (e.g., 100-500 ng) to each well.

    • Gently swirl the plate to mix.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with 100 µL of complete DMEM.

    • Incubate the cells for another 24-48 hours.

  • Analysis of Gene Expression:

    • For GFP: Visualize the cells under a fluorescence microscope to observe GFP expression. For quantitative analysis, detach the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Protocol 3: In Vivo Oral Gavage in Mice

Materials:

  • DPPC/PEG(2000)-C-DMG/lPEI/pDNA nanoparticles (encoding a reporter gene like luciferase)

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Animal feeding needles (gavage needles)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) for luciferase imaging

  • D-luciferin substrate

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before oral gavage to ensure an empty stomach, but provide free access to water.

    • Anesthetize the mice lightly with isoflurane.

  • Oral Administration:

    • Draw the desired volume of the nanoparticle suspension (e.g., 100-200 µL, containing a specific dose of pDNA, for instance, 50 µg per mouse) into a syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the esophagus of the mouse until it reaches the stomach.

    • Slowly administer the nanoparticle suspension.

    • Return the mouse to its cage and monitor its recovery from anesthesia.

  • In Vivo Imaging:

    • At desired time points post-administration (e.g., 6, 12, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mouse in the IVIS imaging chamber and acquire bioluminescence images.

    • Analyze the images to determine the location and intensity of the luciferase signal.

  • Biodistribution (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest organs of interest (e.g., stomach, small intestine, colon, liver, spleen, lungs, kidneys).

    • The expression of the reporter gene in these organs can be quantified using methods like qPCR for mRNA levels or by imaging the bioluminescence of individual organs ex vivo.

Mandatory Visualization

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Evaluation lipids DPPC + this compound (in Ethanol) self_assembly Self-Assembly lipids->self_assembly polyplex lPEI + pDNA (in Water) polyplex->self_assembly purification Dialysis & Concentration self_assembly->purification size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta morphology Morphology (TEM/SEM) encapsulation Encapsulation Efficiency invitro In Vitro Transfection (e.g., HEK293 cells) size_zeta->invitro invivo In Vivo Oral Gavage (Mice) mucus Mucus Permeability (Transwell Assay)

Caption: Experimental workflow for this compound pDNA delivery.

signaling_pathway cluster_oral_delivery Oral Administration cluster_mucus_interaction Mucus Interaction cluster_cellular_uptake Cellular Uptake & Transfection oral_admin Oral Gavage of LNP-pDNA stomach Stomach (Acidic pH) oral_admin->stomach small_intestine Small Intestine stomach->small_intestine mucus_layer Mucus Layer small_intestine->mucus_layer peg_shield PEG Shield Reduces Mucoadhesion mucus_layer->peg_shield penetration Mucus Penetration peg_shield->penetration epithelial_cells Intestinal Epithelial Cells penetration->epithelial_cells endocytosis Endocytosis epithelial_cells->endocytosis endosomal_escape Endosomal Escape endocytosis->endosomal_escape nucleus Nucleus endosomal_escape->nucleus transcription Transcription nucleus->transcription translation Translation transcription->translation protein Therapeutic Protein translation->protein

Caption: Mechanism of oral pDNA delivery with PEGylated LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LNP Encapsulation Efficiency with PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with PEG(2000)-C-DMG.

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation that can lead to suboptimal encapsulation efficiency.

Question: Why is my encapsulation efficiency low when using this compound?

Answer: Low encapsulation efficiency in LNP formulations utilizing this compound can stem from several factors. The molar percentage of the PEGylated lipid is a critical parameter. While PEG lipids are essential for controlling particle size and preventing aggregation, an excessive concentration can hinder the encapsulation of nucleic acids.[1][2] This is often referred to as the "PEG dilemma," where the beneficial properties of PEGylation for stability can negatively impact cellular uptake and encapsulation.[3]

Here are some potential causes and troubleshooting steps:

  • High PEG-Lipid Concentration: An excess of this compound on the LNP surface can create a dense hydrophilic corona, which may interfere with the association and encapsulation of the nucleic acid payload during particle formation.[4][5] Studies have shown that a PEG-lipid molar content exceeding 3.0% can significantly reduce the encapsulation efficiency of mRNA in LNPs.[1]

    • Troubleshooting: Systematically decrease the molar percentage of this compound in your formulation. A common starting range is 0.5-3 mol%.[6] It's crucial to find the optimal balance that ensures both stability and high encapsulation.

  • Suboptimal Formulation Parameters: The ratios of other lipid components (ionizable lipid, helper lipid, and cholesterol) are also critical for efficient encapsulation.[7]

    • Troubleshooting: Re-evaluate the molar ratios of all lipid components. The ionizable lipid, in particular, plays a key role in complexing with the nucleic acid. Ensure the ratio of ionizable lipid to your nucleic acid payload is optimized.

  • Inefficient Mixing: The method and speed of mixing the lipid and aqueous phases during LNP formation are crucial for creating stable particles with high encapsulation.

    • Troubleshooting: If using a microfluidic system, optimize the total flow rate and the flow rate ratio of the aqueous and lipid phases. For manual mixing methods, ensure rapid and consistent mixing to promote uniform particle self-assembly.

  • pH of Buffers: The pH of the aqueous buffer containing the nucleic acid is critical for the ionization of the ionizable lipid, which is necessary for complexation and encapsulation.

    • Troubleshooting: Ensure the pH of your nucleic acid buffer is sufficiently low (typically pH 4-5) to ensure the ionizable lipid is positively charged.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar percentage of this compound used in LNP formulations?

A1: The molar percentage of this compound typically ranges from 0.5% to 3%.[6] The optimal percentage can vary depending on the specific LNP composition, the encapsulated payload, and the desired particle characteristics. It is recommended to perform an optimization study to determine the ideal concentration for your specific application.

Q2: How does the molecular weight of the PEG chain in a PEGylated lipid affect encapsulation efficiency?

A2: The molecular weight of the PEG chain can influence encapsulation efficiency. While this document focuses on this compound, it's a general principle that higher PEG molecular weights can sometimes lead to a reduction in mRNA encapsulation efficiency.[2]

Q3: Can the type of lipid anchor in the PEGylated lipid impact encapsulation efficiency?

A3: Yes, the lipid anchor structure of the PEGylated lipid can affect the physicochemical properties of LNPs, including encapsulation efficiency.[8] Different lipid anchors can influence how the PEG-lipid incorporates into the LNP and its stability within the particle, which in turn can impact the encapsulation process.

Q4: What methods can be used to measure encapsulation efficiency?

A4: A common method for determining encapsulation efficiency involves quantifying the amount of encapsulated nucleic acid versus the total amount of nucleic acid in the formulation.[9][10] This is often achieved using a fluorescent dye-based assay, such as the RiboGreen assay.[11] The process typically involves measuring the fluorescence of the unencapsulated nucleic acid, then lysing the LNPs with a detergent to release the encapsulated cargo and measuring the total fluorescence.[9]

Data Presentation

Table 1: Effect of PEG-Lipid (DMG-PEG2k) Molar Content on LNP Properties

Molar % of DMG-PEG2kParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
0.5%Decreased with increasing content< 0.3Stable
1.5%Decreased with increasing content< 0.3Stable
3.0%Decreased with increasing content< 0.3Stable

Source: Adapted from studies on the effects of DMG-PEG2k content.[6] A notable decrease in particle size was observed with increasing DMG-PEG2k content.[6]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol outlines a general procedure for formulating LNPs using a microfluidic mixing device.

Materials:

  • Lipid stock solution in ethanol:

    • Ionizable lipid

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • This compound

  • Aqueous buffer (e.g., citrate buffer, pH 4.0) containing the nucleic acid payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device and pump system

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid stock solution by dissolving the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at the desired molar ratios.

    • Prepare the aqueous solution by dissolving the nucleic acid in the appropriate buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution and the aqueous solution into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) for the two solutions. A common FRR is 3:1 (aqueous:lipid).

    • Initiate the pumps to mix the two streams within the microfluidic chip. The rapid mixing induces the self-assembly of the lipids and nucleic acid into LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using dialysis or TFF. This step removes the ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence-Based Assay

Materials:

  • LNP sample

  • Fluorescent dye specific for the nucleic acid (e.g., RiboGreen for RNA)

  • TE buffer (or other suitable buffer)

  • Detergent solution (e.g., 2% Triton X-100)

  • Fluorometer or plate reader

Procedure:

  • Standard Curve: Prepare a standard curve of the nucleic acid in the TE buffer with the fluorescent dye.

  • Measurement of Unencapsulated Nucleic Acid:

    • Dilute the LNP sample in TE buffer.

    • Add the fluorescent dye and incubate as recommended by the dye manufacturer.

    • Measure the fluorescence intensity. This value corresponds to the amount of unencapsulated ("free") nucleic acid.

  • Measurement of Total Nucleic Acid:

    • To a separate aliquot of the diluted LNP sample, add the detergent solution to lyse the nanoparticles.

    • Add the fluorescent dye and incubate.

    • Measure the fluorescence intensity. This value corresponds to the total amount of nucleic acid in the sample.

  • Calculation:

    • Calculate the concentration of free and total nucleic acid using the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

Encapsulation_Efficiency_Troubleshooting Start Low Encapsulation Efficiency Check_PEG Check this compound Molar Percentage Start->Check_PEG High_PEG Is it > 3%? Check_PEG->High_PEG Yes Check_Ratios Review Lipid Ratios (Ionizable, Helper, Cholesterol) Check_PEG->Check_Ratios No Reduce_PEG Reduce PEG Molar % (Try 0.5-2%) High_PEG->Reduce_PEG Re_evaluate Re-evaluate Encapsulation Efficiency Reduce_PEG->Re_evaluate Optimize_Ratios Optimize Lipid Molar Ratios Check_Ratios->Optimize_Ratios Suboptimal Check_Mixing Evaluate Mixing Parameters (Flow Rate, Ratio) Check_Ratios->Check_Mixing Optimal Optimize_Ratios->Re_evaluate Optimize_Mixing Optimize Mixing Conditions Check_Mixing->Optimize_Mixing Suboptimal Check_pH Verify Aqueous Buffer pH (e.g., pH 4-5) Check_Mixing->Check_pH Optimal Optimize_Mixing->Re_evaluate Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Incorrect Check_pH->Re_evaluate Correct Adjust_pH->Re_evaluate

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Buffer Exchange cluster_characterization 4. Characterization Lipid_Sol Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing (Controlled Flow Rate & Ratio) Lipid_Sol->Microfluidics Aqueous_Sol Nucleic Acid in Aqueous Buffer (pH 4-5) Aqueous_Sol->Microfluidics Purification Dialysis or TFF (Buffer Exchange to pH 7.4) Microfluidics->Purification Size_PDI Size (DLS) & PDI Purification->Size_PDI EE Encapsulation Efficiency (Fluorescence Assay) Purification->EE

Caption: Experimental workflow for LNP formulation and characterization.

References

overcoming stability problems with PEG(2000)-C-DMG formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG(2000)-C-DMG formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability challenges encountered during the formulation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a PEGylated lipid. It is a critical component in LNP formulations, primarily used to provide a hydrophilic shield on the nanoparticle surface.[1] This "stealth" layer prevents particle aggregation, reduces clearance by the immune system, and increases circulation half-life in vivo.[2][3][4] The C14 alkyl chains of the DMG anchor are shorter than other anchors like DSPE (C18), which allows for more rapid shedding of the PEG-lipid from the LNP surface in a biological environment.[1][5] This de-PEGylation can be crucial for cellular uptake and endosomal escape of the encapsulated payload, such as mRNA or siRNA.[4][6]

Q2: My LNP formulation is showing signs of aggregation and increased particle size over time. What are the potential causes?

A2: Aggregation in LNP formulations is a common stability issue that can be triggered by several factors:

  • Improper Storage Temperature: Storing aqueous LNP solutions at room temperature (25°C) or subjecting them to freeze-thaw cycles (-20°C) can lead to significant aggregation.[7] Refrigeration at 2-4°C is generally the most stable condition for liquid storage.[7]

  • Suboptimal pH: The pH of the storage buffer is critical. While LNPs are often formulated at a low pH (e.g., 4.0-5.4) for efficient nucleic acid encapsulation, storage at this pH can promote aggregation over time.[8][9] Storing at a neutral pH (e.g., 7.4) is often recommended for better long-term stability.

  • Incorrect PEG-Lipid Concentration: The molar percentage of this compound is crucial. Too low a concentration may not provide sufficient steric protection to prevent aggregation.[10]

  • Interaction with Biological Fluids: When introduced to biological media like serum, LNPs can be coated by proteins (a "protein corona"), which can lead to an increase in particle size.[6][11] The rapid dissociation of DMG-PEG can influence the composition of this corona.[5]

Q3: How does the molar percentage (mol%) of this compound affect my LNP formulation?

A3: The mol% of this compound has a significant and multifaceted impact on LNP properties:

  • Particle Size: Increasing the PEG-lipid content can lead to the formation of smaller LNPs.[10][11] However, some studies show only a minor effect on particle size within a certain range (e.g., 0.1-1.5%).[8]

  • Stability: PEG-lipids are essential for colloidal stability and preventing aggregation.[3]

  • Transfection Efficacy: The relationship between PEG content and efficacy is often bell-shaped. A moderate amount (e.g., 1.5 mol%) may be optimal for in vitro transfection by balancing stability and cellular uptake.[8][12] Higher concentrations can sometimes reduce efficacy by creating a dense shield that hinders the LNP's interaction with cells.[8][10] Conversely, for in vivo applications, a higher PEG content (e.g., 5 mol%) might be required to improve circulation time and stability, leading to better overall performance despite potentially lower cellular entry.[8]

Q4: My LNPs look physically stable (no aggregation), but I'm seeing a loss of biological activity. What could be the cause?

A4: A loss of efficacy without visible aggregation can occur and may be due to chemical instability. The ester linkages connecting the DMG lipid anchor to the PEG chain in DMG-PEG 2000 are susceptible to hydrolysis.[1] This chemical degradation can alter the surface properties of the LNP, leading to premature payload release or changes in how the particle interacts with target cells, thus reducing its biological activity.[1][13] This issue has been observed in formulations stored at room temperature over several months, even when particle size remained constant.[7]

Troubleshooting Guides

Issue 1: LNP Aggregation and Increased Polydispersity Index (PDI)

If you observe a significant increase in the Z-average diameter and PDI of your LNP formulation, follow this troubleshooting workflow.

G observe Observation: High Particle Size / PDI check_storage Step 1: Verify Storage Conditions observe->check_storage fridge Store at 2-4°C? Avoid Freeze-Thaw? check_storage->fridge analyze_ph Step 2: Analyze Storage Buffer pH ph_neutral Is pH neutral (e.g., 7.4)? analyze_ph->ph_neutral review_peg Step 3: Review PEG-Lipid Mol% peg_optimal Is Mol% 1.5-3%? review_peg->peg_optimal optimize Step 4: Optimize Formulation / Storage adjust_ph Adjust buffer to pH ~7.4 for storage. optimize->adjust_ph adjust_peg Optimize PEG mol%. Test range from 1% to 5%. optimize->adjust_peg lyphilize lyphilize optimize->lyphilize fridge->analyze_ph Yes fridge->optimize No ph_neutral->review_peg Yes ph_neutral->optimize No peg_optimal->optimize No peg_optimal->lyphilize Yes, but still unstable lyophilize Consider Lyophilization with Cryoprotectant for long-term storage.

Caption: Troubleshooting workflow for LNP aggregation.
Data on Storage Conditions

The stability of LNPs containing PEG2000-DMG is highly dependent on storage temperature.[7]

Table 1: Effect of Storage Temperature on LNP Stability Over 156 Days (Aqueous, pH 7.4) [7]

Storage Temp.Change in Z-average DiameterChange in PDIGene Silencing Efficacy
25°C (Room Temp) Minimal increaseMinimal increaseComplete loss after 156 days
2°C (Refrigerator) StableStableRetained for >150 days
-20°C (Freezer) Significant increaseSignificant increaseRetained, but aggregation occurs

Data suggests refrigeration is optimal for aqueous storage, while freezing leads to aggregation. For long-term storage (>6 months), lyophilization with a cryoprotectant like sucrose or trehalose is recommended.[7][14]

Issue 2: Variable or Low Transfection Efficacy

Low or inconsistent biological activity can be a frustrating issue. The concentration of this compound is a critical parameter to optimize.

Data on PEG-Lipid Concentration

There is often a trade-off between in vitro and in vivo performance when it comes to PEG-lipid concentration.[8]

Table 2: Effect of DMG-PEG2000 Molar Percentage on LNP Physicochemical Properties [8][10]

DMG-PEG2000 (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
0.5%~125~0.18~95%
1.5%~95~0.15>95%
3.0%~80~0.12>90%
5.0%~180-230<0.2>80%
10.0%~180-230<0.2>80%

Note: Absolute values can vary based on the full lipid composition and manufacturing process.

Table 3: Relationship Between DMG-PEG2000 Mol% and Transfection Efficacy [8]

DMG-PEG2000 (mol%)Optimal for In Vitro EfficacyOptimal for In Vivo EfficacyRationale
Low (e.g., 1.5%) Yes NoLower PEG density enhances cellular uptake and internalization.[8]
High (e.g., 5%) NoYes Higher PEG density improves stability and circulation time in the bloodstream.[8]

Key Experimental Protocols

Protocol 1: LNP Formulation by Nanoprecipitation

This protocol describes a common method for forming LNPs.

G start Start prep_lipids 1. Prepare Lipid Mix (Ionizable lipid, Cholesterol, Helper Lipid, PEG-C-DMG) in Ethanol start->prep_lipids mix 3. Rapid Mixing Add lipid-ethanol phase dropwise to aqueous phase under constant vortexing prep_lipids->mix prep_rna 2. Prepare Nucleic Acid (mRNA/siRNA) in low pH Aqueous Buffer (e.g., Acetate pH 4-5.4) prep_rna->mix dialyze 4. Dialysis Dialyze against storage buffer (e.g., PBS pH 7.4) to remove ethanol and raise pH mix->dialyze char 5. Characterization (DLS, RiboGreen, etc.) dialyze->char store 6. Storage Store at 2-4°C char->store end End store->end

Caption: Workflow for LNP formulation via nanoprecipitation.

Methodology:

  • Lipid Phase Preparation: Dissolve the ionizable lipid, cholesterol, a helper lipid (e.g., DSPC), and this compound in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).[7]

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., siRNA, mRNA) in a low-pH buffer, such as 200 mM acetate buffer at pH 5.4.[8]

  • Self-Assembly: While continuously vortexing the aqueous phase, add the organic lipid phase dropwise. This rapid mixing causes a change in solvent polarity that triggers the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.[7][8]

  • Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH for storage and in vitro/in vivo applications.[8]

  • Storage: Store the final formulation at 2-4°C for short-to-medium term use.[7]

Protocol 2: LNP Stability Assessment

A robust stability program is essential for any LNP formulation project.

1. Measurement of Particle Size and Polydispersity (DLS):

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[15]

  • Procedure: Dilute the LNP sample in the storage buffer (e.g., PBS) to an appropriate concentration for measurement.

  • Analysis: Measure the Z-average diameter (particle size) and the Polydispersity Index (PDI). An increasing size or a PDI value > 0.3 often indicates aggregation or instability.[7]

  • Frequency: Test at defined time points (e.g., Day 0, 1 week, 1 month, 3 months) under different storage conditions (25°C, 4°C, -20°C).[7]

2. Measurement of Encapsulation Efficiency (RiboGreen Assay):

  • Principle: The Quant-iT RiboGreen assay uses a dye that fluoresces upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.[6][7]

  • Procedure:

    • Prepare two sets of samples. To one set, add Triton X-100 to disrupt the LNPs and release all RNA (Total RNA). The other set remains untreated (Free RNA).

    • Add the RiboGreen reagent to both sets and measure fluorescence.

    • Calculate encapsulation efficiency using the formula: EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] * 100

  • Significance: A drop in encapsulation efficiency over time indicates particle leakage or degradation.

3. Analysis of Lipid Integrity (LC-MS):

  • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16]

  • Procedure: Develop a reverse-phase LC method to separate the different lipid components (ionizable lipid, cholesterol, helper lipid, and PEG-C-DMG).[17] The mass spectrometer is used to identify and quantify each lipid and detect potential degradation products, such as hydrolyzed forms of PEG-C-DMG.[18]

  • Significance: This method provides direct evidence of chemical instability, such as hydrolysis, which may not be apparent from DLS measurements alone.[16]

4. Visualization of Morphology (Cryo-TEM):

  • Instrument: Cryo-Transmission Electron Microscope (Cryo-TEM).

  • Procedure: A small drop of the LNP suspension is applied to a TEM grid, rapidly plunge-frozen in liquid ethane to vitrify the sample, and then imaged at cryogenic temperatures.[15][19]

  • Analysis: Cryo-TEM allows for the direct visualization of individual nanoparticles, providing high-resolution information on their size distribution, shape, and lamellarity without artifacts from staining or drying.[15][20] This can reveal structural changes or the presence of non-liposomal structures that are not detectable by bulk measurement techniques like DLS.[21]

References

Technical Support Center: Optimizing PEGylated LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with PEGylated lipid nanoparticles (LNPs).

Troubleshooting Guide

Low transfection efficiency is a common hurdle in the application of PEGylated LNPs for gene delivery. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.

Initial Assessment: Where could the problem lie?

Low transfection efficiency can stem from various stages of your experiment. Use the following flowchart to diagnose the potential source of the issue.

G cluster_0 Troubleshooting Workflow start Low Transfection Efficiency Observed q1 Have you characterized your LNPs post-formulation? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your LNP formulation optimized for your cell type? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are your cell culture conditions optimal for transfection? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is your nucleic acid cargo of high quality? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is your transfection protocol optimized? a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No a1_yes->q2 sol1 Characterize LNPs: - Size (DLS) - Polydispersity Index (PDI) - Zeta Potential - Encapsulation Efficiency a1_no->sol1 a2_yes->q3 sol2 Optimize LNP Formulation: - PEG Molar Ratio - PEG Chain Length - Lipid Composition (Ionizable, Helper) a2_no->sol2 a3_yes->q4 sol3 Optimize Cell Culture: - Cell Density (50-70% confluency) - Passage Number - Mycoplasma Testing - Serum Conditions a3_no->sol3 a4_yes->q5 sol4 Assess Nucleic Acid Quality: - Integrity (Gel Electrophoresis) - Purity (A260/A280) - Endotoxin-free a4_no->sol4 end Improved Transfection Efficiency a5_yes->end sol5 Optimize Transfection Protocol: - LNP Dose - Incubation Time - N/P Ratio a5_no->sol5 sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->end

Caption: A troubleshooting workflow for low LNP transfection efficiency.

Frequently Asked Questions (FAQs)

LNP Formulation and Characterization

Q1: What is the optimal PEG molar ratio for in vitro transfection?

A1: For in vitro applications, a lower PEG molar ratio is often more effective. Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, with an optimal range around 1.5 mol%.[1][2][3] Higher PEG concentrations can create a dense hydrophilic corona that sterically hinders the interaction of LNPs with the cell membrane, a phenomenon known as the "PEG dilemma".[1][4]

PEG Molar Ratio (%)Relative In Vitro Transfection Efficiency
0.5Moderate
1.5 High [1][2][3]
3.0Moderate[5]
5.0Low[1][2][3]
10.0Very Low[1]

Q2: How does PEG chain length affect transfection efficiency?

A2: Shorter PEG chains and shorter lipid anchors tend to improve in vitro transfection efficiency.[6][7] This is because PEG-lipids with shorter acyl chains can more readily dissociate from the LNP surface, reducing steric hindrance and facilitating cellular uptake and endosomal escape.[6][7]

PEG-Lipid Anchor Chain LengthRelative In Vitro Transfection Efficiency
C14 (e.g., DMG-PEG)High[1][7]
C16Moderate[6]
C18 (e.g., DSPE-PEG)Low[7][8]

Q3: What are the ideal physicochemical properties of PEGylated LNPs for transfection?

A3: For successful transfection, LNPs should possess specific physicochemical properties.

ParameterRecommended RangeRationale
Size (Diameter) 70-200 nm[9]Optimal for cellular uptake via endocytosis.
Polydispersity Index (PDI) < 0.2[9]Indicates a homogenous population of nanoparticles.
Zeta Potential Near-neutral at physiological pHReduces non-specific interactions and toxicity.
Encapsulation Efficiency > 90%Ensures a sufficient amount of nucleic acid is delivered.
Cell Culture and Transfection Protocol

Q4: What is the optimal cell density for LNP transfection?

A4: The ideal cell density for transfection is typically between 50% and 70% confluency.[10][11] Cells that are actively dividing tend to have higher uptake of LNPs. Overly confluent or sparse cultures can lead to reduced transfection efficiency.

Q5: Can serum in the cell culture medium affect transfection efficiency?

A5: Yes, serum can interfere with LNP stability and transfection.[12] While some protocols recommend using serum-containing medium during transfection, the initial complex formation of LNPs and nucleic acids should be performed in a serum-free medium.[10] It is advisable to test both serum-free and reduced-serum conditions to determine the optimal approach for your specific cell line.[12]

Q6: Why is the quality of my nucleic acid important?

A6: The integrity and purity of your mRNA or plasmid DNA are critical for successful transfection.[12] Degraded or contaminated nucleic acids will result in low or no protein expression, even if the LNPs are efficiently delivered into the cells. Always verify the quality of your nucleic acid using methods like gel electrophoresis and spectrophotometry (A260/A280 ratio).[12]

Understanding the "PEG Dilemma"

Q7: What is the "PEG dilemma" and how can I overcome it?

A7: The "PEG dilemma" refers to the dual role of PEGylation. While the PEG coating provides stability and prevents aggregation, it can also shield the LNP from interacting with the cell membrane, thereby reducing cellular uptake and endosomal escape.[1][4]

G cluster_0 The PEG Dilemma LNP Lipid Nanoparticle PEG PEGylation LNP->PEG Stability Increased Stability Reduced Aggregation PEG->Stability Uptake Decreased Cellular Uptake and Endosomal Escape PEG->Uptake

Caption: The dual role of PEGylation in LNP performance.

To overcome this, you can:

  • Optimize PEG Molar Ratio: Use a lower molar percentage of PEG (e.g., 1.5 mol%) for in vitro studies.[1][2][3]

  • Use Sheddable PEG-Lipids: Employ PEG-lipids with shorter acyl chains (e.g., C14) that can detach from the LNP surface in the cellular environment.[6][7]

  • Consider Cleavable PEG Linkers: Utilize PEG-lipids with linkers that are cleaved in the acidic environment of the endosome.[4][13]

Experimental Protocols

Protocol 1: LNP Formulation by Nanoprecipitation

This protocol describes a common method for formulating PEGylated LNPs.[1][3]

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at their respective desired concentrations.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or plasmid DNA in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0-5.5).

  • LNP Formation:

    • Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring or vortexing. The lipid-to-nucleic acid ratio (N/P ratio) should be optimized.

  • Purification and Buffer Exchange:

    • Remove residual ethanol and unencapsulated nucleic acid by dialysis or tangential flow filtration against a storage buffer (e.g., PBS, pH 7.4).

  • Sterilization:

    • Sterilize the LNP suspension by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the transfection efficiency of your PEGylated LNPs.[1][14][15]

  • Cell Seeding:

    • Seed the target cells in a 24- or 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • LNP-Nucleic Acid Complex Formation:

    • Dilute the LNPs and nucleic acid separately in serum-free medium.

    • Gently mix the diluted LNPs and nucleic acid and incubate at room temperature for 15-30 minutes to allow complex formation.

  • Transfection:

    • Remove the old medium from the cells and add fresh medium (with or without serum, as optimized).

    • Add the LNP-nucleic acid complexes to the cells in a drop-wise manner.

  • Incubation:

    • Incubate the cells for 24-72 hours, depending on the reporter gene and cell type.

  • Analysis of Transfection Efficiency:

    • If using a fluorescent reporter (e.g., GFP), analyze the percentage of positive cells and mean fluorescence intensity by flow cytometry or fluorescence microscopy.[1]

    • If using a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.[14][15]

    • Assess cell viability using an appropriate assay (e.g., MTT or CCK-8) to check for cytotoxicity.

G cluster_0 In Vitro Transfection Workflow start Seed Cells step2 Prepare LNP-Nucleic Acid Complexes (Serum-free medium) start->step2 step3 Add Complexes to Cells step2->step3 step4 Incubate (24-72h) step3->step4 step5 Analyze Transfection Efficiency (Flow Cytometry/Luminescence) step4->step5 end Results step5->end

References

Technical Support Center: Optimizing PEG-Lipid Content for Reduced Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing polyethylene glycol (PEG)-lipid content to minimize nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG-lipids in nanoparticle formulations?

A1: PEG-lipids are crucial components in lipid nanoparticle (LNP) formulations, primarily serving to create a hydrophilic protective layer around the nanoparticle.[1] This "stealth" coating provides steric hindrance, which helps to prevent nanoparticles from aggregating and fusing with each other.[1][2] Additionally, PEGylation reduces nonspecific protein adsorption (opsonization), which can lead to rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system (MPS).[3][4][5] This ultimately prolongs circulation time and enhances the therapeutic efficacy of the encapsulated drug.[1][3]

Q2: How does the molar percentage of PEG-lipid affect nanoparticle stability?

A2: The molar percentage (mol%) of PEG-lipid in a formulation has a significant impact on nanoparticle stability. Insufficient PEG-lipid content can lead to nanoparticle aggregation, especially during storage or in biological fluids.[3][6] Conversely, excessive PEGylation can hinder cellular uptake and endosomal escape of the nanoparticles, potentially reducing the therapeutic efficacy of the payload.[5][7][8] Therefore, optimizing the PEG-lipid content is a critical step in LNP formulation.

Q3: What is the "PEG dilemma"?

A3: The "PEG dilemma" refers to the potential for the immune system to recognize and mount a response against PEG itself.[1] This can lead to the production of anti-PEG antibodies, which may cause accelerated blood clearance of repeatedly administered PEGylated nanoparticles and, in some cases, hypersensitivity reactions.[9]

Q4: How do the molecular weight and chain length of the PEG-lipid influence nanoparticle aggregation?

A4: The molecular weight (MW) and chain length of the PEG-lipid are critical factors in preventing aggregation. Longer PEG chains provide a thicker steric barrier, which can be more effective at preventing protein adsorption and aggregation.[10] However, very long PEG chains might also reduce cellular uptake.[6][10] The optimal PEG MW often depends on the specific nanoparticle composition and its intended application.

Q5: What are the key analytical techniques to assess nanoparticle aggregation?

A5: Several techniques are used to characterize nanoparticle size and aggregation:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in a suspension.[11] A low PDI value (typically < 0.3) indicates a monodisperse population with minimal aggregation.[11]

  • Nanoparticle Tracking Analysis (NTA): Tracks the Brownian motion of individual particles to determine their size and concentration.[11]

  • Electron Microscopy (Transmission Electron Microscopy - TEM; Scanning Electron Microscopy - SEM): Provides direct visualization of nanoparticle morphology, size, and aggregation state.[11][12]

  • Atomic Force Microscopy (AFM): Generates high-resolution 3D images of the nanoparticle surface, allowing for assessment of size and morphology.[11][12]

  • Zeta Potential Analysis: Measures the surface charge of nanoparticles, which can indicate their colloidal stability.[12] Nanoparticles with a near-neutral zeta potential, often achieved with sufficient PEGylation, tend to have reduced aggregation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased nanoparticle size (hydrodynamic diameter) and/or polydispersity index (PDI) over time. Insufficient PEG-lipid concentration leading to aggregation.Increase the molar percentage of PEG-lipid in the formulation. A typical starting range is 1-5 mol%.[13][14]
Inappropriate PEG-lipid molecular weight.Test PEG-lipids with different molecular weights (e.g., 1000, 2000, 5000 Da).[15]
Suboptimal storage conditions.Store nanoparticles at recommended temperatures (e.g., 4°C) to slow down aggregation kinetics.[16]
Low encapsulation efficiency. High PEG-lipid content interfering with payload loading.Decrease the molar percentage of PEG-lipid. High concentrations can shield the charge of ionizable lipids, reducing their interaction with nucleic acids.[8]
Reduced in vitro/in vivo efficacy. Excessive PEGylation ("PEG dilemma") hindering cellular uptake.Optimize to the lowest effective PEG-lipid concentration that still prevents aggregation. A bell-shaped relationship between PEG content and transfection efficiency is often observed.[8][17]
PEG-lipid structure affecting bioavailability.Consider using PEG-lipids with different anchor structures or cleavable PEG-lipids to facilitate PEG shedding at the target site.[7]
Visible precipitation or cloudiness in the nanoparticle suspension. Severe aggregation and instability.Re-evaluate the entire formulation, including the lipid composition, lipid ratios, and preparation method. Ensure proper mixing and purification steps.[18][19]

Data Presentation

Table 1: Effect of DMG-PEG2000 Content on LNP Physicochemical Properties and In Vitro Transfection Efficiency

DMG-PEG2000 (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Relative In Vitro Transfection Efficiency
0.595.3 ± 4.10.15 ± 0.025.2 ± 0.894.5 ± 2.3Low
1.092.1 ± 3.80.13 ± 0.013.1 ± 0.695.1 ± 1.9Moderate
1.588.5 ± 3.50.12 ± 0.021.5 ± 0.496.2 ± 1.5High
2.089.2 ± 4.00.13 ± 0.030.8 ± 0.395.8 ± 2.1Moderate
5.090.7 ± 4.50.14 ± 0.02-0.5 ± 0.593.7 ± 2.8Low
10.093.4 ± 5.10.16 ± 0.04-2.1 ± 0.785.4 ± 4.5Very Low

Data is illustrative and compiled from trends reported in the literature.[8][17] Actual results will vary based on the specific lipid composition and experimental conditions.

Table 2: Influence of PEG-Lipid Chain Length on Nanoparticle Stability

PEG-LipidMolecular Weight (Da)Initial Hydrodynamic Diameter (nm)Diameter after 60 days at 25°C (nm)
No PEG-~85>1000 (significant aggregation)
DSPE-PEG1000 (5 mol%)1000~75~150
DSPE-PEG2000 (5 mol%)2000~70~100
DSPE-PEG1000 (15 mol%)1000~65~80
DSPE-PEG2000 (15 mol%)2000~60~70

Data is illustrative and based on trends described in the literature.[16] Longer PEG chains and higher densities generally improve stability.

Experimental Protocols

Protocol 1: Formulation of Lipid Nanoparticles with Varying PEG-Lipid Content by Microfluidic Mixing

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid individually in ethanol to create stock solutions.

  • Preparation of the Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions in the desired molar ratios. For example, to screen for optimal PEG-lipid content, prepare several mixtures where the molar ratio of the PEG-lipid is varied (e.g., 0.5, 1.0, 1.5, 2.0, 5.0, 10.0 mol%) while keeping the ratios of the other lipids constant.[8][14]

  • Preparation of the Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., acetate buffer, pH 4.0-5.5).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • LNPs will self-assemble as the two streams mix.[19]

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.[19]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: Assessing Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Instrument Setup:

    • Set the DLS instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Place the cuvette containing the diluted sample into the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter (hydrodynamic diameter), and Polydispersity Index (PDI).

  • Data Analysis:

    • Analyze the size distribution for the presence of multiple peaks, which may indicate aggregation.

    • A PDI value below 0.3 is generally considered indicative of a monodisperse sample with low aggregation.[11]

  • Stability Study:

    • To assess stability over time, repeat the DLS measurements at regular intervals (e.g., daily, weekly) on samples stored under specific conditions (e.g., 4°C, 25°C). An increase in the Z-average diameter and/or PDI over time signifies aggregation.

Visualizations

Experimental_Workflow_for_PEG_Lipid_Optimization cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_evaluation Evaluation Stage prep_lipids Prepare Lipid Stocks (Ionizable, Helper, Cholesterol, PEG-Lipid) vary_peg Create Lipid Mixtures (Varying mol% of PEG-Lipid) prep_lipids->vary_peg prep_aqueous Prepare Aqueous Phase (Nucleic Acid in Buffer) mix Microfluidic Mixing prep_aqueous->mix vary_peg->mix purify Purification & Buffer Exchange mix->purify dls DLS Analysis (Size, PDI, Zeta Potential) purify->dls ee Encapsulation Efficiency purify->ee stability Stability Assessment (DLS over time) dls->stability invitro In Vitro Efficacy dls->invitro ee->invitro optimize Select Optimal Formulation stability->optimize invivo In Vivo Studies invitro->invivo invivo->optimize

Caption: Workflow for optimizing PEG-lipid content in nanoparticle formulations.

Troubleshooting_Nanoparticle_Aggregation start High PDI or Increased Particle Size (Aggregation Observed) check_peg_conc Is PEG-Lipid mol% sufficient? (Typically 1-5%) start->check_peg_conc increase_peg Action: Increase PEG-Lipid mol% check_peg_conc->increase_peg No check_peg_mw Is PEG-Lipid MW optimal? check_peg_conc->check_peg_mw Yes end Stable Nanoparticles increase_peg->end test_mw Action: Test different PEG-Lipid MWs check_peg_mw->test_mw No check_storage Are storage conditions optimal? check_peg_mw->check_storage Yes test_mw->end optimize_storage Action: Store at lower temperature (e.g., 4°C) check_storage->optimize_storage No check_formulation Review overall formulation and procedure check_storage->check_formulation Yes optimize_storage->end check_formulation->end

Caption: Troubleshooting logic for addressing nanoparticle aggregation.

References

Technical Support Center: Challenges in PEG Shedding from Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with polyethylene glycol (PEG) shedding from lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is PEG shedding and why is it important for LNP performance?

A1: PEG shedding is the process where PEG-lipid molecules, which are non-covalently incorporated into the LNP surface, desorb from the nanoparticle upon interaction with the biological milieu, such as serum proteins.[1][2] The timing of this shedding is a critical factor for effective drug delivery.[3] If PEG sheds too quickly, the LNPs may be rapidly cleared from circulation, primarily by the liver.[3] Conversely, if shedding is too slow, the persistent PEG layer can hinder the interaction of the LNP with target cells, reducing cellular uptake and endosomal escape, which is crucial for delivering the therapeutic payload into the cytoplasm.[1][2][3] Therefore, a well-controlled PEG shedding rate is essential for balancing circulation time and therapeutic efficacy.

Q2: My LNPs are being cleared from circulation too rapidly. Could this be related to PEG shedding?

A2: Yes, rapid clearance can be linked to the rate of PEG shedding. LNPs formulated with PEG-lipids that have shorter acyl chains (e.g., C14) tend to shed the PEG layer more quickly.[1][4] This premature loss of the protective "stealth" layer can expose the LNP core to opsonins and lead to rapid recognition and clearance by the mononuclear phagocyte system (MPS).[5][6] The half-life of LNPs in circulation has been shown to be directly proportional to the length of the PEG-lipid anchor. For instance, LNPs with PEG-C14 lipids have a significantly shorter half-life compared to those with PEG-C18 lipids.[7]

Q3: I am observing low transfection efficiency with my LNPs. How can I determine if PEG shedding is the issue?

A3: Low transfection efficiency can be a consequence of improper PEG shedding. If the PEG layer remains on the LNP surface for too long, it can sterically hinder the interaction of the LNP with the cell membrane, thereby reducing cellular uptake and subsequent endosomal escape.[1][2][8] To investigate if this is the issue, you can:

  • Vary the PEG-lipid anchor length: Formulate LNPs with PEG-lipids of different anchor lengths (e.g., C14, C16, C18) and compare their transfection efficiencies in vitro. Faster shedding (shorter anchor) may lead to improved uptake.[4]

  • Quantify PEG shedding: Use techniques like Pulsed Gradient Spin Echo NMR (PGSE-NMR) to measure the rate of PEG shedding from your LNPs in the presence of serum.[3][9][10][11][12] This can help you correlate the shedding kinetics with the observed transfection efficiency.

  • Pre-incubate LNPs in serum: Incubating LNPs in serum-containing media for a few hours before adding them to cells can promote the formation of a protein corona and PEG shedding, potentially leading to increased uptake and transfection.[13][14]

Q4: What are the key factors to consider when selecting a PEG-lipid to control the shedding rate?

A4: The primary factor influencing the PEG shedding rate is the length of the hydrophobic lipid anchor of the PEG-lipid.[1]

  • Shorter lipid anchors (e.g., C14) result in weaker hydrophobic interactions with the LNP core, leading to faster PEG shedding.[1][4]

  • Longer lipid anchors (e.g., C18) provide a more stable anchoring, resulting in slower PEG shedding and longer circulation times.[1][7]

Other factors to consider include:

  • PEG molecular weight: While the anchor length is the dominant factor, the length of the PEG chain itself can also have an effect.[1]

  • Molar percentage of PEG-lipid: The concentration of the PEG-lipid in the LNP formulation can influence particle size and stability, and while it may not be the primary driver of the shedding rate, it is a critical parameter for overall LNP performance.[1][15]

Q5: My in vitro and in vivo results are not correlating. Could PEG shedding in serum be the cause?

A5: Discrepancies between in vitro and in vivo results are common and can often be attributed to the complex interactions of LNPs with biological fluids in vivo, a major component of which is PEG shedding.[13] In a typical in vitro cell culture medium, the concentration and composition of proteins that induce PEG shedding may differ significantly from the in vivo environment. Upon intravenous injection, LNPs are immediately exposed to a high concentration of serum proteins, which can accelerate PEG shedding and lead to the formation of a protein corona.[16][17] This protein corona then dictates the biological identity of the LNP, influencing its biodistribution, cellular uptake, and overall efficacy in ways that may not be predicted by in vitro experiments.[17]

Q6: I'm observing an unexpected immune response to my LNPs. Is this related to PEG?

A6: Yes, the PEG component of LNPs can be immunogenic, leading to the production of anti-PEG antibodies (typically anti-PEG IgM).[2][8] This can cause the accelerated blood clearance (ABC) phenomenon upon repeated administration of PEGylated LNPs.[5][6] Interestingly, the rate of PEG shedding can influence this immune response. Studies have shown that LNPs with faster-shedding PEG-lipids (shorter acyl chains) induce a weaker anti-PEG IgM response compared to those with slow-shedding PEG-lipids.[5][6] Therefore, tuning the PEG shedding rate can be a strategy to mitigate the immunogenicity of LNPs.

Troubleshooting Guides

Issue: Poor LNP Stability in Serum

Possible Cause Suggested Action
Premature and rapid PEG shedding Formulate LNPs with a PEG-lipid that has a longer lipid anchor (e.g., C18) to improve retention of the protective PEG layer.
Inappropriate PEG-lipid concentration Optimize the molar percentage of the PEG-lipid in your formulation. While a certain amount is necessary for stability, excessive amounts can also be detrimental.
LNP aggregation post-shedding Characterize the size and polydispersity of your LNPs over time in serum using Dynamic Light Scattering (DLS) to assess aggregation.

Issue: Low Cellular Uptake and Efficacy

Possible Cause Suggested Action
Slow or incomplete PEG shedding Formulate LNPs with a PEG-lipid that has a shorter lipid anchor (e.g., C14) to facilitate faster shedding and unmasking of the LNP surface for cellular interaction.
Steric hindrance from a persistent PEG layer Pre-incubate the LNPs in serum-containing media before cell exposure to promote protein corona formation and PEG shedding.[13][14]
Incorrect LNP surface charge after shedding Measure the zeta potential of your LNPs after incubation in serum to understand how the surface charge is altered, as this can impact cellular interactions.

Data Presentation

Table 1: Impact of PEG-Lipid Anchor Length on LNP Pharmacokinetics

PEG-LipidLNP Half-life in Blood (t1/2)Reference
PEG-C-DMA (C14)0.64 hours[3]
PEG-C-DSA (C18)4.03 hours[3]
PEG-DMG (C14)0.05 hours[3]
PEG-C-DSA (C18)0.83 hours[3]

Table 2: PEG Shedding Rates for Different LNP Formulations

LNP Formulation% PEG Shed in 12 hoursReference
Linoleyl-C14~35%[3]
Oleyl-C14~35%[3]
Linoleyl-C18No significant change[3]
Oleyl-C18No significant change[3]

Experimental Protocols

Protocol: Quantification of PEG Shedding using Pulsed Gradient Spin Echo (PGSE) NMR

This method allows for the real-time, label-free quantification of PEG shedding from LNPs in a biological matrix like serum.[3][9][10][11][12]

  • LNP Formulation: Prepare your LNP formulation with the desired PEG-lipid.

  • NMR Sample Preparation:

    • Transfer a known concentration of your LNP formulation into an NMR tube.

    • Acquire a baseline ¹H PGSE NMR spectrum in a suitable buffer (e.g., PBS). The PEG signal is typically observed between 3.5 and 4.0 ppm.[3]

    • To this same NMR tube, add rat or human serum to the desired concentration (e.g., 50%).

  • NMR Data Acquisition:

    • Immediately begin acquiring a series of ¹H PGSE NMR spectra over time (e.g., every 15-30 minutes for several hours).

    • The PGSE experiment measures the diffusion coefficient of molecules. LNP-associated PEG will have a slow diffusion coefficient, while shed PEG (which may form micelles) will have a much faster diffusion coefficient.[1]

  • Data Analysis:

    • Deconvolute the PEG signal in each spectrum into two components: a slow-diffusing (LNP-associated) and a fast-diffusing (shed) component.

    • Integrate the area under the curve for each component at each time point.

    • Calculate the percentage of shed PEG at each time point relative to the total PEG signal at time zero.

    • Plot the percentage of LNP-associated PEG over time to obtain the shedding kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis LNP_Formulation 1. Formulate LNPs with PEG-Lipid NMR_Tube_Prep 2. Add LNPs to NMR Tube LNP_Formulation->NMR_Tube_Prep Add_Serum 3. Spike with Serum NMR_Tube_Prep->Add_Serum PGSE_NMR 4. Acquire Time-Series ¹H PGSE NMR Spectra Add_Serum->PGSE_NMR Deconvolution 5. Deconvolute PEG Signal (Slow vs. Fast Diffusion) PGSE_NMR->Deconvolution Integration 6. Integrate Signal Components Deconvolution->Integration Quantification 7. Calculate % Shed PEG vs. Time Integration->Quantification Kinetics_Plot 8. Plot Shedding Kinetics Quantification->Kinetics_Plot

Caption: Workflow for quantifying PEG shedding via PGSE-NMR.

factors_and_consequences cluster_factors Influencing Factors cluster_consequences Downstream Consequences Anchor_Length PEG-Lipid Anchor Length Shedding PEG Shedding Rate Anchor_Length->Shedding Strongly Determines PEG_MW PEG Molecular Weight PEG_MW->Shedding Modulates PEG_Conc PEG Molar Percentage PEG_Conc->Shedding Modulates Protein_Corona Protein Corona Formation Shedding->Protein_Corona Circulation Circulation Time Shedding->Circulation Uptake Cellular Uptake & Efficacy Shedding->Uptake Unmasking Surface Immunity Immunogenicity (Anti-PEG IgM) Shedding->Immunity Protein_Corona->Uptake

Caption: Factors influencing PEG shedding and its consequences.

logical_relationship cluster_cause Cause cluster_effect Effect Anchor_Length PEG-Lipid Anchor Length (e.g., C14 vs C18) Shedding_Rate PEG Shedding Rate Anchor_Length->Shedding_Rate Inversely Correlated

Caption: Inverse correlation of lipid anchor length and shedding rate.

References

Technical Support Center: Preventing Hydrolysis of PEG(2000)-C-DMG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG(2000)-C-DMG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent hydrolysis and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

A1: this compound is a PEGylated lipid, a critical component in lipid nanoparticle (LNP) formulations used for drug delivery, such as siRNA and mRNA vaccines.[1][2] The "PEG(2000)" portion is a polyethylene glycol chain with a molecular weight of approximately 2000 Daltons, which provides a hydrophilic shield to the LNP. This "stealth" characteristic helps to reduce protein adsorption, prevent aggregation, and prolong circulation time in the body.[3][4][5] The "C-DMG" is a dimyristoylglycerol lipid anchor. The stability of this molecule is paramount because its degradation can compromise the physicochemical properties, safety, and efficacy of the final LNP formulation.[6][7]

Q2: What is hydrolysis and why is this compound susceptible to it?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this compound, the vulnerable sites are the ester bonds that link the myristoyl fatty acid chains to the glycerol backbone and the carbamate linkage connecting the PEG to the lipid anchor.[8] These bonds can be cleaved by water, a reaction that can be accelerated by acidic or basic conditions and elevated temperatures.[9] This degradation leads to the formation of free fatty acids, 1-monomyristoyl-rac-glycerol, and free PEG, which can negatively impact LNP stability and performance.

Q3: What are the optimal storage conditions to prevent the hydrolysis of this compound?

A3: To minimize hydrolysis, this compound should be stored under controlled conditions. The general recommendation is to store it at -20°C as a dry, solid powder in a tightly sealed container, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8] If the lipid needs to be in a solution, use a dry, aprotic organic solvent like chloroform or ethanol and maintain the -20°C storage temperature. Aqueous solutions should be avoided for long-term storage.

Q4: How can I detect and quantify the hydrolysis of my this compound sample?

A4: Several analytical techniques can be used to detect and quantify the degradation of this compound. The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10][11][12] These methods can separate the intact lipid from its hydrolysis byproducts. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed for structural confirmation of the degradation products.[13][14]

Q5: What are the consequences of using hydrolyzed this compound in my LNP formulation?

A5: Using degraded this compound can have several detrimental effects on your LNP formulation:

  • Altered Particle Size and Polydispersity: The presence of degradation products can lead to larger and more heterogeneous nanoparticles.[3]

  • Reduced Encapsulation Efficiency: Changes in the lipid composition can affect the ability of the LNP to effectively encapsulate the therapeutic payload.

  • Decreased In Vivo Circulation Time: The loss of the protective PEG shield can lead to faster clearance of the LNPs from the bloodstream.[6]

  • Instability and Aggregation: A compromised PEG layer can result in particle aggregation and reduced shelf-life of the formulation.[7][15]

  • Potential for Altered Immunogenicity: The exposure of the LNP core due to PEG shedding could potentially alter the immunological response.[3][6]

Troubleshooting Guide

Issue 1: Unexpected LNP size or instability after formulation.

If your LNP formulations are showing larger than expected particle sizes, high polydispersity, or are aggregating over time, it could be an indication of this compound hydrolysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored at -20°C in a dry, inert environment.

    • Analytical Check: Analyze the purity of your this compound stock using an appropriate analytical method like HPLC-ELSD/CAD to check for the presence of degradation products.

    • Use Fresh Stock: If degradation is confirmed or suspected, use a fresh, unopened vial of this compound for your next formulation.

    • Solvent Quality: Ensure that any solvents used to dissolve the lipid are of high purity and are anhydrous.

Issue 2: Inconsistent batch-to-batch results in animal studies.

Variability in the in vivo performance of your LNP formulations, such as inconsistent pharmacokinetics or efficacy, may be linked to the quality of the PEGylated lipid.

  • Troubleshooting Steps:

    • Quality Control: Implement a routine quality control check on all incoming batches of this compound to establish a baseline purity profile.

    • Retain Samples: Store an aliquot of each lipid batch used for in vivo studies under optimal conditions for future analysis in case of inconsistent results.

    • Standardize Handling: Ensure that the handling of the lipid, from weighing to dissolution and incorporation into the LNP formulation, is standardized and documented to minimize variability.

Data and Protocols

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of chemical degradation.
Physical Form Solid (Lyophilized Powder)Minimizes mobility of reactants and excludes water.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against potential oxidative degradation.
Light Exposure Protected from Light (Amber Vial)Prevents light-induced degradation.
Solvent (if in solution) Anhydrous Aprotic Solvent (e.g., Ethanol)Avoids the presence of water which is necessary for hydrolysis.
Table 2: Comparison of Analytical Methods for Detecting Hydrolysis
MethodPrincipleAdvantagesDisadvantages
HPLC-ELSD/CAD Separation by chromatography, detection by light scattering or aerosol charging.Quantitative, high sensitivity, can separate multiple components.Requires specialized detectors, method development can be time-consuming.
¹H NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify specific degradation products.Lower sensitivity compared to HPLC, requires higher sample concentration.
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.Can be complex to operate, potential for ion suppression effects.
Experimental Protocol: HPLC-CAD Method for Purity Assessment

This protocol provides a general framework for assessing the purity of this compound and detecting hydrolysis products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Reference standard of this compound (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient from a lower to a higher concentration of Mobile Phase B to elute the intact lipid and its more polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peak corresponding to the intact this compound based on its retention time (compared to a reference standard if available).

  • Look for earlier eluting peaks which may correspond to the more polar hydrolysis byproducts.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visual Guides

Hydrolysis_Mechanism cluster_sites cluster_reaction reagent reagent molecule molecule product product condition condition hydrolysis_site PEG_DMG {this compound | {PEG(2000)---(O=C-NH)---|Glycerol (Dimyristoyl)}} p1 p2 H2O + 2 H₂O r1 Products Hydrolysis Products Free PEG(2000) 1,2-Dimyristoyl-glycerol Free Myristic Acid Conditions H⁺ or OH⁻ (Acid/Base Catalyst) Heat dummy_start dummy_end H2O_proxy H2O_proxy r2 r1->r2 Hydrolysis r2->Conditions

Caption: Hydrolysis of this compound cleaves ester and carbamate bonds.

Experimental_Workflow start_end start_end process process decision decision output output start Receive this compound store Store at -20°C (Dry, Inert Atmosphere) start->store prepare Prepare Sample for Analysis (e.g., 1 mg/mL in Methanol) store->prepare analyze Analyze by HPLC-CAD prepare->analyze check_purity Purity > 95%? analyze->check_purity proceed Proceed with LNP Formulation check_purity->proceed Yes quarantine Quarantine Lot Contact Supplier check_purity->quarantine No end Experiment Complete proceed->end

Caption: Workflow for quality control of incoming this compound.

Troubleshooting_Logic issue issue question question action action resolution resolution start Inconsistent LNP Performance (e.g., Size, PDI, Efficacy) check_storage Were storage conditions (-20°C, dry) maintained? start->check_storage improper_storage Review and correct storage procedures check_storage->improper_storage No check_purity Analyze lipid purity via HPLC-CAD check_storage->check_purity Yes use_new_lot Use a new, validated lot of this compound improper_storage->use_new_lot is_degraded Degradation products detected? check_purity->is_degraded is_degraded->use_new_lot Yes investigate_other Investigate other formulation parameters (e.g., other lipids, process parameters) is_degraded->investigate_other No resolved Problem Resolved use_new_lot->resolved

Caption: Decision tree for troubleshooting inconsistent LNP performance.

References

Technical Support Center: Strategies to Avoid Accelerated Blood Clearance of PEGylated LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenge of accelerated blood clearance (ABC) of PEGylated lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the Accelerated Blood Clearance (ABC) phenomenon for PEGylated LNPs?

A1: The Accelerated Blood Clearance (ABC) phenomenon is a significant and unexpected pharmacokinetic event where a second or subsequent dose of PEGylated LNPs is rapidly cleared from the bloodstream. This occurs when the first dose of LNPs induces the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[1][2] Upon re-administration, these anti-PEG IgM antibodies bind to the PEG on the surface of the newly injected LNPs, leading to complement activation and rapid uptake by macrophages, predominantly in the liver and spleen.[2] This rapid clearance can drastically reduce the therapeutic efficacy of the LNP-based drug.

Q2: What are the primary factors that trigger the ABC phenomenon?

A2: The primary trigger for the ABC phenomenon is the development of an immune response against the polyethylene glycol (PEG) component of the LNPs. Key factors include:

  • Production of Anti-PEG Antibodies: The first dose of PEGylated LNPs can stimulate B-cells to produce anti-PEG antibodies, particularly IgM.[1]

  • Complement Activation: The binding of anti-PEG IgM to the surface of subsequently injected PEGylated LNPs activates the complement system, a part of the innate immune system. This "opsonization" marks the LNPs for rapid clearance.[2][3]

  • Physicochemical Properties of LNPs: Factors such as LNP size, PEG density on the LNP surface, and the length of the PEG chains can influence the immunogenicity of the LNPs and the magnitude of the ABC phenomenon.[4][5][6]

  • Dosing Regimen: The dose of the LNPs and the time interval between injections play a crucial role. Lower initial doses are more likely to induce a strong ABC effect upon the second injection.[7]

Q3: How can I detect if the ABC phenomenon is occurring in my in vivo experiments?

A3: Detecting the ABC phenomenon involves monitoring the pharmacokinetic profile of the PEGylated LNPs upon repeated administration. A significant decrease in the circulation half-life of the second or subsequent dose compared to the first dose is a clear indicator. Additionally, measuring the levels of anti-PEG IgM in the serum or plasma of the experimental animals before and after LNP administration can confirm the underlying immune response. An increase in anti-PEG IgM levels is strongly correlated with the occurrence of the ABC phenomenon.

Q4: What are the main strategies to avoid or mitigate the ABC phenomenon?

A4: Several strategies can be employed to circumvent the ABC phenomenon:

  • Modification of LNP Physicochemical Properties:

    • Optimize LNP Size: Smaller LNPs (around 80 nm) tend to have longer circulation times and may elicit a weaker immune response compared to larger particles (200 nm).[8]

    • Adjust PEG Density and Chain Length: Higher PEG density and longer PEG chains can sometimes reduce protein adsorption and subsequent immune recognition.[5][8] However, there is an optimal range, as very high densities can also be problematic.

  • Alteration of Dosing Regimen:

    • Higher Initial Dose: Administering a higher initial dose of PEGylated LNPs can induce a state of immune tolerance, thereby reducing the production of anti-PEG IgM and mitigating the ABC effect for subsequent doses.[7]

    • Adjusting Time Interval: The time interval between injections is critical. The peak of the anti-PEG IgM response is often observed around 7 days after the first injection. Altering the injection schedule can help avoid this peak response window.

  • Modification of the PEG Moiety:

    • Cleavable PEG: Using PEG lipids that can be cleaved from the LNP surface in the acidic tumor microenvironment or inside the cell can help reduce systemic exposure to PEG and minimize the immune response.[1]

  • Using PEG Alternatives:

    • Polysarcosine (pSar): This polymer has shown promise as a "stealth" material with lower immunogenicity compared to PEG.[9]

    • Poly(2-oxazolines) (POx): These polymers are also being explored as PEG alternatives and have demonstrated reduced immunogenicity and mitigation of the ABC phenomenon.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid clearance of the second LNP dose. Accelerated Blood Clearance (ABC) phenomenon due to anti-PEG IgM production.1. Confirm ABC: Measure anti-PEG IgM levels in serum pre- and post-injection. 2. Modify Dosing: Increase the initial lipid dose. A higher first dose can induce immune tolerance.[7] 3. Adjust Formulation: Optimize PEG density and chain length. Consider using a faster-shedding PEG-lipid with a shorter acyl chain.
High variability in LNP circulation times between animals. Pre-existing anti-PEG antibodies in some animals. Differences in individual immune responses.1. Screen Animals: Screen for pre-existing anti-PEG antibodies before starting the experiment. 2. Increase Sample Size: Use a larger group of animals to account for biological variability.
Unexpectedly low therapeutic efficacy with repeated dosing. Rapid clearance of the therapeutic-loaded LNPs is preventing them from reaching the target site.1. Evaluate Pharmacokinetics: Perform a pharmacokinetic study to confirm if the LNPs are being cleared too quickly. 2. Implement ABC Mitigation Strategies: Refer to the strategies outlined in FAQ A4. Consider switching to a PEG alternative like polysarcosine.[9]
Inconsistent results in in vitro vs. in vivo experiments. The in vitro model may not accurately predict the in vivo immune response leading to ABC.1. Focus on In Vivo Optimization: Prioritize in vivo studies to evaluate strategies for overcoming ABC. 2. Refine In Vitro Models: If possible, incorporate immune components (e.g., serum from pre-exposed animals) into in vitro assays to better mimic the in vivo environment.[13]

Data Presentation

Table 1: Effect of PEG Chain Length on LNP Circulation Half-Life

PEG-Lipid AnchorCirculation Half-Life (hours)Reference
C14 (DMG-PEG)0.64[12][14]
C162.18[12][14]
C18 (DSPE-PEG)4.03[12][14]

Table 2: Effect of Initial LNP Dose on the ABC Phenomenon

Initial Lipid Dose (µmol/kg)ABC Phenomenon InductionReference
0.001Strong[7]
> 5Not Observed[7]

Table 3: Comparison of PEG and Polysarcosine (pSar) on LNP Immunogenicity

PolymerAnti-Polymer IgM LevelsABC PhenomenonReference
PEGHighObserved[15]
PolysarcosineNoticeably LowerCircumvented[15]

Experimental Protocols

Protocol 1: ELISA for Anti-PEG IgM Quantification

This protocol provides a general guideline for a sandwich ELISA to quantify anti-PEG IgM in serum samples.

Materials:

  • High-binding 96-well microplate

  • PEGylated protein (e.g., PEG-BSA) for coating

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from experimental animals

  • Anti-species IgM-HRP conjugate (e.g., anti-mouse IgM-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the microplate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Conjugate Incubation: Add 100 µL of diluted anti-species IgM-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Hemolytic Complement (CH50) Assay for Complement Activation

This protocol provides a general method to assess the extent of complement activation by LNPs. The principle is that if LNPs activate complement in a serum sample, the complement proteins will be consumed, resulting in reduced lysis of antibody-sensitized sheep red blood cells.

Materials:

  • Veronal buffered saline (VBS) with Ca²⁺ and Mg²⁺ (VBS++)

  • EDTA-VBS (for negative control)

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC antibody (hemolysin)

  • Normal human or animal serum (as complement source)

  • LNP samples

  • Water bath at 37°C

  • Spectrophotometer

Procedure:

  • Sensitization of SRBCs: Wash SRBCs with VBS++ and then incubate with an optimal dilution of hemolysin for 15-20 minutes at 37°C to prepare sensitized SRBCs (sSRBCs).

  • Complement Consumption:

    • Incubate different concentrations of your LNP samples with a fixed amount of serum for 30-60 minutes at 37°C.

    • Include a control with serum and buffer only (no LNPs).

  • Hemolysis Assay:

    • Add the sSRBCs to the serum-LNP mixtures.

    • Incubate for 30-60 minutes at 37°C with occasional mixing.

    • Stop the reaction by adding cold EDTA-VBS and centrifuge to pellet the remaining intact cells.

  • Quantification:

    • Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis relative to a 100% lysis control (sSRBCs in water).

    • A decrease in hemolysis in the presence of LNPs indicates complement consumption.

Mandatory Visualizations

ABC_Phenomenon_Mechanism cluster_first_dose First Injection cluster_immune_response Immune Response cluster_second_dose Second Injection FirstDose PEGylated LNP (First Dose) B_Cell B-Cell FirstDose->B_Cell Stimulation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation AntiPEG_IgM Anti-PEG IgM Plasma_Cell->AntiPEG_IgM Production Opsonized_LNP Opsonized LNP AntiPEG_IgM->Opsonized_LNP Binding SecondDose PEGylated LNP (Second Dose) Complement Complement System Opsonized_LNP->Complement Activation Macrophage Macrophage (Liver/Spleen) Opsonized_LNP->Macrophage Phagocytosis Complement->Macrophage Opsonization (C3b) Clearance Accelerated Blood Clearance Macrophage->Clearance

Caption: Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon.

ELISA_Workflow cluster_preparation Plate Preparation cluster_incubation Sample & Conjugate Incubation cluster_detection Detection A 1. Coat Plate (PEG-BSA) B 2. Wash A->B C 3. Block B->C D 4. Add Serum Sample C->D E 5. Wash D->E F 6. Add Anti-IgM-HRP E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (450 nm) I->J

Caption: Experimental workflow for Anti-PEG IgM ELISA.

Mitigation_Strategies cluster_strategies Mitigation Strategies ABC Accelerated Blood Clearance S1 Modify LNP Properties (Size, PEG Density) ABC->S1 S2 Alter Dosing Regimen (Higher Initial Dose) ABC->S2 S3 Modify PEG (Cleavable PEG) ABC->S3 S4 Use PEG Alternatives (Polysarcosine, Poly(2-oxazolines)) ABC->S4

Caption: Key strategies to mitigate the ABC phenomenon.

References

Technical Support Center: Managing the PEG Dilemma in LNP-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting common issues related to the use of polyethylene glycol (PEG) in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the "PEG dilemma" in LNP delivery?

The "PEG dilemma" refers to the conflict between the advantages and disadvantages of coating LNPs with PEG. On one hand, PEGylation creates a "stealth" effect by forming a hydration layer that reduces recognition by the immune system, prolonging circulation time and allowing LNPs to reach their target tissue.[1][2][3] On the other hand, this same protective layer can act as a physical barrier, hindering the LNP's interaction with target cells (cellular uptake) and preventing the release of its therapeutic payload from the endosome, which ultimately reduces therapeutic efficacy.[1][4][5][6]

Q2: What is the Accelerated Blood Clearance (ABC) phenomenon?

The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated administration of PEGylated LNPs.[7][8] The first injection can trigger the production of anti-PEG antibodies, specifically Immunoglobulin M (IgM).[7][8] When a subsequent dose of PEGylated LNPs is administered, these pre-existing anti-PEG IgM antibodies can bind to the LNP surface, leading to complement activation and rapid clearance from the bloodstream by macrophages, primarily in the liver and spleen.[7][8][9] This significantly reduces the LNP's circulation half-life and therapeutic efficacy.[7]

Q3: How do PEG-lipid properties like alkyl chain length and molar content affect LNP performance?

The structural properties of the PEG-lipid are critical determinants of LNP behavior and efficacy.

  • Alkyl Chain Length: The length of the lipid tail anchoring the PEG to the LNP surface influences how long the PEG remains attached. PEG-lipids with shorter lipid tails (e.g., C14) tend to detach from the LNP surface more quickly in the bloodstream. This "PEG shedding" can reduce the steric shield, potentially enhancing cellular uptake but also increasing clearance.[10] Conversely, longer lipid tails (e.g., C18) provide a more stable anchor, leading to longer circulation times but potentially more pronounced steric hindrance.[10]

  • Molar Content (%): The density of the PEG coating, determined by its molar percentage in the LNP formulation, creates a trade-off. Higher PEG content generally improves colloidal stability and circulation time.[1] However, studies show a bell-shaped relationship with transfection efficiency; optimal efficiency in vitro is often seen at lower PEG concentrations (e.g., 1.5 mol%), while optimal performance in vivo may require higher concentrations (e.g., 5 mol%) to achieve sufficient circulation.[1] Exceeding a certain threshold (e.g., 3 mol%) can significantly decrease mRNA encapsulation and translation efficiency.[11]

Q4: What are the primary strategies to overcome the PEG dilemma?

Several strategies are being developed to mitigate the negative effects of PEGylation while retaining its benefits. The most prominent approach is the use of cleavable PEG-lipids .[4][6][12] These molecules incorporate environment-sensitive linkers that break and release the PEG shield upon reaching the target tissue. This "de-shielding" exposes the LNP surface, facilitating cellular uptake and endosomal escape.[4] Common cleavage triggers include:

  • Acidic pH: Using linkers like hydrazones or acetals that are stable at physiological pH but break in the acidic environment of tumors or endosomes.[4][13]

  • Enzymes: Incorporating peptide sequences that are substrates for enzymes overexpressed in target tissues, such as matrix metalloproteinases (MMPs) in tumors.[4][14]

  • Reductive Environments: Using disulfide bonds that are cleaved in the highly reductive intracellular environment.[4]

Other strategies include optimizing PEG structure (e.g., using branched or brush-like polymers) and exploring PEG alternatives.[2][15][16]

Troubleshooting Guides

Issue 1: My LNP formulation shows high encapsulation and good stability, but in vivo efficacy is unexpectedly low.

  • Question: Why is my PEGylated LNP failing in vivo despite promising in vitro data?

  • Possible Cause: This is a classic manifestation of the PEG dilemma. The dense PEG shield that ensures stability may be sterically hindering the LNP's ability to interact with and be internalized by target cells. The PEG layer can also inhibit the endosomal escape required to release the therapeutic payload into the cytoplasm.[1][4][5]

  • Troubleshooting Steps:

    • Assess Cellular Uptake: First, confirm that steric hindrance is the problem by performing a cellular uptake assay (see Experimental Protocol 2). Compare the uptake of your current LNP formulation against a control LNP with a lower PEG density or a cleavable PEG-lipid.

    • Optimize PEG Density: Systematically formulate LNPs with varying molar percentages of your PEG-lipid (e.g., 0.5%, 1.5%, 3.0%). Test these formulations both in vitro and in vivo to find an optimal balance between circulation stability and cellular uptake.[1][17]

    • Evaluate a Cleavable PEG-Lipid: Replace the conventional PEG-lipid in your formulation with an environmentally sensitive, cleavable alternative.[4][12] This is often the most effective strategy to restore high efficacy at the target site.

Logical Workflow for Troubleshooting Low In Vivo Efficacy

G start Start: Low In Vivo Efficacy check_uptake 1. Assess Cellular Uptake (See Protocol 2) start->check_uptake is_uptake_low Is Uptake Reduced vs. Control? check_uptake->is_uptake_low optimize_peg 2. Optimize PEG Density (Vary mol%) is_uptake_low->optimize_peg Yes other_issue Investigate Other Factors (e.g., payload activity, animal model) is_uptake_low->other_issue No use_cleavable 3. Implement Cleavable PEG-Lipid optimize_peg->use_cleavable end Problem Resolved use_cleavable->end

A decision-making workflow for addressing low in vivo LNP efficacy.

Issue 2: The first dose of my LNP therapeutic works well, but subsequent doses show a dramatic loss of efficacy.

  • Question: Why is the therapeutic effect of my LNP diminishing with repeated injections?

  • Possible Cause: You are likely observing the Accelerated Blood Clearance (ABC) phenomenon. The first dose has immunized the animal, leading to the generation of anti-PEG IgM antibodies that rapidly clear the second dose from circulation.[7][8][18]

  • Troubleshooting Steps:

    • Confirm ABC Phenomenon: The first step is to confirm the presence of anti-PEG IgM in the serum of animals that have received a primary injection. This can be done using a specific ELISA (see Experimental Protocol 1).

    • Modify Dosing Regimen: In some cases, a very high first dose can reduce the ABC phenomenon for subsequent injections.[19] Alternatively, a slow intravenous infusion may help remove anti-PEG antibodies.[19]

    • Alter LNP Formulation: The most robust solution is to re-formulate the LNP to be less immunogenic. Strategies include:

      • Using PEG-lipids with shorter alkyl chains (e.g., C14 instead of C18) which may be less immunogenic.[11]

      • Shielding the PEG with other molecules or using alternative polymers.

      • Encapsulating a cytotoxic drug, which can eliminate the B-cells that produce anti-PEG antibodies, though this is only applicable for certain therapeutic areas like oncology.[5]

Signaling Pathway of the ABC Phenomenon

G cluster_0 Induction Phase (1st Injection) cluster_1 Effectuation Phase (2nd Injection) LNP1 PEGylated LNP (1st Dose) B_Cell Splenic B-Cell Activation LNP1->B_Cell IgM Anti-PEG IgM Production B_Cell->IgM LNP2 PEGylated LNP (2nd Dose) Binding IgM Binding LNP2->Binding Complement Complement Activation Binding->Complement Clearance Rapid Clearance by Macrophages Complement->Clearance IgM_mem->Binding Anti-PEG IgM binds to subsequent dose

The two-phase immune response leading to Accelerated Blood Clearance.

Data Presentation

Table 1: Impact of PEG-Lipid Molar Content on LNP Transfection Efficiency

This table summarizes representative findings on how varying the molar percentage of DMG-PEG2000 affects mRNA delivery. The optimal percentage often differs between in vitro and in vivo settings.

PEG-Lipid (DMG-PEG2000) Molar ContentRelative In Vitro Transfection Efficiency (HeLa Cells)Relative In Vivo Transgene Expression (Intravenous)Key Observation
0.5%ModerateLowSuboptimal for both stability and efficacy.
1.5% Highest (3.1x vs 10%) ModerateOptimal for cellular uptake in a controlled environment.[1]
5.0% High (2.3x vs 10%)Highest Best balance of circulation time and cellular interaction in vivo.[1]
10.0%Baseline (Lowest)LowSevere steric hindrance likely limits cellular uptake.[1]

Table 2: Influence of PEG-Lipid Alkyl Chain Length on LNP Properties

This table illustrates how the lipid anchor length affects LNP circulation and biodistribution.

PEG-Lipid AnchorChain LengthRelative Blood Half-LifeRelative Liver AccumulationKey Characteristic
DMG-PEGC14ShorterHigherFaster desorption from LNP surface.[10]
DSPE-PEGC18LongerLowerMore stable anchoring, prolonged circulation.[10]
C8-Ceramide-PEGC8-Lower (Lymph Node Accum.)May reduce anti-PEG antibody response.[11]
C16-Ceramide-PEGC16-Higher (Liver Accum.)Higher anti-PEG antibody response.[11]

Experimental Protocols

Protocol 1: Anti-PEG IgM ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol provides a method to detect and quantify anti-PEG IgM antibodies in serum samples to diagnose the ABC phenomenon.[20][21]

  • Objective: To determine if repeated LNP administration has induced an anti-PEG IgM response.

  • Materials:

    • PEG-BSA coated 96-well microplate

    • Serum samples from treated and naive animals

    • Reference standard (calibrator) anti-PEG IgM

    • HRP-conjugated anti-species IgM detection antibody

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Diluent Buffer (e.g., Wash Buffer with 1% BSA)

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader (450 nm)

  • Methodology:

    • Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the reference standard to generate a standard curve. Dilute serum samples (e.g., 1:50 or 1:100) in Diluent Buffer.

    • Binding: Add 100 µL of diluted standards and serum samples to the wells of the PEG-BSA coated plate. Incubate for 1 hour at room temperature with gentle shaking.

    • Washing: Aspirate the contents and wash the wells 3-5 times with 300 µL of Wash Buffer per well.

    • Detection: Add 100 µL of diluted HRP-conjugated anti-IgM antibody to each well. Incubate for 30-45 minutes at room temperature with gentle shaking.

    • Washing: Repeat the washing step as described in step 3.

    • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes until a blue color develops.

    • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Reading: Read the optical density (OD) at 450 nm within 5-10 minutes.

    • Analysis: Subtract the blank OD from all readings. Plot the standard curve (OD vs. concentration) and use it to calculate the concentration of anti-PEG IgM in the serum samples.

Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled LNPs to assess the impact of PEGylation on cellular uptake.[22][23]

  • Objective: To compare the cellular uptake efficiency of different LNP formulations (e.g., high vs. low PEG content).

  • Materials:

    • LNPs labeled with a fluorescent dye (e.g., DiD, Cy5).

    • Target cell line (e.g., HeLa, HepG2) cultured in appropriate plates.

    • Complete cell culture medium.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Flow cytometer.

  • Methodology:

    • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.

    • LNP Treatment: Prepare different concentrations of your fluorescently labeled LNP formulations in complete culture medium. Remove the old medium from the cells and add the LNP-containing medium. Include an untreated cell sample as a negative control.

    • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 2-4 hours) at 37°C. To distinguish between binding and internalization, a control plate can be incubated at 4°C, where active uptake is inhibited.

    • Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with cold PBS to remove non-adherent LNPs.

    • Detachment: Add Trypsin-EDTA to detach the cells from the plate. Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser to excite your fluorophore.

    • Analysis: Gate on the live cell population using forward and side scatter. Quantify uptake by measuring the median fluorescence intensity (MFI) of the cell population for each treatment group. Compare the MFI of cells treated with your test LNPs to controls to determine relative uptake efficiency.

General Workflow for a Cellular Uptake Assay

G A 1. Seed Cells in Plate (24h incubation) C 3. Treat Cells with LNPs (2-4h incubation at 37°C) A->C B 2. Prepare Fluorescent LNPs B->C D 4. Wash with Cold PBS (Remove unbound LNPs) C->D E 5. Harvest Cells (Trypsinize) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Median Fluorescence Intensity (MFI) F->G

A standard procedure for quantifying LNP internalization in vitro.

References

Validation & Comparative

Unveiling the In Vivo Efficacy of PEG(2000)-C-DMG in Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal lipid nanoparticle (LNP) components is paramount for successful in vivo delivery of nucleic acid therapeutics. This guide provides a comprehensive comparison of PEG(2000)-C-DMG, a widely used PEGylated lipid, with its key alternatives, supported by experimental data from in vivo studies. We delve into the critical role of PEG-lipid selection in determining the efficacy, biodistribution, and pharmacokinetic profile of LNP-based therapies.

This guide will objectively compare the in vivo performance of LNPs formulated with this compound against those containing other PEGylated lipids, primarily focusing on alternatives with different acyl chain lengths, such as DSPE-PEG(2000). The comparison will be based on key performance indicators including gene silencing efficiency, mRNA expression levels, and biodistribution patterns.

Performance Comparison of PEGylated Lipids in LNP Formulations

The choice of a PEGylated lipid in an LNP formulation is a critical determinant of its in vivo behavior. The length of the lipid anchor plays a significant role in how long the PEG-lipid remains associated with the LNP in circulation, a factor that directly influences biodistribution and therapeutic efficacy. Below is a summary of quantitative data from comparative in vivo studies.

PEGylated LipidAcyl Chain LengthKey In Vivo Performance MetricsAnimal ModelPayloadKey Findings & Citations
This compound C14- High gene silencing efficiency in the liver.[1] - Rapid desorption from LNPs in vivo.[2] - Shorter circulation half-life compared to longer chain alternatives.[2]MicesiRNA, mRNAThe shorter C14 acyl chain of DMG-PEG leads to faster dissociation from the LNP surface in the bloodstream. This "PEG-shedding" is believed to unmask the LNP, allowing for interaction with apolipoprotein E (ApoE) and subsequent uptake by hepatocytes via the LDL receptor, making it highly effective for liver-targeted gene delivery.[2] Studies have shown that a low molar ratio (e.g., 0.5 mol%) of this compound is optimal for achieving high FVII gene silencing in vivo.[1]
DSPE-PEG(2000) C18- Extended circulation time.[2][3] - Reduced liver accumulation compared to C14 PEG-lipids.[3] - Increased accumulation in other tissues like the spleen.[3]MicesiRNA, mRNAThe longer C18 acyl chains of DSPE-PEG provide a more stable anchor in the LNP lipid bilayer, resulting in a significantly slower desorption rate in vivo.[3] This prolonged PEG shielding leads to a longer circulation half-life and reduced uptake by the reticuloendothelial system (RES), particularly in the liver.[2][3] While this can be advantageous for targeting non-hepatic tissues, it may result in lower efficacy for liver-specific applications compared to DMG-PEG.
DSG-PEG(2000) C18- Slower dissociation from LNPs compared to DMG-PEG.[4] - Lower in vitro mRNA transfection efficacy compared to DMG-PEG LNPs.[5][6]MicemRNASimilar to DSPE-PEG, the C18 acyl chains of DSG-PEG result in a more stable association with the LNP. In vivo studies have shown that LNPs formulated with DMG-PEG outperform those with DSG-PEG in terms of mRNA expression, regardless of the ionizable lipid used or the route of administration (intramuscular, subcutaneous, or intravenous).[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key in vivo experiments cited in the comparison.

In Vivo Gene Silencing Studies with siRNA-LNPs

A common in vivo model to assess the efficacy of siRNA-LNPs involves the silencing of a specific gene in the liver, such as Factor VII (FVII).

1. LNP Formulation:

  • Lipid Composition: A typical formulation includes an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., this compound) at a specific molar ratio.

  • Method: The lipids are dissolved in ethanol and mixed with an aqueous solution of siRNA at a low pH using a microfluidic mixing device. This process allows for the encapsulation of siRNA within the LNPs. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

2. Animal Model:

  • Species and Strain: C57BL/6 mice are commonly used.

  • Administration: LNPs encapsulating siRNA are administered intravenously (IV) via the tail vein.

3. Efficacy Assessment:

  • Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), blood samples are collected to measure the levels of the target protein (e.g., FVII) in the serum. Livers are also harvested for mRNA analysis.

  • Analysis:

    • Protein Quantification: Serum FVII levels are measured using a chromogenic assay.

    • mRNA Quantification: Total RNA is extracted from liver tissue, and the mRNA levels of the target gene are quantified using quantitative real-time PCR (qRT-PCR). The results are typically normalized to a housekeeping gene.

In Vivo mRNA Expression Studies

To evaluate the efficiency of mRNA delivery, LNPs are often formulated to carry a reporter gene, such as luciferase.

1. LNP Formulation:

  • The formulation process is similar to that for siRNA-LNPs, with mRNA being substituted for siRNA in the aqueous phase.

2. Animal Model:

  • Species and Strain: Balb/c or C57BL/6 mice are frequently used.

  • Administration: LNPs are administered via various routes, including intravenous (IV), intramuscular (IM), or subcutaneous (SC), depending on the target application.

3. Expression Analysis:

  • In Vivo Imaging: At different time points post-injection, mice are anesthetized and injected with a substrate for the reporter enzyme (e.g., D-luciferin for luciferase). The resulting bioluminescence is then measured using an in vivo imaging system (IVIS). This allows for the non-invasive visualization and quantification of protein expression in real-time.

  • Ex Vivo Analysis: Organs of interest (e.g., liver, spleen, muscle at the injection site) can be harvested, homogenized, and assayed for reporter protein activity (e.g., luciferase assay) to provide a more quantitative measure of expression in specific tissues.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing payload Nucleic Acid in Aqueous Buffer (pH 4) (siRNA or mRNA) payload->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis lnp Formulated LNPs dialysis->lnp injection Administration (e.g., Intravenous) lnp->injection Inject LNPs animal Animal Model (e.g., C57BL/6 Mice) animal->injection biodistribution Biodistribution Analysis (IVIS Imaging, Organ Harvest) injection->biodistribution efficacy Efficacy Assessment (Gene Silencing or Protein Expression) injection->efficacy protein_analysis Protein Quantification (ELISA, Luminescence) efficacy->protein_analysis mrna_analysis mRNA Quantification (qRT-PCR) efficacy->mrna_analysis results Comparative Efficacy Data protein_analysis->results mrna_analysis->results

Caption: Experimental workflow for in vivo evaluation of LNP efficacy.

signaling_pathway cluster_circulation Systemic Circulation cluster_hepatocyte Hepatocyte Uptake cluster_action Mechanism of Action lnp_injected Injected LNP (PEGylated) peg_shedding PEG-Shedding (for DMG-PEG) lnp_injected->peg_shedding apoE_binding ApoE Binding peg_shedding->apoE_binding lnp_apoE LNP-ApoE Complex apoE_binding->lnp_apoE ldlr LDL Receptor lnp_apoE->ldlr Binds to endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape payload_release Payload Release (siRNA/mRNA) endosomal_escape->payload_release risc RISC Loading (siRNA) payload_release->risc translation Translation (mRNA) payload_release->translation target_mrna_cleavage Target mRNA Cleavage risc->target_mrna_cleavage protein_expression Protein Expression translation->protein_expression gene_silencing Gene Silencing target_mrna_cleavage->gene_silencing therapeutic_protein Therapeutic Protein protein_expression->therapeutic_protein

Caption: Proposed mechanism of LNP-mediated delivery to hepatocytes.

References

A Comparative Guide to Analytical Methods for PEG(2000)-C-DMG Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of lipid excipients is critical to the safety and efficacy of lipid nanoparticle (LNP)-based drug delivery systems. PEG(2000)-C-DMG, a key component in many LNP formulations, requires rigorous analytical characterization to ensure its identity, purity, and stability. This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with experimental considerations and data presentation to aid in method selection and implementation.

Overview of Analytical Techniques

The quality control of this compound involves a multi-step process that begins with basic physical and chemical tests and progresses to more sophisticated chromatographic and spectroscopic techniques for detailed purity analysis.[1] High-quality this compound should appear as a white to off-white solid with uniform consistency.[1] Discoloration or clumping may indicate impurities or degradation.[1] It should also be readily soluble in solvents such as chloroform, methanol, and ethanol.[1]

The primary analytical methods for detailed purity assessment include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Mass Spectrometry (MS) is often coupled with HPLC to provide mass information for peak identification.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a sample, making it well-suited for purity assessment of this compound.[1][3] A high-purity sample will ideally show a single, sharp peak in the chromatogram.[1] The presence of other peaks can indicate impurities or degradation products. The area under the main peak can be used to calculate the purity percentage, with a purity of over 95% generally considered acceptable for many applications.[1]

Detection Methods for HPLC

Since PEGylated lipids lack a strong UV chromophore, specialized detectors are often required for their analysis.[4]

  • Charged Aerosol Detector (CAD): CAD is a sensitive and universal detector that can quantify non-volatile and semi-volatile compounds, making it suitable for PEGylated lipids.[4][5]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another common choice for compounds without a UV chromophore and is frequently used for the analysis of lipids and polymers.[][7]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) allows for the identification of impurities and degradation products by providing mass-to-charge ratio information.[2][8]

Comparative Data for HPLC Methods
ParameterHPLC-CADHPLC-ELSDHPLC-MS
Principle Measures charge of aerosolized particlesMeasures light scattered by nebulized particlesMeasures mass-to-charge ratio of ionized molecules
Quantitation Good for quantitative analysisGenerally considered semi-quantitativeExcellent for identification, can be quantitative
Sensitivity HighModerate to HighVery High
Gradient Compatible with gradient elutionCompatible with gradient elutionCompatible with gradient elution
Mobile Phase Requires volatile mobile phasesRequires volatile mobile phasesRequires volatile mobile phases
Information Quantitative puritySemi-quantitative purityStructural information, impurity identification
Experimental Protocol: HPLC-CAD for DMPE-PEG(2000) (A similar PEGylated lipid)

This method was developed for the quantification of a similar PEGylated lipid, DMPE-PEG(2000), and can be adapted for this compound.[5]

  • Column: Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm)[5]

  • Mobile Phase A: 0.0025% formic acid in water: methanol (80:20 v/v)[5]

  • Mobile Phase B: methanol: acetonitrile (60:40 v/v)[5]

  • Gradient Elution: A gradient elution mode is used to achieve separation.[5]

  • Detector: Charged Aerosol Detector (CAD)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for providing detailed information about the chemical structure of this compound.[1] By comparing the NMR spectrum of a sample to a reference spectrum of a pure standard, one can detect impurities and confirm the molecular structure, including the correct number of repeating units and functional groups.[1]

¹H NMR is commonly used for the characterization of polyethylene glycols and their conjugates.[9][10] It can be used to determine the molecular weight, purity, and extent of functionalization.[9][10]

Comparative Data for NMR Spectroscopy
Parameter¹H NMR¹³C NMR
Information Proton environment, functional groups, purityCarbon skeleton, structural details
Sensitivity HighLow
Acquisition Time ShortLong
Application Routine purity checks, structural confirmationDetailed structural elucidation
Experimental Considerations for ¹H NMR
  • Solvent: A suitable deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃), is used.

  • Reference: Tetramethylsilane (TMS) is often used as an internal standard.

  • Decoupling: For large polymers like PEG, ¹³C coupled ¹H peaks can complicate the spectrum and lead to incorrect assignments if not properly accounted for.[9][10] Using a ¹³C decoupled pulse sequence can simplify the spectrum.[9][10]

Workflow and Method Comparison Diagrams

The following diagrams illustrate the general workflow for purity assessment and a comparison of the primary analytical methods.

digraph "Purity_Assessment_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Initial Quality Check"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Physical_Appearance" [label="Physical Appearance\n(Color, Consistency)"]; "Solubility_Testing" [label="Solubility Testing\n(In relevant solvents)"]; }

subgraph "cluster_1" { label = "Detailed Purity Analysis"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC_Analysis" [label="HPLC Analysis\n(Purity, Impurity Profile)"]; "NMR_Analysis" [label="NMR Analysis\n(Structure, Identity)"]; }

subgraph "cluster_2" { label = "Impurity Identification (If needed)"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LC_MS_Analysis" [label="LC-MS Analysis"]; }

"Physical_Appearance" -> "Solubility_Testing" [label="Pass"]; "Solubility_Testing" -> "HPLC_Analysis" [label="Pass"]; "HPLC_Analysis" -> "NMR_Analysis" [label="Corroborate"]; "HPLC_Analysis" -> "LC_MS_Analysis" [label="Impurities Detected"]; }

Figure 1. General workflow for this compound purity assessment.

digraph "Analytical_Method_Comparison" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"PEG_Sample" [label="this compound\nSample", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_HPLC" { label="HPLC Methods"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_CAD" [label="HPLC-CAD"]; "HPLC_ELSD" [label="HPLC-ELSD"]; "HPLC_MS" [label="HPLC-MS"]; }

subgraph "cluster_NMR" { label="NMR Methods"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "H_NMR" [label="¹H NMR"]; }

"PEG_Sample" -> "HPLC_CAD" [label="Quantitative Purity"]; "PEG_Sample" -> "HPLC_ELSD" [label="Semi-Quantitative Purity"]; "PEG_Sample" -> "HPLC_MS" [label="Impurity ID"]; "PEG_Sample" -> "H_NMR" [label="Structural Info"];

"HPLC_CAD" -> "Result1" [label="Purity (%)", shape=plaintext, fontcolor="#202124"]; "HPLC_ELSD" -> "Result2" [label="Relative Purity", shape=plaintext, fontcolor="#202124"]; "HPLC_MS" -> "Result3" [label="Impurity Masses", shape=plaintext, fontcolor="#202124"]; "H_NMR" -> "Result4" [label="Structural Confirmation", shape=plaintext, fontcolor="#202124"]; }

Figure 2. Comparison of primary analytical methods for this compound.

Conclusion

A combination of analytical methods is essential for the comprehensive purity assessment of this compound. While HPLC with universal detectors like CAD or ELSD provides robust quantitative data on purity and impurity levels, NMR spectroscopy is indispensable for confirming the chemical structure and identity of the material. For in-depth investigation of unknown impurities, LC-MS is the method of choice. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submissions.

References

A Comparative Guide to the In Vitro Performance of PEG(2000)-C-DMG LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Lipid Nanoparticles (LNPs) formulated with 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a widely used PEGylated lipid for nucleic acid delivery. We compare its performance against alternative LNP formulations, including those with different PEG-lipid anchor lengths and next-generation stealth polymers. The data presented is collated from publicly available research to assist in the rational selection of LNP components for specific research applications.

Performance Comparison of LNP Formulations

The in vitro efficacy of LNPs is a critical determinant of their therapeutic potential. Key performance indicators include transfection efficiency, cellular uptake, cytotoxicity, and endosomal escape. Below, we summarize the performance of this compound LNPs in comparison to several alternatives.

Physicochemical Properties

The physical characteristics of LNPs are fundamental to their biological activity. A typical LNP formulation consists of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] Formulations generally exhibit a narrow size distribution, with a hydrodynamic diameter of less than 90 nm and a Polydispersity Index (PDI) value of less than 0.21, ensuring uniformity.[2] Encapsulation efficiency for mRNA is consistently high, often exceeding 94%.[2]

LNP FormulationIonizable LipidHelper LipidPEG-Lipid (molar ratio)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Conventional LNP DLin-MC3-DMADSPCDMG-PEG2k (1.5%) <90<0.21-3.09 ± 0.34>94.8
LNPa DLin-MC3-DMADSPCDMG-PEG2k (1.2%) + DSPE-PEG2k-Amine (0.3%)<90<0.215.3 ± 1.1>94.8
LNPx DLin-MC3-DMADSPCDMG-PEG2k (1.2%) + DSPE-PEG2k-Carboxy-NHS (0.3%)<90<0.21-12.9 ± 0.9>94.8
LNPz DLin-MC3-DMADSPCDMG-PEG2k (1.2%) + DSPE-PEG2k-Carboxylic acid (0.3%)<90<0.21-7.2 ± 0.4>94.8

Data adapted from a study on LNP surface modifications.[2]

In Vitro Transfection Efficiency

Transfection efficiency is a primary measure of LNP performance, indicating the successful delivery and expression of the nucleic acid payload. Studies have shown that the choice of PEGylated lipid significantly influences this parameter. LNPs formulated with DMG-PEG2k (a C14 anchor lipid) have demonstrated higher in vitro mRNA transfection efficacy compared to those with longer acyl chain PEG-lipids like DSG-PEG2k (a C18 anchor lipid).[3][4] This is often attributed to the faster dissociation of DMG-PEG2k from the LNP surface, facilitating cellular uptake and endosomal escape.[5]

Furthermore, the molar ratio of DMG-PEG2k in the formulation is critical, with a bell-shaped relationship observed between PEG content and transfection efficiency. Optimal in vitro transfection is often achieved at a DMG-PEG2k concentration of around 1.5%.[6][7]

LNP FormulationCell LineTransfection Efficiency (Relative to control)
1.5% DMG-PEG2k HeLa3.1-fold higher than 10% DMG-PEG2k
5% DMG-PEG2k HeLa2.3-fold higher than 10% DMG-PEG2k
1.5% DMG-PEG2k DC 2.42.3-fold higher than 10% DMG-PEG2k
5% DMG-PEG2k DC 2.41.67-fold higher than 10% DMG-PEG2k

Data showing the effect of DMG-PEG2k concentration on transfection efficiency.[6]

Emerging alternatives to PEG, such as polysarcosine (pSar), have also shown promising results. In some studies, pSar-functionalized LNPs have demonstrated better in vitro activity compared to their PEGylated counterparts, highlighting their potential as an improved stealth moiety.[8]

Cellular Uptake and Endosomal Escape

Efficient cellular uptake and subsequent escape from the endosome are crucial for the cytosolic delivery of mRNA. The primary mechanism for LNP entry into cells is clathrin-mediated endocytosis.[3][9]

The amount of PEG on the LNP surface can influence cellular uptake. A lower PEG content may enhance cellular internalization.[10]

Endosomal escape is a significant bottleneck in LNP-mediated delivery. The Galectin-8 (Gal8) reporter assay is a valuable tool for visualizing and quantifying endosomal disruption.[2][11] In this assay, the recruitment of fluorescently tagged Gal8 to damaged endosomes results in the formation of fluorescent puncta, indicating endosomal escape.[12][13] Studies have shown that different LNP formulations can lead to varying levels of endosomal disruption. For instance, LNPs containing β-sitosterol instead of cholesterol have been shown to increase detectable endosomal perturbation events by 10-fold compared to standard cholesterol LNPs.[11]

Cytotoxicity

The cytotoxicity of LNPs is a critical safety parameter. The CCK-8 assay is commonly used to assess cell viability after LNP treatment. Generally, LNP formulations are designed to have low cytotoxicity. For example, one study showed that at a lipid dose of 8 µg/mL, cell viability in HeLa cells remained high.[7] Another study investigating surface-modified LNPs found that at 24 hours post-treatment with LNPa, cell viability was 85.5 ± 5.6%, which decreased to 81.1 ± 4.5% at 48 hours.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to evaluate LNP performance.

LNP Formulation and Characterization
  • Lipid Stock Preparation : Dissolve individual lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in 100% ethanol to their target molar concentrations.[14]

  • Microfluidic Mixing : Combine the lipid-ethanol mixture with an aqueous buffer (e.g., 25 mM sodium acetate, pH 4) containing the mRNA cargo using a microfluidic device. A common molar ratio for the lipid components is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]

  • Dialysis : Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated material.[1]

  • Size and Zeta Potential Measurement : Dilute the LNPs in a suitable buffer (e.g., 10 mM Tris buffer) and measure the hydrodynamic size (Z-average diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Zeta potential is also measured using DLS.[15]

  • mRNA Encapsulation Efficiency : Use a Quant-iT RiboGreen assay to determine the amount of encapsulated mRNA. Measure the fluorescence of the RiboGreen dye with and without the addition of a surfactant (e.g., Triton X-100) to lyse the LNPs. The difference in fluorescence corresponds to the encapsulated mRNA.[15][16]

In Vitro Transfection Efficiency Assay
  • Cell Seeding : Seed a suitable cell line (e.g., HeLa, HEK293, or DC 2.4) in a 96-well plate and incubate overnight.[6]

  • LNP Treatment : Treat the cells with LNPs containing a reporter mRNA (e.g., encoding for Luciferase or Green Fluorescent Protein - GFP) at various concentrations.

  • Incubation : Incubate the cells with the LNPs for a specified period (e.g., 24, 48, or 72 hours).[17]

  • Quantification :

    • For Luciferase: Lyse the cells and measure luminescence using a luminometer after adding a luciferase substrate.

    • For GFP: Measure the fluorescence intensity using a plate reader or quantify the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.[6][7]

Cellular Uptake Assay
  • LNP Labeling : Formulate LNPs with a fluorescently labeled mRNA (e.g., Cy5-labeled mRNA).[9]

  • Cell Treatment : Incubate the target cells with the fluorescently labeled LNPs for a defined period.

  • Flow Cytometry Analysis : Harvest the cells, wash with PBS, and analyze them using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.[9]

  • Confocal Microscopy (Optional) : Visualize the cellular uptake and intracellular distribution of the fluorescently labeled LNPs using confocal microscopy.[9]

Endosomal Escape Assay (Galectin-8 Reporter Assay)
  • Cell Line : Use a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., Gal8-mRuby or Gal8-GFP).[11][12]

  • Cell Seeding and Treatment : Seed the reporter cells in a suitable imaging plate and treat them with the LNP formulations.

  • Live-Cell Imaging : Perform live-cell imaging using a high-throughput fluorescence microscope to monitor the redistribution of the fluorescent Galectin-8 from a diffuse cytosolic pattern to distinct puncta.[12]

  • Image Analysis : Quantify the number and intensity of Gal8 puncta per cell to determine the extent of endosomal disruption.[12]

Cytotoxicity Assay (CCK-8 Assay)
  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment : Treat the cells with a range of LNP concentrations.

  • Incubation : Incubate for a specified duration (e.g., 24 or 48 hours).

  • CCK-8 Reagent : Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[7]

Visualizations

Experimental Workflow

G cluster_0 LNP Formulation & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization Transfection Transfection Efficiency (Luciferase/GFP Assay) Characterization->Transfection Uptake Cellular Uptake (Flow Cytometry) Characterization->Uptake Cytotoxicity Cytotoxicity (CCK-8 Assay) Characterization->Cytotoxicity EndosomalEscape Endosomal Escape (Galectin-8 Assay) Characterization->EndosomalEscape Analysis Performance Evaluation & Comparison Transfection->Analysis Uptake->Analysis Cytotoxicity->Analysis EndosomalEscape->Analysis

Caption: A typical workflow for the in vitro validation of LNP performance.

Cellular Uptake and Endosomal Escape Pathway

G LNP Lipid Nanoparticle (LNP) Endocytosis Clathrin-Mediated Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Early_Endosome->mRNA_Release Endosomal Escape (Ionizable lipid protonation) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->mRNA_Release Cytosol Cytosol Translation Protein Translation Cytosol->Translation mRNA in Cytosol mRNA_Release->Cytosol

Caption: The intracellular trafficking pathway of LNPs for mRNA delivery.

References

A Comparative Guide to PEGylated Lipids in COVID-19 mRNA Vaccines: PEG(2000)-C-DMG vs. ALC-0159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unprecedented success of mRNA-based COVID-19 vaccines has cast a spotlight on the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. Among the key components of these LNPs are polyethylene glycol (PEG)-lipid conjugates, which are essential for the stability and in vivo performance of the vaccine particles. This guide provides an objective comparison of two pivotal PEGylated lipids: PEG(2000)-C-DMG, utilized in the Moderna (Spikevax) vaccine, and ALC-0159, a component of the Pfizer-BioNTech (Comirnaty) vaccine.

Introduction to PEGylated Lipids in mRNA Vaccines

Lipid nanoparticles are composed of four main lipid types: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The PEGylated lipid forms a hydrophilic layer on the surface of the LNP, which serves several crucial functions. This "stealth" coating prevents the aggregation of nanoparticles and shields them from opsonization and subsequent rapid clearance by the immune system, thereby prolonging their circulation time.[2] However, the characteristics of the PEGylated lipid, including the length of the PEG chain and the chemical nature of the lipid anchor, can significantly influence the physicochemical properties, stability, and biological activity of the LNPs.[3]

This guide focuses on two clinically validated PEGylated lipids with a PEG molecular weight of approximately 2000 Daltons: this compound and ALC-0159.

Structural and Compositional Differences

While both this compound and ALC-0159 feature a PEG chain of similar length, their lipid anchors and the linkage chemistry differ, which can impact their interaction with the LNP and their behavior in a biological environment.

This compound (also known as DMG-PEG 2000) is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (DMG). The myristoyl lipid anchor consists of two 14-carbon saturated fatty acid chains.[4]

ALC-0159 is the N,N-dimyristylamide of 2-hydroxyacetic acid, O-PEGylated to a PEG chain. It also possesses two 14-carbon lipid tails.[4]

The distinct chemical structures of these molecules are a key factor in the differing stability and performance of the LNPs they are part of.

The molar percentage of these PEGylated lipids in their respective vaccine formulations is also a critical parameter, with the Moderna vaccine containing a slightly higher dose of PEGylated lipid per dose compared to the Pfizer-BioNTech vaccine.

Performance and Experimental Data

The choice of PEGylated lipid has a demonstrable impact on the performance of the LNP-mRNA vaccine, influencing its stability, transfection efficiency, and immunogenicity.

Physicochemical Properties of LNPs

The type of PEG-lipid can affect the size and stability of the LNP. Studies have shown that LNPs formulated with C14 lipid-tailed PEGs like DMG-PEG and ALC-0159 (referred to as DTA-PEG) exhibit an increase in particle size over time when incubated in fetal bovine serum, suggesting some instability in a biological milieu.[3]

PropertyLNP with DMG-PEG[3]LNP with ALC-0159 (DTA-PEG)[3]
Initial Particle Size ~50 nm~50 nm
Particle Size after 4h in FBS >100 nm>100 nm
Normalized Concentration after 4h in FBS 8-50% of initial8-50% of initial
In Vitro and In Vivo Performance

Comparative studies, although not always direct head-to-head comparisons in identical LNP formulations, provide insights into the performance differences. For instance, in a study comparing various pSar-lipids to PEG-lipids, replacing ALC-0159 with DMG-PEG2000 in an ALC-0315-based LNP resulted in a trend of decreased luminescence intensity in vitro, suggesting lower transfection efficiency.[5] However, another study highlighted that LNPs with shorter C14 lipid anchors, like DMG-PEG, generally show higher in vitro transfection efficiency compared to those with longer C18 anchors.[6] This is attributed to the faster dissociation of the PEG-lipid from the LNP surface, which unmasks the particle and facilitates cellular uptake.[3]

In vivo, LNPs formulated with DMG-pSar25 (a polysarcosine lipid with the same lipid anchor as DMG-PEG 2000) showed significantly higher local protein expression in the muscle compared to LNPs with ALC-0159 when using the ionizable lipid ALC-0315.[5]

Performance MetricLNP with DMG-PEGLNP with ALC-0159Notes
In Vitro Transfection Efficiency Generally high with C14 anchorsTrend of higher efficiency than DMG-PEG in one study with ALC-0315[5]Performance is highly dependent on the other lipid components and cell type.
In Vivo Protein Expression (muscle) Higher with DMG-pSar25 anchor[5]Lower in the same study[5]This was a comparison with a pSar lipid but suggests the anchor plays a key role.
Immunogenicity: The Anti-PEG Antibody Response

A significant consideration for PEGylated formulations is the potential for inducing an immune response against PEG itself, leading to the generation of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administration and, in rare cases, hypersensitivity reactions.[1]

Studies have shown that both the Moderna and Pfizer-BioNTech vaccines can boost pre-existing anti-PEG antibody levels. The Moderna vaccine, which contains a higher amount of PEG2000-DMG, has been reported to induce a more substantial increase in anti-PEG IgG and IgM titers compared to the Pfizer-BioNTech vaccine with ALC-0159.

Antibody IsotypeFold Increase with mRNA-1273 (DMG-PEG 2000)Fold Increase with BNT162b2 (ALC-0159)
Anti-PEG IgG Mean: 13.1-foldMean: 1.78-fold
Anti-PEG IgM Mean: 68.5-foldMean: 2.64-fold

Experimental Protocols

Accurate and reproducible characterization of LNP-mRNA formulations is critical for research and development. Below are summaries of key experimental protocols.

LNP Physicochemical Characterization: Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity index (PDI) of lipid nanoparticles.

Methodology:

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The sample must be free of large aggregates and dust, which can be removed by filtration through a 0.22 µm filter.[7]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Ensure the cuvette is clean and free of scratches.[7]

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument's sample holder. Set the measurement parameters, including temperature and the number of runs.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (RH) from the diffusion coefficient of the particles, which is determined from the fluctuations in scattered light intensity. The PDI provides an indication of the broadness of the size distribution.[8]

mRNA Encapsulation Efficiency: RiboGreen® Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the lipid nanoparticles.

Methodology:

  • Reagent Preparation: Prepare a working solution of the RiboGreen® fluorescent dye by diluting the stock solution in TE buffer. Prepare a lysis buffer containing a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs.[9][10]

  • Standard Curve: Prepare a standard curve of known mRNA concentrations.

  • Sample Preparation: Prepare two sets of LNP samples. In one set, the LNPs remain intact to measure the fluorescence of unencapsulated ("free") mRNA. In the second set, the LNPs are lysed with the Triton X-100 buffer to measure the fluorescence of the total mRNA (encapsulated + free).[11]

  • Fluorescence Measurement: Add the RiboGreen® working solution to all samples and standards in a 96-well plate. Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.[9]

  • Calculation: Determine the concentration of free and total mRNA from the standard curve. The encapsulation efficiency is calculated as: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Immunogenicity Assessment: Anti-PEG Antibody ELISA

Objective: To detect and quantify the levels of anti-PEG IgG and IgM antibodies in serum or plasma samples.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a PEG-conjugated molecule (e.g., mPEG-BSA or NH2-mPEG5000) overnight.[12][13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS).[12]

  • Sample Incubation: Add diluted serum or plasma samples and standards (purified anti-PEG antibodies) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the isotype of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP).

  • Substrate Addition: After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of anti-PEG antibodies in the samples is determined by comparison to the standard curve.[13]

Visualizing the mRNA-LNP Delivery Pathway

The journey of the mRNA from the vaccine vial to protein expression within a host cell is a multi-step process. The following diagram illustrates this pathway.

mRNA_LNP_Delivery cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway Vaccine Administration Vaccine Administration LNP Lipid Nanoparticle (LNP) with PEG Shield Vaccine Administration->LNP IM Injection Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell Host Cell Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release mRNA Release into Cytoplasm Endosomal Escape->mRNA Release Translation Ribosome mRNA Release->Translation Spike Protein Spike Protein Translation->Spike Protein Antigen Presentation Antigen Presentation Spike Protein->Antigen Presentation Immune Response Immune Response Antigen Presentation->Immune Response Triggers

Caption: Workflow of mRNA-LNP vaccine from administration to immune response.

Conclusion

Both this compound and ALC-0159 have proven to be effective PEGylated lipids in the successful formulation of mRNA-based COVID-19 vaccines. The subtle differences in their chemical structures influence the physicochemical properties of the resulting LNPs, which in turn can affect their in vivo performance and immunogenicity. While both lipids have C14 anchors that facilitate PEG shedding and cellular uptake, the higher dose and potentially the structure of DMG-PEG 2000 in the Moderna vaccine appear to be associated with a more pronounced anti-PEG antibody response.

This comparative guide highlights the critical importance of PEGylated lipid selection in the design and development of LNP-based therapeutics. Further head-to-head studies with standardized LNP formulations will be invaluable in elucidating the precise structure-activity relationships and guiding the development of next-generation mRNA delivery systems with optimized efficacy and safety profiles.

References

A Comparative Analysis of the Immunogenicity of PEG(2000)-C-DMG and Novel Alternatives in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenic potential of lipid nanoparticle (LNP) components is paramount for the development of safe and effective nucleic acid therapies. This guide provides an objective comparison of the immunogenicity of the widely used PEGylated lipid, PEG(2000)-C-DMG, with emerging alternatives, supported by experimental data and detailed methodologies.

The use of Polyethylene Glycol (PEG) in LNP formulations, specifically this compound, has been instrumental in providing stability and prolonging circulation times. However, concerns regarding PEG-induced immunogenicity, including the production of anti-PEG antibodies (IgM and IgG), have prompted the exploration of alternative stealth polymers. These antibodies can lead to accelerated blood clearance (ABC) of LNPs upon repeated administration and, in some cases, hypersensitivity reactions, including complement activation-related pseudoallergy (CARPA). This guide assesses the immunogenic profile of this compound alongside promising alternatives such as poly(2-oxazoline)s (POZ), polysarcosine (PSar), and glycolipids.

Comparative Immunogenicity Data

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the immunogenic potential of this compound and its alternatives.

Lipid ComponentAnti-PEG IgM LevelsAnti-PEG IgG LevelsComplement ActivationKey Findings
This compound Significant induction observed after single and repeated administrations.[1][2]Boosted levels reported, particularly with certain vaccine formulations.[2][3]Can be activated, especially in the presence of anti-PEG antibodies.[4]Well-documented immunogenicity, with potential for ABC phenomenon and hypersensitivity reactions.
Poly(2-oxazoline) (POZ/PEOZ) Reduced levels of anti-stealth lipid IgMs compared to PEG-LNPs.[5]Not extensively reported, but generally considered less immunogenic than PEG.Lower immunostimulatory potential suggested in direct comparisons.[6][7]PEOZ-lipids show promise in reducing antibody-mediated clearance.
Polysarcosine (PSar) Lower induction of specific antibodies compared to PEGylated counterparts.Data suggests a more favorable immunological profile.Lower cytokine and chemokine expression compared to PEGylated LNPs in some studies.[8]Demonstrates potential as a stealth polymer with reduced immunogenicity.
Glycolipids Negligible induction of anti-PEG IgM.[9][10]Maintained stable levels, demonstrating low immunogenicity.[9][10]Milder immune responses observed compared to PEG lipids.[9][10]Offer a biocompatible and immunogenically inert alternative to PEG lipids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are protocols for key in vitro assays.

Anti-PEG Antibody Detection (ELISA)

This protocol outlines a direct ELISA for the quantification of anti-PEG IgG and IgM in serum or plasma.

Materials:

  • PEG-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., PBS)

  • Detection Antibody (HRP-conjugated anti-human/mouse IgG or IgM)

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the PEG-coated plate twice with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted samples (serum or plasma) and standards to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of anti-PEG antibodies in the samples by comparing their absorbance to the standard curve.

Complement Activation Assay (CH50 Hemolysis Assay)

This assay measures the total functional activity of the classical complement pathway.

Materials:

  • Sensitized sheep erythrocytes (EA)

  • Gelatin Veronal Buffer (GVB)

  • Human serum

  • LNP formulations

  • Microplate reader

Procedure:

  • Serum Incubation: Incubate human serum with the LNP formulations or a positive control (e.g., zymosan) at 37°C for 30-60 minutes. A negative control with buffer should also be included.

  • Reaction Termination: Stop the reaction by placing the samples on ice.

  • Centrifugation: Centrifuge the samples to pellet the LNPs.

  • Hemolysis Reaction: Add the supernatant containing the remaining active complement to sensitized sheep erythrocytes.

  • Incubation: Incubate at 37°C for 30 minutes to allow for cell lysis.

  • Centrifugation: Centrifuge to pellet the remaining intact erythrocytes.

  • Data Acquisition: Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.

  • Analysis: The degree of hemolysis is inversely proportional to the amount of complement activated by the LNP formulation.

Cytokine Release Assay (PBMC Stimulation)

This in vitro assay assesses the potential of LNPs to induce inflammatory cytokine production from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • Complete RPMI-1640 medium

  • LNP formulations

  • LPS (positive control)

  • Cell culture plates (96-well)

  • Cytokine detection kit (e.g., ELISA or multiplex bead array)

Procedure:

  • Cell Plating: Plate PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.

  • LNP Treatment: Add different concentrations of the LNP formulations to the wells. Include a positive control (LPS) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a suitable cytokine detection kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of cytokines induced by the different LNP formulations to the controls to assess their pro-inflammatory potential.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LNP immunogenicity is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Innate_Immune_Activation_by_LNPs cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP Endosome Endosome LNP->Endosome Endocytosis TLR4 TLR4 Endosome->TLR4 LNP components (e.g., ionizable lipid) interact with TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Signaling Cascade IRFs IRFs MyD88->IRFs Signaling Cascade Nucleus Nucleus NFkB->Nucleus Translocation IRFs->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Gene Transcription

Caption: Innate immune activation pathway initiated by LNPs.

Complement_Activation_Pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway LNP_Ab LNP-Antibody Complex C1 C1 LNP_Ab->C1 Activation C4_C2 C4, C2 C1->C4_C2 Cleavage C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 LNP_surface LNP Surface C3_hydrolysis Spontaneous C3 hydrolysis LNP_surface->C3_hydrolysis FactorB_D Factors B, D C3_hydrolysis->FactorB_D C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative C3_convertase_alternative->C3 C3a C3a (Anaphylatoxin, Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 C5a C5a (Anaphylatoxin, Chemotaxis) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC

Caption: Complement activation pathways triggered by LNPs.

Experimental_Workflow_Immunogenicity start LNP Formulations (PEG vs. Alternatives) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies (e.g., Mouse Model) start->in_vivo elisa Anti-PEG/Polymer Antibody ELISA in_vitro->elisa complement Complement Activation Assay in_vitro->complement cytokine Cytokine Release Assay in_vitro->cytokine analysis Data Analysis & Comparison elisa->analysis complement->analysis cytokine->analysis pharmacokinetics Pharmacokinetics (Blood Clearance) in_vivo->pharmacokinetics immunogenicity_in_vivo Immunogenicity (Antibody Titer) in_vivo->immunogenicity_in_vivo efficacy Therapeutic Efficacy in_vivo->efficacy pharmacokinetics->analysis immunogenicity_in_vivo->analysis efficacy->analysis

Caption: Experimental workflow for assessing LNP immunogenicity.

Conclusion

The data presented in this guide underscore the immunogenic potential of this compound and highlight the promising safety profiles of alternative polymers such as poly(2-oxazoline)s, polysarcosine, and glycolipids. While PEG has a long-standing history in pharmaceutical formulations, the development of less immunogenic alternatives is a critical step towards creating safer and more effective LNP-based therapies, particularly for applications requiring repeated dosing. The choice of a stealth polymer will ultimately depend on a comprehensive evaluation of its immunogenicity, stability, and impact on therapeutic efficacy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in this endeavor.

References

The Influence of PEG Anchor Length on Lipid Nanoparticle Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking to optimize the delivery of therapeutic payloads. In the realm of lipid nanoparticles (LNPs), the length of the polyethylene glycol (PEG) anchor plays a pivotal role in determining their fate in vivo. This guide provides a comparative analysis of how different PEG anchor lengths impact the pharmacokinetic profile of LNPs, supported by experimental data.

The length of the acyl chain that anchors the PEG molecule to the lipid nanoparticle surface significantly influences the particle's circulation half-life and biodistribution.[1][2] Generally, longer anchor lengths lead to a more stable association of the PEG-lipid with the LNP, resulting in prolonged circulation times. Conversely, shorter anchors can lead to faster desorption of the PEG-lipid, particularly in the presence of serum components, which can alter the LNP's interaction with biological systems.[1][2][3]

Comparative Pharmacokinetic Data

Experimental studies have consistently demonstrated a direct correlation between the length of the PEG anchor and the circulation half-life of LNPs. Formulations with longer C18 anchors (e.g., DSPE-PEG) exhibit significantly longer half-lives compared to those with shorter C14 anchors (e.g., DMG-PEG).[4][5][6] This extended circulation is attributed to the slower desorption rate of the longer-chain PEG-lipids, which provides a more persistent protective hydrophilic layer, reducing opsonization and clearance by the mononuclear phagocyte system.[3]

The following table summarizes key pharmacokinetic parameters from studies comparing LNPs with different PEG anchor lengths.

PEG-Lipid AnchorLNP Formulation (molar ratio)Animal ModelCirculation Half-life (t½)Primary Organ of AccumulationReference
C14 (DMG-PEG) DLin-MC3-DMA:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)Mouse0.64 hoursLiver
C16 DLin-MC3-DMA:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)Mouse2.18 hoursLiver
C18 (DSPE-PEG) DLin-MC3-DMA:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)Mouse4.03 hoursSpleen
High DSPE-PEG (C18) DLin-MC3-DMA:DSPC:Chol:DSPE-PEG:DMG-PEG (varying ratios)Mouse (TBI model)Increased with higher DSPE-PEG proportionSpleen[4]
Low DSPE-PEG (C18) DLin-MC3-DMA:DSPC:Chol:DSPE-PEG:DMG-PEG (varying ratios)Mouse (TBI model)Decreased with lower DSPE-PEG proportionLiver[4]

Impact on Biodistribution

The length of the PEG anchor also dictates the biodistribution profile of LNPs. LNPs with shorter C14 anchors tend to accumulate more rapidly in the liver.[4] This is likely due to the faster desorption of the PEG shield, which exposes the LNP core to serum proteins like Apolipoprotein E (ApoE), facilitating uptake by hepatocytes.[1][3] In contrast, the prolonged circulation of LNPs with longer C18 anchors allows for greater distribution to other tissues, including the spleen, and in some disease models, enhanced accumulation in tumors or injured brain tissue due to the enhanced permeability and retention (EPR) effect.[4][6]

Experimental Protocols

The following provides a generalized methodology for assessing the effect of PEG anchor length on LNP pharmacokinetics, based on common practices in the cited literature.

1. LNP Formulation: LNPs are typically formulated by mixing a lipid solution (containing an ionizable lipid, helper lipid, cholesterol, and a PEG-lipid with a specific anchor length) with an aqueous solution containing the nucleic acid payload. The molar ratios of these components are carefully controlled. For comparative studies, a series of LNP formulations are prepared where the only variable is the acyl chain length of the PEG-lipid anchor (e.g., C14, C16, C18).

2. Animal Studies: The pharmacokinetic properties of the different LNP formulations are evaluated in animal models, typically mice. Each formulation is administered intravenously to a cohort of animals.

3. Sample Collection: At predetermined time points post-injection, blood samples are collected to determine the concentration of the LNP formulation remaining in circulation. At the end of the study, major organs (e.g., liver, spleen, kidneys, heart, lungs, and brain) are harvested to assess the biodistribution of the LNPs.

4. Quantification of LNPs: To track the LNPs in vivo, a labeled component is incorporated into the formulation. This can be a radiolabeled lipid (e.g., ³H or ¹⁴C) or a fluorescently labeled PEG-lipid. The amount of the label in blood and tissue homogenates is then quantified using techniques such as liquid scintillation counting or fluorescence spectroscopy.

5. Data Analysis: The blood concentration data is used to calculate key pharmacokinetic parameters, including the circulation half-life (t½). The tissue data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Experimental Workflow

G cluster_0 LNP Formulation cluster_1 In Vivo Administration cluster_2 Sample Collection & Analysis cluster_3 Pharmacokinetic & Biodistribution Analysis LNP_C14 LNP with C14 PEG-Anchor Injection Intravenous Injection (Mouse Model) LNP_C14->Injection LNP_C18 LNP with C18 PEG-Anchor LNP_C18->Injection Blood Blood Sampling (Time Points) Injection->Blood Organs Organ Harvest (End Point) Injection->Organs Quantification Quantification (Radiolabel/Fluorescence) Blood->Quantification Organs->Quantification PK_Analysis Circulation Half-life (t½) Quantification->PK_Analysis BD_Analysis Organ Distribution (%ID/g) Quantification->BD_Analysis

Caption: Experimental workflow for comparing LNP pharmacokinetics.

References

A Comparative Guide to Protein Corona Formation on PEG(2000)-C-DMG Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of the protein corona, a layer of biomolecules that rapidly adsorbs to the surface of lipid nanoparticles (LNPs) upon entering a biological environment, is a critical determinant of their in vivo fate. This guide provides a comparative analysis of the protein corona formed on lipid nanoparticles formulated with PEG(2000)-C-DMG, a key component in the FDA-approved siRNA therapeutic Onpattro, against alternative LNP formulations. Understanding these differences is paramount for predicting LNP circulation time, cellular uptake, and overall therapeutic efficacy.

The Role of PEGylated Lipids in Protein Corona Modulation

Polyethylene glycol (PEG) is a fundamental component in LNP formulations, designed to create a "stealth" shield that reduces nonspecific protein adsorption, prevents aggregation, and prolongs circulation half-life.[1] However, the specific characteristics of the PEGylated lipid, including the length of its lipid anchor, significantly influence the stability of this shield and the subsequent composition of the protein corona.[2]

This guide focuses on comparing LNPs formulated with this compound, which features a 1,2-dimyristoyl-sn-glycerol (DMG) lipid anchor (a C14 saturated acyl chain), with LNPs containing alternative PEGylated lipids, primarily DSPE-PEG2000, which has a longer C18 distearoyl-phosphatidylethanolamine anchor.[2][3]

Comparative Physicochemical Properties of LNPs

The choice of PEGylated lipid influences the physicochemical characteristics of the LNPs, both before and after interaction with proteins. Shorter-chain PEG-lipids like DMG-PEG2000 are known to dissociate from the LNP surface more rapidly in a biological milieu compared to longer-chain alternatives like DSPE-PEG2000.[2][4] This shedding of the PEG shield exposes the underlying nanoparticle surface, leading to a more substantial formation of a protein corona, which in turn alters the size and surface charge of the particle.[2][4]

LNP FormulationPEGylated LipidAnchor LengthBare LNP Size (Z-average, nm)PDIBare LNP Zeta Potential (mV)LNP Size after Serum Incubation (nm)LNP Zeta Potential after Serum Incubation (mV)
This compound LNP This compoundC14~70-95<0.2Near-neutralSignificant Increase (~50-100 nm increase)Becomes more negative
Alternative LNP DSPE-PEG2000C18~70-95<0.2Near-neutralMinor IncreaseRemains closer to neutral

Note: The values presented are approximate ranges compiled from multiple sources and can vary based on the specific formulation and experimental conditions.[2][3][5] The significant increase in size for DMG-PEG containing LNPs after serum incubation is indicative of a more substantial protein corona formation compared to LNPs with the more stably anchored DSPE-PEG.[2]

Protein Corona Composition: Key Differences

The composition of the protein corona is not random; it is a selective process influenced by the nanoparticle's surface properties. While a full comparative proteomic analysis between this compound LNPs and an alternative is not available in a single study, the existing literature allows for a reasoned comparison based on the PEG-lipid anchor length.

The rapid dissociation of DMG-PEG2000 leads to a protein corona that is more representative of the general plasma proteome, but with a notable enrichment of specific proteins like Apolipoprotein E (ApoE).[2] ApoE is known to interact with receptors on hepatocytes, facilitating liver uptake.[6] In contrast, the more stable DSPE-PEG2000 shield results in a less dense protein corona, which is thought to be a key factor in its longer circulation time.[2][3]

Key Protein Classes in the LNP Protein Corona:

  • Apolipoproteins (e.g., ApoA-I, ApoE): Crucial for lipid transport and receptor-mediated endocytosis. Their abundance can dictate tissue targeting.[2][6]

  • Complement System Proteins (e.g., C3): Involved in the immune response and can lead to rapid clearance of nanoparticles.[4]

  • Immunoglobulins (Igs): Can opsonize nanoparticles for phagocytic clearance.

  • Albumin: The most abundant protein in plasma, often a major component of the "soft" corona.

The dynamic nature of the DMG-PEG shield means that the protein corona of these LNPs evolves more rapidly, quickly acquiring proteins that influence their biological identity and fate.[2]

Experimental Protocols

Accurate characterization of the protein corona is essential for understanding the bio-nano interactions of LNPs. Below are detailed methodologies for key experiments.

LNP Formulation

LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device.

  • Lipid Phase: The ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and the PEGylated lipid (this compound or DSPE-PEG2000) are dissolved in ethanol. A common molar ratio is 50:10:38.5:1.5, respectively.[7]

  • Aqueous Phase: The nucleic acid cargo (e.g., siRNA, mRNA) is dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Mixing: The lipid and aqueous phases are rapidly mixed, leading to the self-assembly of LNPs with encapsulated cargo.

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated cargo.

Protein Corona Formation
  • Incubation: Purified LNPs are incubated with biological fluid (e.g., human serum, plasma) at a physiologically relevant concentration (e.g., 10-50% serum in PBS) and temperature (37°C). Incubation times can vary to study the dynamics of corona formation (e.g., 1 hour).[8]

Isolation of LNP-Protein Corona Complexes

Isolating the LNP-protein corona complexes from unbound proteins is a critical step.

  • Method: Pellet the LNP-protein corona complexes by ultracentrifugation.

  • Procedure:

    • Following incubation with serum, dilute the sample with PBS.

    • Centrifuge at high speed (e.g., 20,000 x g) for a sufficient time (e.g., 1 hour) at 4°C to pellet the complexes.

    • Carefully remove the supernatant containing unbound proteins.

    • Gently wash the pellet by resuspending in cold PBS and repeat the centrifugation step. This can be done 2-3 times to ensure removal of loosely bound proteins.[9]

    • Resuspend the final pellet in an appropriate buffer for downstream analysis.

Characterization of Physicochemical Properties
  • Technique: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

  • Procedure:

    • Measure the Z-average diameter, polydispersity index (PDI), and zeta potential of the bare LNPs in a suitable buffer (e.g., PBS).

    • After formation and isolation of the protein corona, resuspend the LNP-protein complexes in the same buffer and repeat the measurements to determine the change in these parameters.

Analysis of Protein Corona Composition
  • a) SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

    • Purpose: Qualitative and semi-quantitative analysis of the protein corona composition.

    • Procedure:

      • Lyse the isolated LNP-protein corona complexes in a lysis buffer containing SDS.

      • Quantify the total protein concentration using a protein assay (e.g., BCA assay).

      • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

      • Run the gel under appropriate voltage conditions to separate proteins by molecular weight.

      • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[8][10]

  • b) Mass Spectrometry-based Proteomics

    • Purpose: Comprehensive identification and quantification of proteins in the corona.

    • Procedure:

      • Protein Digestion: The protein corona from the isolated complexes is digested into smaller peptides, typically using trypsin (in-solution or on-particle digestion).[11]

      • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[12]

      • Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt human database) to identify the peptides and, consequently, the proteins present in the corona. Label-free quantification methods can be used to determine the relative abundance of each identified protein.[13]

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_formulation LNP Formulation cluster_corona_formation Protein Corona Formation cluster_isolation Isolation of Complexes cluster_analysis Analysis formulation Microfluidic Mixing (Ethanol & Aqueous Phases) purification Dialysis vs. PBS formulation->purification incubation Incubation with Human Serum (37°C) purification->incubation Bare LNPs centrifugation Ultracentrifugation & Washing incubation->centrifugation dls DLS & Zeta Potential centrifugation->dls LNP-Corona Complexes sds_page SDS-PAGE centrifugation->sds_page ms LC-MS/MS Proteomics centrifugation->ms

Caption: Workflow for the formation, isolation, and analysis of the LNP protein corona.

protein_corona_factors cluster_peg PEGylated Lipid Properties cluster_outcome In Vivo Fate lnp LNP Formulation anchor Lipid Anchor Length (e.g., C14 vs. C18) lnp->anchor density PEG Surface Density lnp->density corona Protein Corona (Composition & Density) anchor->corona Influences PEG Shedding density->corona Influences Protein Adsorption circulation Circulation Time corona->circulation uptake Cellular Uptake & Biodistribution corona->uptake efficacy Therapeutic Efficacy uptake->efficacy

Caption: Factors influencing LNP protein corona formation and its biological consequences.

References

In Vivo Showdown: C14 vs. C18 PEG-Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo performance of C14 and C18 PEG-lipids in liposomal and lipid nanoparticle formulations. This guide synthesizes experimental data to provide an objective comparison, aiding in the rational design of long-circulating nanomedicines.

The acyl chain length of the polyethylene glycol (PEG)-lipid anchor is a critical determinant of the in vivo fate of liposomes and lipid nanoparticles (LNPs). The two most commonly utilized saturated acyl chains are the 14-carbon myristoyl chain (C14) and the 18-carbon stearoyl chain (C18). The seemingly subtle difference of four carbons in the lipid anchor profoundly impacts the stability of the PEG-lipid within the nanoparticle's lipid bilayer, which in turn governs circulation half-life, biodistribution, and ultimately, therapeutic efficacy.

Performance at a Glance: C14 vs. C18 PEG-Lipids

Performance MetricC14 PEG-Lipid (e.g., DMG-PEG, DMPE-PEG)C18 PEG-Lipid (e.g., DSPE-PEG, DSG-PEG)Key Takeaway
Circulation Half-Life ShorterLongerC18 anchors provide a more stable association with the nanoparticle, leading to prolonged circulation.
PEG Desorption Rate HighLowC14 PEG-lipids rapidly dissociate from the nanoparticle surface in vivo.
Liver Accumulation HigherLowerRapid desorption of C14 PEG-lipids exposes the nanoparticle to opsonins, leading to faster clearance by the liver.
Spleen Accumulation Generally LowerGenerally HigherLonger circulation of C18-PEGylated nanoparticles can lead to increased accumulation in the spleen.
"Stealth" Properties TransientStableThe stable C18 anchor provides a more persistent PEG shield, effectively evading the mononuclear phagocyte system.

In-Depth Quantitative Comparison

The following tables summarize key quantitative data from comparative in vivo studies of C14 and C18 PEG-lipids.

Table 1: Circulation Half-Life of Lipid Nanoparticles
FormulationAnimal ModelCirculation Half-Life (hours)Reference
LNP with C14-PEGMice0.64[1][2]
LNP with C18-PEGMice4.03[1][2]
Table 2: Biodistribution of Lipid Nanoparticles (24 hours post-injection)
FormulationAnimal Model% Injected Dose in Liver% Injected Dose in SpleenReference
LNP with C14-PEGMice~55% (at 4 hours)<10%[1]
LNP with C18-PEGMice~25%<10%[1]

The "PEG-Shedding" Hypothesis: A Mechanistic Overview

The disparate in vivo performance of C14 and C18 PEG-lipids can be largely attributed to the "PEG-shedding" hypothesis. This theory posits that the shorter C14 acyl chains are less stably anchored in the lipid bilayer compared to the longer C18 chains. In the dynamic in vivo environment, the C14 PEG-lipids have a higher tendency to desorb from the nanoparticle surface. This premature shedding of the protective PEG layer exposes the underlying lipid core to blood components, leading to opsonization and rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver. Conversely, the more stable C18 anchor ensures that the PEG shield remains intact for a longer duration, bestowing superior "stealth" characteristics and prolonging circulation time.

PEG_Shedding Mechanism of Acyl Chain Length on LNP Circulation cluster_C14 C14 PEG-Lipid LNP in Circulation cluster_C18 C18 PEG-Lipid LNP in Circulation C14_LNP LNP with C14-PEG C14_Shed Rapid PEG Desorption C14_LNP->C14_Shed Exposed_LNP Exposed LNP Surface C14_Shed->Exposed_LNP Opsonization Opsonization Exposed_LNP->Opsonization Liver_Uptake Rapid Liver Uptake Opsonization->Liver_Uptake Short_HalfLife Short Circulation Half-Life Liver_Uptake->Short_HalfLife C18_LNP LNP with C18-PEG C18_Stable Stable PEG Shield C18_LNP->C18_Stable Reduced_Opsonization Reduced Opsonization C18_Stable->Reduced_Opsonization Evades_MPS Evades MPS Reduced_Opsonization->Evades_MPS Long_HalfLife Long Circulation Half-Life Evades_MPS->Long_HalfLife

Caption: Impact of PEG-lipid acyl chain length on LNP fate in vivo.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of C14 and C18 PEG-lipids. Specific details may vary between individual studies.

Preparation of PEGylated Lipid Nanoparticles

A common method for preparing LNPs for in vivo studies is microfluidic mixing.

LNP_Preparation LNP Preparation Workflow Lipid_Mix Lipid mixture in Ethanol (Ionizable lipid, helper lipid, cholesterol, C14 or C18 PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (e.g., siRNA, mRNA) in Aqueous Buffer (low pH) Nucleic_Acid->Microfluidic_Mixing Self_Assembly Nanoparticle Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis against PBS (to remove ethanol and raise pH) Self_Assembly->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: General workflow for LNP preparation using microfluidic mixing.

Protocol:

  • Preparation of Lipid Stock Solution: The lipid components, including the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and either C14-PEG-lipid or C18-PEG-lipid, are dissolved in ethanol at a specific molar ratio.

  • Preparation of Nucleic Acid Solution: The nucleic acid payload (e.g., siRNA, mRNA) is dissolved in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, leading to the encapsulation of the nucleic acid.

  • Sterilization and Characterization: The final LNP formulation is sterilized by passing it through a 0.22 µm filter. The particle size, polydispersity index (PDI), and encapsulation efficiency are determined using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen assay), respectively.

In Vivo Circulation Half-Life Study

Protocol:

  • Animal Model: Typically, male or female mice (e.g., C57BL/6, BALB/c) aged 6-8 weeks are used.

  • Administration: The C14-PEG and C18-PEG LNP formulations, often containing a radiolabel or a fluorescent marker, are administered intravenously (i.v.) via the tail vein at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection, blood samples are collected from the animals.

  • Quantification: The amount of the marker (radiolabel or fluorescence) in the blood samples is quantified.

  • Data Analysis: The percentage of the injected dose remaining in the circulation is plotted against time, and the circulation half-life is calculated using pharmacokinetic modeling software.

Biodistribution Study

Protocol:

  • Animal Model and Administration: Similar to the circulation half-life study, mice are injected i.v. with the labeled LNP formulations.

  • Tissue Harvesting: At a specific time point (e.g., 24 hours) post-injection, the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) are harvested.

  • Homogenization and Quantification: The organs are weighed and homogenized. The amount of the marker in the tissue homogenates is quantified.

  • Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The choice between C14 and C18 PEG-lipids for the formulation of liposomes and lipid nanoparticles has profound consequences for their in vivo performance. The longer C18 acyl chain provides a more stable anchor, resulting in a significantly longer circulation half-life and reduced liver accumulation compared to the C14 anchor. This is attributed to the slower desorption rate of C18 PEG-lipids from the nanoparticle surface, which maintains the protective "stealth" coating for an extended period. For applications requiring prolonged circulation and delivery to extra-hepatic tissues, C18 PEG-lipids are generally the preferred choice. However, for applications where rapid liver uptake is desired, C14 PEG-lipids may be advantageous. This guide provides a foundational understanding to aid researchers in selecting the appropriate PEG-lipid for their specific drug delivery application.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.